molecular formula C45H47N3O16S4 B12323702 Cy5.5-SE

Cy5.5-SE

Cat. No.: B12323702
M. Wt: 1014.1 g/mol
InChI Key: DOMDXTIMIZCSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5.5-SE is a useful research compound. Its molecular formula is C45H47N3O16S4 and its molecular weight is 1014.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H47N3O16S4

Molecular Weight

1014.1 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63)

InChI Key

DOMDXTIMIZCSNC-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

Origin of Product

United States

Foundational & Exploratory

The Versatility of Cy5.5-SE: An In-depth Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology research, the sensitive and accurate detection of biomolecules is paramount. Fluorescent labeling has emerged as a powerful tool for this purpose, and among the plethora of available fluorophores, cyanine (B1664457) dyes, particularly Cy5.5-SE (Succinimidyl Ester), have carved a significant niche. This technical guide provides a comprehensive overview of this compound, its properties, and its applications, with a focus on providing actionable protocols and data for researchers in academia and the pharmaceutical industry.

Core Properties of this compound

Cy5.5 is a bright, far-red fluorescent dye that belongs to the cyanine dye family.[1] Its succinimidyl ester (SE) functional group allows for the straightforward and efficient covalent labeling of primary amines (-NH2) present on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][2] The resulting amide bond is stable, ensuring a robust fluorescent signal for downstream applications.

The key advantage of Cy5.5 lies in its spectral properties. It is excited in the far-red region of the spectrum and emits in the near-infrared (NIR) window.[3] This is particularly advantageous for biological applications as it minimizes interference from the autofluorescence of biological samples, which is typically more pronounced in the shorter wavelength regions.[3] This leads to a higher signal-to-noise ratio and enhanced sensitivity. Furthermore, the longer wavelength of emitted light allows for deeper tissue penetration, making Cy5.5 an excellent choice for in vivo imaging studies.[3]

Quantitative Spectroscopic and Physicochemical Properties of Cy5.5

PropertyValueReferences
Excitation Maximum (λex) ~675 nm[4]
Emission Maximum (λem) ~694 nm[4]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.28[4]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]
Reacts With Primary amines[1]
Solubility Water-soluble (sulfonated forms)[1]
pH Sensitivity Relatively stable in the physiological pH range[5]
Photostability Good, but can be enhanced with additives[6]

Experimental Protocols

Labeling of Antibodies with this compound for Flow Cytometry

This protocol outlines the steps for conjugating this compound to an antibody for subsequent use in flow cytometry.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[7] If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against the Reaction Buffer.[7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[8]

  • Conjugation Reaction:

    • Determine the optimal molar ratio of this compound to antibody. A starting point of a 10:1 to 15:1 molar ratio is recommended.[7]

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently mixing.

    • Incubate the reaction for 1 hour at room temperature in the dark, with gentle rotation.[8]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[7]

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~675 nm (A675).

    • Calculate the concentration of the dye and the protein using the following formulas:

      • Concentration of Cy5.5 (M) = A675 / ε_Cy5.5 (where ε_Cy5.5 is the molar extinction coefficient of Cy5.5)

      • Concentration of Antibody (M) = (A280 - (A675 * CF)) / ε_antibody (where CF is the correction factor for the absorbance of Cy5.5 at 280 nm, and ε_antibody is the molar extinction coefficient of the antibody).

    • DOL = Concentration of Cy5.5 / Concentration of Antibody

    • An optimal DOL for antibodies is typically between 3 and 7.[8]

  • Storage:

    • Store the labeled antibody in the Storage Buffer at 4°C, protected from light.

Labeling of Oligonucleotides with this compound for Fluorescence in situ Hybridization (FISH)

This protocol describes the labeling of an amine-modified oligonucleotide with this compound for use as a FISH probe.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Nuclease-free water

  • Purification system (e.g., HPLC or gel electrophoresis)

Methodology:

  • Oligonucleotide and Dye Preparation:

    • Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Use a molar excess of this compound to the oligonucleotide, typically ranging from 5:1 to 20:1.

    • Add the this compound solution to the oligonucleotide solution and mix well.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).[9]

  • Quantification:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and ~675 nm (for Cy5.5) to determine the concentration and labeling efficiency.

  • Storage:

    • Store the lyophilized labeled oligonucleotide at -20°C, protected from light.

Key Applications and Workflows

In Vivo Imaging

Cy5.5-labeled probes are extensively used for non-invasive in vivo imaging in small animal models.[3] The deep tissue penetration of its NIR fluorescence allows for the visualization of biological processes in real-time.

General Workflow for In Vivo Imaging:

  • Probe Preparation: A targeting moiety (e.g., antibody, peptide, or small molecule) is conjugated with this compound as described in the protocols above.

  • Animal Model: An appropriate animal model of the disease of interest is prepared.

  • Probe Administration: The Cy5.5-labeled probe is administered to the animal, typically via intravenous injection.[1]

  • Image Acquisition: The animal is anesthetized and placed in an in vivo imaging system equipped with the appropriate excitation laser and emission filters for Cy5.5. Images are acquired at various time points to monitor the biodistribution and target accumulation of the probe.[1][4]

  • Ex Vivo Analysis: After the final imaging time point, organs and tissues of interest can be harvested for ex vivo imaging to confirm the in vivo findings and perform more detailed analysis.[1][4]

Flow Cytometry

Cy5.5-conjugated antibodies are widely used in multicolor flow cytometry to identify and quantify specific cell populations. Its emission in the far-red spectrum minimizes spectral overlap with many commonly used fluorophores, facilitating panel design.[8]

General Workflow for Flow Cytometry:

  • Cell Preparation: A single-cell suspension is prepared from the sample of interest (e.g., blood, tissue).

  • Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies, including the Cy5.5-conjugated antibody, to label specific cell surface or intracellular markers.

  • Washing: Unbound antibodies are removed by washing the cells with a suitable buffer.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer equipped with a laser that can excite Cy5.5 (typically a red laser at ~633-640 nm) and a detector to capture its emission.

  • Data Analysis: The data is analyzed using flow cytometry software to identify and quantify the cell populations of interest based on their fluorescence profiles.

Visualizing Experimental Workflows

To further clarify the processes described, the following diagrams illustrate the key experimental workflows.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_final Final Product antibody Antibody in Amine-Free Buffer reaction Incubate 1 hr RT, Dark antibody->reaction dye This compound in DMSO/DMF dye->reaction purify Gel Filtration (e.g., Sephadex G-25) reaction->purify qc Spectrophotometry (A280 & A675) purify->qc dol Calculate DOL qc->dol final_product Cy5.5-Labeled Antibody dol->final_product

Antibody Labeling Workflow with this compound.

Oligo_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_final Final Product oligo Amine-Modified Oligonucleotide reaction Incubate 2-4 hrs RT, Dark oligo->reaction dye This compound in DMSO/DMF dye->reaction purify HPLC or PAGE reaction->purify qc Spectrophotometry (A260 & A675) purify->qc final_product Cy5.5-Labeled Oligonucleotide qc->final_product

Oligonucleotide Labeling Workflow with this compound.

DOL_Calculation_Logic start Measure Absorbance a280 A280 start->a280 a675 A675 start->a675 calc_prot Calculate [Protein] ((A280 - (A675 * CF)) / ε_protein) a280->calc_prot calc_dye Calculate [Cy5.5] (A675 / ε_Cy5.5) a675->calc_dye a675->calc_prot calc_dol Calculate DOL ([Cy5.5] / [Protein]) calc_dye->calc_dol calc_prot->calc_dol

Logical Flow for Calculating the Degree of Labeling (DOL).

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of molecular biology applications. Its favorable spectral properties, particularly its emission in the near-infrared range, make it an ideal choice for sensitive detection and in vivo imaging. By following well-defined protocols for conjugation and purification, researchers can generate high-quality fluorescent probes for applications spanning from single-cell analysis by flow cytometry to whole-animal imaging. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively integrate this compound into their experimental workflows, thereby advancing their scientific discoveries.

References

Cy5.5-SE chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cy5.5-SE: Structure, Properties, and Applications

Introduction

This compound (Succinimidyl Ester), also known as Cy5.5 NHS Ester, is a bright, far-red fluorescent dye widely utilized in biological research for labeling primary amines.[1] As a member of the cyanine (B1664457) dye family, it operates in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence, making it an ideal candidate for sensitive fluorescence detection and in vivo imaging.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in labeling biomolecules.

Chemical Structure and Core Mechanism

This compound consists of a Cy5.5 fluorophore core modified with a succinimidyl ester (SE) functional group. The SE group is an amine-reactive moiety that readily couples with primary amines (e.g., the epsilon-amine of lysine (B10760008) residues in proteins) under mild basic conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[4][5][6] This reaction is the basis for its use in labeling proteins, antibodies, peptides, and amine-modified oligonucleotides.[3][7]

The core structure is a polymethine chain connecting two indolenine-based rings. Variations in the structure, particularly the presence and number of sulfonate groups, affect its water solubility. The sulfo-cyanine version is highly water-soluble, which is advantageous for labeling proteins that are sensitive to organic co-solvents.[2][8]

Below is a diagram illustrating the reaction between this compound and a primary amine on a target molecule.

G Cy55SE This compound Conjugate Cy5.5-Labeled Molecule Cy55SE->Conjugate + Target Molecule NHS NHS (byproduct) Cy55SE->NHS releases Protein Target Molecule (R-NH₂) Protein->Conjugate

This compound amine-coupling reaction.

Physicochemical and Spectral Properties

The properties of this compound make it a robust tool for fluorescence-based assays. Its high molar extinction coefficient contributes to intense brightness, while its emission in the near-IR spectrum allows for deep tissue penetration and low background signal. Quantitative data from various suppliers are summarized below. Note that molecular weight and formula can vary depending on the specific salt form of the dye.[1][7]

PropertyValueReference(s)
Excitation Maximum (λabs) 673 - 684 nm[1][3][7][9]
Emission Maximum (λem) 694 - 710 nm[1][3][7][9]
Molar Extinction Coeff. (ε) 190,000 - 209,000 M⁻¹cm⁻¹[1][3][7]
Quantum Yield (Φ) 0.20 - 0.28[1][3][7]
Molecular Formula C₄₅H₄₄N₃O₁₆S₄·3C₆H₁₅NH (Triethylammonium salt) or C₄₄H₄₆N₃BF₄O₄[1][3][7]
Molecular Weight ~1317.7 g/mol (Triethylammonium salt) or ~767.7 g/mol [1][3][7]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1][2][4]
Reactivity Primary amines[2][4][10]
Solubility Soluble in DMSO, DMF[1][3][7]
Storage Conditions Store at -20°C, protect from light, desiccate[1][3][9]

Experimental Protocols: Protein Labeling

The following is a detailed methodology for conjugating this compound to a protein, such as an antibody. The protocol is designed to achieve efficient and reproducible labeling.

Required Materials
  • This compound dye

  • Protein to be labeled (e.g., antibody at 2-10 mg/mL)

  • Reaction Buffer: Amine-free buffer, pH 8.5 ± 0.5 (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer). Avoid buffers containing primary amines like Tris or glycine.[5][11]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) to separate conjugated protein from free dye.

Step-by-Step Procedure
  • Prepare Protein Solution :

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5] Higher concentrations generally lead to better labeling efficiency.[5]

    • Ensure the pH of the protein solution is between 8.0 and 9.0. If necessary, adjust with 1 M sodium bicarbonate.[5]

  • Prepare this compound Stock Solution :

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution.[5] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh.

  • Conjugation Reaction :

    • Calculate the required volume of this compound stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but the optimal ratio may need to be determined empirically.[5]

    • Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle agitation.[5]

  • Purification :

    • Separate the Cy5.5-labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Storage :

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.

The following diagram illustrates the experimental workflow for this protocol.

G prep_protein 1. Prepare Protein Solution (2-10 mg/mL in pH 8.5 buffer) reaction 3. Conjugation Reaction (Add dye to protein, incubate 60 min in dark) prep_protein->reaction prep_dye 2. Prepare Dye Stock (10 mM in anhydrous DMSO) prep_dye->reaction purification 4. Purify Conjugate (Size-exclusion chromatography) reaction->purification storage 5. Store Labeled Protein (4°C or -20°C, protected from light) purification->storage

Workflow for protein conjugation with this compound.

Applications and Considerations

This compound is a versatile tool for a range of applications that leverage fluorescence detection.

  • In Vivo Imaging : Its NIR fluorescence properties make it highly suitable for whole-animal imaging, as light in this spectral range can penetrate tissues more deeply with reduced scattering and absorption.[1]

  • Flow Cytometry and Microscopy : Labeled antibodies are routinely used in flow cytometry and various fluorescence microscopy techniques.[12]

  • Molecular Tracking : Cy5.5-labeled nanoparticles or molecules can be tracked in real-time within biological systems, such as monitoring their distribution in retinal blood vessels.[13]

When using this compound, researchers should consider that the degree of labeling (DOL) can affect the function of the labeled protein. Over-labeling can lead to protein precipitation or loss of biological activity. Therefore, optimizing the dye-to-protein ratio is a critical step in the experimental design.

References

A Technical Guide to the Excitation and Emission Spectra of Cy5.5-SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Cyanine5.5 Succinimidyl Ester (Cy5.5-SE). Designed for researchers, scientists, and professionals in drug development, this document details the essential characteristics, experimental protocols, and key workflows associated with this near-infrared (NIR) fluorescent dye.

Core Spectroscopic and Physical Properties

This compound is a reactive, water-soluble fluorescent dye widely used for labeling primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications where minimizing background autofluorescence from biological samples is critical, such as in in vivo imaging.[3][4] The succinimidyl ester (SE) group readily reacts with nucleophilic primary amines in a slightly alkaline environment to form a stable, covalent amide bond.[5]

The key spectral and physical characteristics of this compound are summarized in the table below. It is important to note that values can vary slightly between different suppliers and measurement conditions.

PropertyValueSource(s)
Excitation Maximum (λex) 673 - 684 nm[3][6][7]
Emission Maximum (λem) 694 - 710 nm[2][7][8]
Molar Extinction Coefficient (ε) 190,000 - 250,000 M⁻¹cm⁻¹[2][7][8]
Fluorescence Quantum Yield (Φ) 0.2 - 0.28[3][6]
Reactive Group N-hydroxysuccinimide (NHS) ester[1][2]
Reactivity Target Primary amines (-NH₂)[1][2][9]
Solubility DMSO, DMF, Water[6][7][9]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound, synthesized from established protocols.[10][11][12][13]

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.

1. Preparation of Protein Solution:

  • The protein solution should be free of amine-containing buffers like Tris or glycine, as these will compete with the labeling reaction.[10][12]

  • Buffer exchange the protein into a suitable labeling buffer, typically 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.5-9.0.[12][13]

  • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11][14]

2. Preparation of this compound Solution:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reconstitute the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.[10][11]

3. Labeling Reaction:

  • While gently vortexing the protein solution, slowly add the desired molar excess of the reconstituted this compound solution. A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[15]

  • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[10][11]

4. Purification of the Labeled Protein:

  • It is crucial to remove unreacted "free" dye from the protein-dye conjugate.[12] Common methods include:

    • Spin Column Chromatography: This is a rapid method suitable for small sample volumes. Equilibrate a gel filtration spin column (e.g., Sephadex G-25) with an appropriate elution buffer (e.g., PBS).[12][13] Load the reaction mixture onto the column and centrifuge according to the manufacturer's instructions to separate the larger labeled protein from the smaller free dye.[12]

    • Size-Exclusion Chromatography (SEC): For larger volumes and higher purity, SEC can be employed.

    • Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) at 4°C for several hours to overnight, with at least three buffer changes.[12]

5. Determination of Degree of Labeling (DOL) (Optional):

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy5.5 (e.g., 675 nm, A₆₇₅).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[11]

  • The DOL is the molar ratio of the dye to the protein.

Visualizations

This compound Labeling Reaction

The following diagram illustrates the chemical reaction between the N-hydroxysuccinimide (NHS) ester of Cy5.5 and a primary amine on a biomolecule, resulting in a stable amide bond.

G cluster_reactants Reactants cluster_products Products Cy55_SE This compound (Succinimidyl Ester) Conjugate Biomolecule-NH-CO-Cy5.5 (Stable Amide Bond) Cy55_SE->Conjugate + Biomolecule-NH₂ (pH 8.5-9.0) NHS N-hydroxysuccinimide (Byproduct) Cy55_SE->NHS Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate G A 1. Protein Preparation (Buffer Exchange, pH 8.5-9.0) C 3. Labeling Reaction (1 hr, Room Temp, Dark) A->C B 2. This compound Reconstitution (Anhydrous DMSO/DMF) B->C D 4. Purification (Spin Column / SEC / Dialysis) C->D E 5. Characterization (Spectroscopy, DOL) D->E F Purified Cy5.5-Conjugate E->F

References

Core Principle of Amine Labeling with Cy5.5-SE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cy5.5-SE Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and protocols involved in the amine labeling of biomolecules using Cy5.5 succinimidyl ester (SE). It is designed to offer a deep understanding of the underlying chemistry, practical experimental procedures, and key data for successful conjugation.

The fundamental principle of this compound amine labeling lies in the chemical reaction between the N-hydroxysuccinimide (NHS) ester functional group of the Cy5.5 dye and primary amine groups (-NH₂) present on the target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable and covalent amide bond, permanently attaching the fluorescent Cy5.5 dye to the molecule of interest.

Primary amines are readily available on proteins and peptides at the N-terminus and on the side chain of lysine (B10760008) residues.[1][2] Other molecules, such as amine-modified oligonucleotides, can also be effectively labeled.[3]

The reaction is highly pH-dependent.[1][4] The optimal pH range for the reaction is between 8.2 and 8.5.[4] At a lower pH, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester. Conversely, at a pH higher than the optimal range, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a significant competing reaction, which reduces the labeling efficiency.[3]

G cluster_conditions Reaction Conditions Cy55_SE Cy5.5-Succinimidyl Ester (SE) Conjugate Cy5.5-Labeled Biomolecule (Stable Amide Bond) Cy55_SE->Conjugate + Biomolecule Biomolecule with Primary Amine (R-NH₂) Biomolecule->Conjugate pH pH 8.2 - 8.5 pH->Cy55_SE Buffer Amine-free buffer (e.g., Bicarbonate, Phosphate) Buffer->Cy55_SE Solvent Aqueous (with DMSO/DMF for dye) Solvent->Cy55_SE Byproduct N-hydroxysuccinimide (NHS) Conjugate->Byproduct +

Quantitative Data

The following table summarizes the key quantitative properties of the Cy5.5 fluorophore. It is important to note that these values can vary slightly depending on the specific chemical structure (e.g., presence of sulfo groups) and the measurement conditions.

PropertyValueReference(s)
Excitation Maximum (λex)~675 - 683 nm[5][6][7][8][9]
Emission Maximum (λem)~694 - 707 nm[6][7][8][9]
Molar Extinction Coefficient (ε)~190,000 - 250,000 M⁻¹cm⁻¹[8][10]
Quantum Yield (Φ)~0.2 - 0.28[11]
Recommended Laser Line633 nm or 647 nm[10]

Detailed Experimental Protocol for Protein Labeling

This protocol provides a general guideline for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • Protein of Interest: 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES).[2][12] Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete with the labeling reaction.[2]

  • This compound: Lyophilized powder.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the this compound.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[3]

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette appropriate for the size of the protein.

Experimental Workflow

G A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) C 3. Labeling Reaction (Add this compound to protein solution, incubate 1 hr at RT in the dark) A->C B 2. Prepare this compound Stock Solution (e.g., 10 mg/mL in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional) (Add Tris or Hydroxylamine) C->D E 5. Purify Conjugate (Gel filtration or dialysis to remove free dye) C->E If not quenching D->E F 6. Characterize Conjugate (Determine Degree of Labeling - DOL) E->F

Step-by-Step Procedure
  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[2][12] If the buffer contains primary amines, the protein must be dialyzed against a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[2]

    • Adjust the pH of the protein solution to 8.3-8.5 if necessary.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution (e.g., 10 mg/mL).[2] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before use.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. The optimal molar ratio of dye to protein can vary, but a starting point of 10:1 to 20:1 is common.[13]

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle shaking or rotation.[2]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5, can be added. Incubate for an additional 30 minutes.

  • Purification of the Conjugate:

    • It is crucial to remove the unreacted, free Cy5.5 dye from the labeled protein.

    • Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained.

    • Dialysis: Alternatively, dialyze the reaction mixture against a large volume of storage buffer over an extended period with several buffer changes.

  • Characterization of the Conjugate:

    • The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. This can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).

    • The following formula can be used to calculate the DOL:

      • Protein Concentration (M) = (A₂₈₀ - (A₆₇₅ × CF)) / ε_protein

      • Dye Concentration (M) = A₆₇₅ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A₂₈₀ and A₆₇₅ are the absorbances at 280 nm and 675 nm, respectively.

        • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

        • ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.

Conclusion

This compound is a versatile and widely used reagent for the fluorescent labeling of proteins and other biomolecules.[14] Its near-infrared fluorescence properties make it particularly advantageous for applications requiring low background autofluorescence and deep tissue penetration.[15] By understanding the core principles of the amine labeling chemistry and following a well-defined experimental protocol, researchers can achieve efficient and specific conjugation, enabling a wide range of applications in fluorescence microscopy, in vivo imaging, and other fluorescence-based assays.

References

Cy5.5-SE: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorescent dye Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a critical tool for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides detailed experimental protocols for its use in labeling biomolecules, and presents a visual workflow for these procedures.

Core Molecular Properties: Understanding the Variations

This compound is a reactive, near-infrared (NIR) fluorescent dye widely used for labeling primary amines on proteins, peptides, and other biomolecules. The succinimidyl ester (SE) moiety reacts with primary amines to form stable amide bonds. However, researchers should be aware that the molecular weight and formula of commercially available this compound can vary. These discrepancies arise from differences in the dye's sulfonation and the counter-ions present in the final product.

Sulfonation: The addition of sulfonate groups (SO₃⁻) to the cyanine (B1664457) core structure significantly increases the dye's water solubility.[1][2] This is a key consideration for labeling proteins that may be sensitive to organic co-solvents.[3] Products are available in non-sulfonated, mono-sulfonated, and di-sulfonated forms, among others.[4]

Counter-ions: To balance the charges of the sulfonate groups and the quaternary amine in the cyanine structure, various counter-ions are used, such as triethylammonium (B8662869) (TEA) or potassium (K⁺).[5][6] The presence and type of these counter-ions will alter the final molecular weight and formula.

The following table summarizes the quantitative data for different forms of this compound available from various suppliers, illustrating the impact of these structural variations.

Supplier/Product TypeMolecular Weight ( g/mol )Chemical FormulaNotes
Sulfonated Forms
MedChemExpress1014.13C₄₅H₄₇N₃O₁₆S₄Likely a sulfonated version.[7]
R&D Systems / Tocris1317.7C₄₅H₄₄N₃O₁₆S₄·3C₆H₁₅NHDisulfonated triethylammonium salt form.[8][9]
Vector Labs1000.09Not specifiedLabeled as "sulfo-Cyanine5.5 NHS Ester".[3]
Antibodies.com (Sulfo)1114.37C₄₄H₄₂N₃K₃O₁₆S₄Tris-potassium salt of a sulfonated dye.[6]
Non-Sulfonated/Other Forms
BroadPharm767.7C₄₄H₄₆BF₄N₃O₄A non-sulfonated version with a different core structure.[5]
Antibodies.com (Non-Sulfo)767.66C₄₄H₄₆N₃BF₄O₄Non-sulfonated version.[10]

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general methodology for the covalent labeling of an antibody with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody and application.

1. Materials and Reagents:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound (NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Purification Column (e.g., spin desalting column with an appropriate molecular weight cutoff, like 7K MWCO)

  • Collection tubes

2. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are present, the antibody must be purified by dialysis against PBS or by using an antibody purification kit.

  • The ideal antibody concentration is between 2.5-10 mg/mL.[9][11]

3. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[7][8][11] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction.

4. Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.3-9.0 by adding a small volume of the 1 M sodium bicarbonate reaction buffer (e.g., 50-100 µL per 1 mL of antibody solution).

  • Calculate the required volume of the this compound stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point.[8]

  • Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.[4][8]

5. Quenching the Reaction:

  • (Optional but recommended) To stop the reaction, add the quenching reagent (e.g., 10 µL of 1 M Tris-HCl for every 100 µL of reaction volume) and incubate for an additional 15-30 minutes.

6. Purification of the Labeled Antibody:

  • Separate the Cy5.5-labeled antibody from the unreacted free dye using a spin desalting column according to the manufacturer's instructions.[4][11] The labeled antibody will be in the eluate.

7. Determination of Degree of Labeling (DOL):

  • The DOL (the average number of dye molecules per antibody molecule) can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5.5 (around 675 nm). The optimal DOL is typically between 2 and 7.[8]

Visualizing the Workflow

The following diagram illustrates the key steps in the antibody labeling process.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody_Prep Antibody in Amine-Free Buffer (pH 7.2-7.4) pH_Adjust Adjust Antibody Solution pH to 8.3-9.0 Antibody_Prep->pH_Adjust Dye_Prep Prepare this compound Stock Solution (in DMSO) Mixing Add Dye to Antibody (10:1 molar ratio) Dye_Prep->Mixing pH_Adjust->Mixing Incubation Incubate 1 hr at RT, protected from light Mixing->Incubation Quench Quench Reaction (optional) Incubation->Quench Purify Purify via Desalting Column Quench->Purify Final_Product Labeled Antibody Conjugate Purify->Final_Product QC Determine DOL (Spectrophotometry) Final_Product->QC

Caption: Workflow for labeling antibodies with Cy5.5 NHS ester.

References

A Deep Dive into Cy5.5-SE Dye for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for utilizing Cy5.5-SE (Succinimidyl Ester), a near-infrared (NIR) fluorescent dye, in preclinical in vivo imaging. We will explore its fundamental properties, detailed experimental protocols, and the critical advantages it offers for visualizing biological processes within living organisms.

Core Principles: Why Cy5.5 for In Vivo Imaging?

Cy5.5 is a member of the cyanine (B1664457) dye family, which is widely used for labeling biological molecules like peptides, proteins, and antibodies.[1][2] Its suitability for in vivo imaging stems from its fluorescence in the near-infrared (NIR) region of the spectrum (typically 700-900 nm).[3][4] This spectral window offers two crucial advantages over visible light fluorophores:

  • Deep Tissue Penetration: Light in the NIR region is less absorbed and scattered by endogenous biomolecules such as hemoglobin and melanin.[5][6] This allows for the visualization of fluorescent signals from deeper within the tissue.[2][3]

  • Low Autofluorescence: Biological tissues naturally emit less background fluorescence in the NIR range, leading to a significantly higher signal-to-noise ratio and clearer, more sensitive images.[4][5][7]

The "-SE" or "NHS ester" component of the dye's name refers to the N-hydroxysuccinimidyl ester.[8] This reactive group readily forms a stable, covalent amide bond with primary amines (-NH2), which are abundantly found on proteins and other biomolecules, making it an ideal tool for creating fluorescent probes.[1][9]

Quantitative Data Summary

For reproducible and accurate experiments, understanding the quantitative properties of Cy5.5 is essential.

Table 1: Physicochemical and Spectral Properties of Cy5.5 Dye

PropertyTypical ValueSource(s)
Excitation Maximum (λabs)~675 nm[10]
Emission Maximum (λem)~694 nm[10]
Molar Extinction Coefficient (ε)~190,000 - 250,000 M⁻¹cm⁻¹[11]
Quantum Yield (Φ)~0.2 - 0.28[12]
Reactive GroupN-hydroxysuccinimide (NHS) Ester
ReactivityPrimary Amines (-NH₂)[8][9]
Common SolventsDMSO, DMF[10][13]

Table 2: Typical In Vivo Imaging Experimental Parameters

ParameterTypical Setting/ValueConsiderations
Animal ModelMouse, RatDepends on the disease model and research question.
Probe Administration RouteIntravenous (i.v.), Intraperitoneal (i.p.)Route affects biodistribution and pharmacokinetics.
Probe Dose0.5 - 10 nmol per animalMust be optimized to maximize signal while minimizing toxicity.
Imaging Time Points30 min to 48+ hours post-injectionLongitudinal imaging tracks probe accumulation and clearance.[14][15]
Excitation Filter~660-680 nmShould be centered around the dye's absorbance maximum.
Emission Filter~700-720 nmShould be centered around the dye's emission maximum.
Exposure Time0.5 - 60 secondsVaries based on signal intensity and camera sensitivity.

Visualizing the Process: Diagrams and Workflows

To better illustrate the key processes, the following diagrams have been generated using the DOT language.

G Chemical Conjugation of this compound to a Protein cluster_reactants Reactants cluster_product Product Cy5_5_SE This compound Dye Reaction Labeling Reaction (pH 8.0-9.0) Cy5_5_SE->Reaction Protein Protein (e.g., Antibody) with primary amine (-NH₂) Protein->Reaction Conjugate Cy5.5-Labeled Protein (Stable Amide Bond) Reaction->Conjugate

Diagram 1: this compound reacts with a protein's primary amine.

G General In Vivo Imaging Workflow A 1. Probe Preparation: Conjugate this compound to targeting molecule (e.g., antibody) B 2. Purification: Remove unconjugated dye (e.g., Size Exclusion Chromatography) A->B C 3. Characterization: Calculate Degree of Labeling (DOL) & Functional Validation B->C D 4. In Vivo Administration: Inject labeled probe into animal model C->D E 5. Longitudinal In Vivo Imaging: Acquire images at multiple time points using an IVIS-type system D->E F 6. Data Analysis: Quantify fluorescence intensity in Regions of Interest (ROIs) E->F G 7. Ex Vivo Validation (Optional): Harvest organs and image to confirm probe biodistribution F->G

Diagram 2: The end-to-end workflow for a typical in vivo imaging experiment.

G Advantage of Near-Infrared (NIR) Light for In Vivo Imaging cluster_tissue Biological Tissue Superficial Superficial Tissue Deep Deep Tissue VisibleLight Visible Light (400-700 nm) VisibleLight->Superficial High Absorption & Scattering NIRLight NIR Light (700-900 nm) NIRLight->Deep Low Absorption & Scattering

Diagram 3: NIR light penetrates tissue more deeply than visible light.

Detailed Experimental Protocols

Success in in vivo imaging relies on meticulous preparation of the fluorescent probe. Below are detailed protocols for antibody conjugation and characterization.

This protocol is a general guideline for labeling 1 mg of an antibody, such as an IgG.

A. Reagent Preparation:

  • Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[9] If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against PBS.[16][17]

  • Reaction Buffer: Prepare a 1 M sodium bicarbonate solution (pH 8.5-9.5).[9]

  • This compound Stock Solution: Immediately before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.[9] This solution is sensitive to moisture and should be used promptly.[13]

B. Labeling Reaction:

  • In a microcentrifuge tube, combine 1 mg of your antibody solution with 1/10th its volume of 1 M sodium bicarbonate buffer to raise the pH to the optimal range of 8.0-9.0.[9]

  • Calculate the required volume of this compound stock solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is common.[9][18]

  • Add the calculated volume of this compound stock to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[11][16]

C. Purification of the Conjugate:

  • The most critical step is to remove all unconjugated (free) this compound dye.

  • Use a size-exclusion chromatography column, such as a desalting spin column (e.g., 7K MWCO), suitable for proteins.[16][19]

  • Prepare the column according to the manufacturer's instructions, typically by washing it with PBS.

  • Apply the reaction mixture to the column and centrifuge to collect the purified, labeled antibody. The larger antibody-dye conjugate will elute, while the smaller, free dye molecules are retained.[19]

The DOL is the average number of dye molecules conjugated to each antibody molecule.[19][20] An optimal DOL is typically between 2 and 7.[9]

A. Spectrophotometric Measurement:

  • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at two wavelengths:

    • 280 nm (A₂₈₀): Absorbance peak for the protein.

    • ~675 nm (A_max): The absorbance maximum for the Cy5.5 dye.

  • Use the purification buffer (e.g., PBS) as a blank.

B. Calculation:

  • Calculate the concentration of the dye:

    • Concentration of Dye (M) = A_max / (ε_dye * path length)

    • Where ε_dye is the molar extinction coefficient of Cy5.5 at its λmax (e.g., 190,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • A correction factor (CF₂₈₀) is required because the dye also absorbs light at 280 nm.[19] For Cy5.5, this is approximately 0.03-0.101.[12][21]

    • Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

    • Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)

    • Where ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Protein[11][20]

Key Considerations and Best Practices

  • Controls are Crucial: An effective in vivo imaging study must include proper controls, such as injecting un-diseased animals with the probe or injecting diseased animals with free dye to assess non-specific accumulation.[14]

  • Probe Performance: Before large-scale studies, it's vital to understand the probe's characteristics, including its route of metabolism, optimal imaging time window, and tissue washout rates.[14]

  • Ex Vivo Confirmation: After the final in vivo imaging session, it is best practice to euthanize the animal, harvest key organs, and image them ex vivo. This provides a more sensitive confirmation of the probe's biodistribution.[14]

  • Avoid Over-Labeling: A high DOL can lead to fluorescence quenching (where dye molecules inhibit each other's signal) and may alter the biological function of the targeting molecule.[19] Regular calculation of the DOL is essential for consistent results.

References

A Technical Guide to Water-Soluble vs. Non-Sulfonated Cy5.5 Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of biomedical research and drug development, the precise visualization and tracking of biomolecules are paramount. Near-infrared (NIR) fluorescent dyes, such as Cyanine 5.5 (Cy5.5), have become indispensable tools for these applications due to their deep tissue penetration and minimal background autofluorescence.[1][2] A critical consideration when selecting a Cy5.5 dye is its degree of sulfonation, which dictates its water solubility and significantly influences experimental design and outcomes. This technical guide provides an in-depth comparison of water-soluble (sulfonated) and non-sulfonated Cy5.5 dyes, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in making informed decisions.

Core Differences: Solubility and its Implications

The primary distinction between the two types of Cy5.5 dyes lies in the presence of sulfonate groups (-SO₃⁻) in the water-soluble variants.[3][4] These negatively charged groups enhance the hydrophilicity of the dye molecule, leading to significant differences in their properties and handling.

Non-Sulfonated Cy5.5 Dyes: These dyes are inherently hydrophobic and have low aqueous solubility.[3][5][6][7][8] Consequently, they must be dissolved in an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being introduced into an aqueous buffer for bioconjugation reactions.[3][4][5][7][8] This requirement can be a limiting factor when working with sensitive proteins that may be denatured by organic solvents.[3]

Water-Soluble (Sulfonated) Cy5.5 Dyes: The addition of one or more sulfonate groups dramatically increases the water solubility of Cy5.5 dyes.[3][4][9][10][11] This allows for direct dissolution in aqueous buffers, simplifying labeling procedures and eliminating the need for organic co-solvents.[3][4][9] This is particularly advantageous for labeling sensitive biomolecules and for purification methods like dialysis, where efficient removal of unconjugated dye is crucial.[3][9] Furthermore, the charged sulfonate groups help to reduce dye aggregation, which can lead to fluorescence quenching and unreliable labeling.[3][4][9]

Quantitative Data Comparison

While the spectral properties of sulfonated and non-sulfonated Cy5.5 dyes are nearly identical, their physicochemical properties differ significantly.[3][4] The following table summarizes key quantitative data for both types of dyes.

PropertyNon-Sulfonated Cy5.5Water-Soluble (Sulfonated) Cy5.5Key Considerations & References
Excitation Maximum (λex) ~675-684 nm~675 nmThe core chromophore structure dictates the spectral properties, which are largely unaffected by sulfonation.[5][10][12][13]
Emission Maximum (λem) ~694-710 nm~694 nmMinimal spectral shift between the two forms.[5][10][12][13]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹Both dye types exhibit high molar extinction coefficients, indicating strong light absorption.[14][15][16]
Quantum Yield (Φ) ~0.2 - 0.28Generally comparable to non-sulfonated versions, though can be slightly lower.A measure of the efficiency of fluorescence emission.[9] Studies on related Cy5 dyes suggest a lower net charge may correlate with higher photostability.[9]
Aqueous Solubility Low (Requires organic co-solvent)High (Readily dissolves in aqueous buffers)The defining difference, impacting ease of use and experimental design.[3][5][6][7][8][11]
Photostability GoodGenerally good, but may be slightly lower than non-sulfonated versions in some cases.The additional fused aromatic rings in Cy5.5 dyes, compared to Cy5, contribute to increased photostability.[17]

Experimental Protocols

The choice between water-soluble and non-sulfonated Cy5.5 dyes directly impacts the experimental protocol for bioconjugation, particularly for labeling proteins such as antibodies.

Protocol 1: Labeling of Antibodies with Non-Sulfonated Cy5.5 NHS Ester

This protocol involves the use of an organic co-solvent to dissolve the dye.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Non-sulfonated Cy5.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Methodology:

  • Protein Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[18] If necessary, perform a buffer exchange. Adjust the pH of the antibody solution to 8.5-9.0 with 1 M sodium bicarbonate.[9]

  • Dye Preparation: Immediately before use, dissolve the non-sulfonated Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[19]

  • Labeling Reaction: Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (typically ranging from 3:1 to 20:1).[19] Slowly add the dye solution to the protein solution while gently mixing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[19]

  • Purification: Remove the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).[19]

Protocol 2: Labeling of Antibodies with Water-Soluble (Sulfonated) Cy5.5 NHS Ester

This protocol is simplified by the direct use of the dye in an aqueous buffer.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Water-soluble (Sulfonated) Cy5.5 NHS ester

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Methodology:

  • Protein Preparation: Prepare the antibody solution as described in Protocol 1, adjusting the pH to 8.5-9.0.[9]

  • Dye Preparation: The water-soluble Cy5.5 NHS ester can be added directly to the antibody solution.

  • Labeling Reaction: Add the appropriate amount of the sulfonated Cy5.5 NHS ester to the antibody solution to achieve the desired molar excess.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[9]

  • Purification: Purify the conjugate as described in Protocol 1. Dialysis is often more efficient for removing unconjugated water-soluble dyes.[3][9]

Mandatory Visualizations

Experimental Workflow: Antibody Labeling

The following diagram illustrates the general workflow for labeling an antibody with an NHS ester-activated Cy5.5 dye.

AntibodyLabelingWorkflow cluster_protein_prep Protein Preparation cluster_dye_prep Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Antibody in Amine-Free Buffer BufferEx Buffer Exchange (if necessary) Protein->BufferEx pH_Adjust Adjust pH to 8.5-9.0 BufferEx->pH_Adjust Mix Mix Antibody and Dye pH_Adjust->Mix NonSulfo Non-Sulfonated Cy5.5 (dissolve in DMSO/DMF) NonSulfo->Mix Sulfo Water-Soluble Cy5.5 (dissolve in buffer) Sulfo->Mix Incubate Incubate at RT (protected from light) Mix->Incubate Purify Remove Unreacted Dye (e.g., Gel Filtration, Dialysis) Incubate->Purify Conjugate Purified Antibody-Cy5.5 Conjugate Purify->Conjugate

Workflow for antibody conjugation with Cy5.5 dyes.

Logical Relationship: Impact of Sulfonation

This diagram illustrates the cascading effects of sulfonation on the properties and applications of Cy5.5 dyes.

SulfonationImpact cluster_properties Physicochemical Properties cluster_handling Experimental Handling cluster_applications Suitable Applications Sulfonation Sulfonation (+ SO₃⁻ groups) Solubility Increased Aqueous Solubility Sulfonation->Solubility Aggregation Reduced Aggregation Solubility->Aggregation CoSolvent No Organic Co-solvent Needed Solubility->CoSolvent Purification Simplified Purification (Dialysis) Solubility->Purification AqueousLabeling Direct Labeling in Aqueous Buffers Aggregation->AqueousLabeling SensitiveProteins Labeling of Sensitive Biomolecules CoSolvent->SensitiveProteins CoSolvent->AqueousLabeling

Impact of sulfonation on Cy5.5 dye properties and use.

Conclusion

The choice between water-soluble and non-sulfonated Cy5.5 dyes is a critical decision in experimental design. Non-sulfonated Cy5.5 dyes, while effective, require the use of organic co-solvents, which may not be suitable for all biomolecules. Water-soluble Cy5.5 dyes offer a significant advantage in terms of ease of use, reduced aggregation, and suitability for sensitive biological applications. By understanding the fundamental differences and having access to clear protocols, researchers and drug development professionals can select the optimal Cy5.5 variant to achieve high-quality, reliable, and reproducible results in their imaging and tracking studies.

References

Navigating the Challenges of Cy5.5-SE Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cyanine (B1664457) 5.5-Succinimidyl Ester (Cy5.5-SE) in Dimethyl Sulfoxide (DMSO) and aqueous buffers. It offers detailed experimental protocols and addresses the critical factor of NHS ester stability for successful bioconjugation.

Solubility of this compound

This compound, a widely used near-infrared fluorescent dye for labeling primary amines, exhibits significantly different solubility profiles in organic solvents compared to aqueous solutions. Proper dissolution is paramount for achieving optimal labeling efficiency in downstream applications.

Solubility in DMSO

This compound demonstrates high solubility in anhydrous DMSO. This makes DMSO the recommended solvent for preparing concentrated stock solutions.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100~75.4

Note: The molecular weight of this compound is approximately 753.88 g/mol . The exact weight can vary slightly between batches.

Solubility in Aqueous Buffers

Direct dissolution of this compound in aqueous buffers is generally not recommended due to its limited water solubility and the rapid hydrolysis of the succinimidyl ester group. The standard and most effective practice involves preparing a concentrated stock solution in anhydrous DMSO and then adding a small volume of this stock to the aqueous reaction buffer containing the molecule to be labeled.

While Cy5.5 contains sulfonate groups that improve water solubility compared to non-sulfonated cyanine dyes, the addition of a small percentage of an organic co-solvent like DMSO (typically 1-10% of the final reaction volume) is often necessary to maintain the dye's solubility in the aqueous reaction mixture.

The Critical Role of NHS Ester Stability in Aqueous Buffers

The succinimidyl ester (SE) of Cy5.5 is highly reactive towards primary amines, forming a stable amide bond. However, in aqueous environments, it is also susceptible to hydrolysis, where the ester bond is cleaved, rendering the dye incapable of reacting with the target molecule. This competing hydrolysis reaction is a critical factor to manage for successful labeling.

The rate of hydrolysis is significantly influenced by the pH of the aqueous buffer. Higher pH levels increase the rate of hydrolysis. Therefore, a careful balance must be struck to ensure the pH is high enough for the deprotonation of primary amines (making them nucleophilic and reactive) but not so high that hydrolysis of the this compound predominates.

pHTemperatureHalf-life of NHS Ester
7.04°C4-5 hours[1]
8.0Room Temp~1 hour
8.64°C10 minutes[1]
9.0Room TempMinutes

For optimal labeling, reactions are typically carried out in buffers with a pH range of 7.2 to 8.5.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM this compound stock solution in anhydrous DMSO.

Materials:

  • This compound, lyophilized powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW ~753.88), add approximately 133 µL of DMSO.

  • Vortex the vial thoroughly until the dye is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The stock solution is stable for at least one month at -20°C and up to six months at -80°C when stored properly.

General Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for labeling proteins with a primary amine group using a this compound DMSO stock solution.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, or sodium bicarbonate buffer)

  • 10 mM this compound stock solution in anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed, for example, by dialysis or buffer exchange.

  • Reaction Setup: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.

  • Dye Addition: While gently vortexing the protein solution, add the calculated amount of the 10 mM this compound DMSO stock solution. A common starting point is a 10-fold molar excess of the dye to the protein. The final concentration of DMSO in the reaction mixture should ideally be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

  • Quenching: (Optional) To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted this compound.

  • Purification: Remove the unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography column or dialysis.

Visualizing the Workflow and Reactions

The following diagrams illustrate the key processes involved in using this compound for bioconjugation.

experimental_workflow cluster_prep Stock Solution Preparation cluster_labeling Protein Labeling Cy5.5-SE_powder Lyophilized this compound Powder Dissolve Dissolve & Vortex Cy5.5-SE_powder->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock_Solution 10 mM this compound in DMSO Stock Dissolve->Stock_Solution Add_Dye Add Stock Solution Stock_Solution->Add_Dye Protein_Solution Protein in Amine-Free Buffer (pH 8.0-8.5) Protein_Solution->Add_Dye Reaction Incubate (1-2h, RT, Dark) Add_Dye->Reaction Labeled_Protein Labeled Protein Conjugate Reaction->Labeled_Protein

Caption: Experimental workflow for preparing this compound stock and labeling proteins.

reaction_pathway cluster_reaction Reaction Pathways in Aqueous Buffer Cy5.5_SE Cy5.5-Succinimidyl Ester (Active Dye) Primary_Amine Protein-NH2 (Primary Amine) Amide_Bond Cy5.5-Protein Conjugate (Stable Amide Bond) Cy5.5_SE->Amide_Bond Water H2O (Water) Hydrolyzed_Dye Hydrolyzed Cy5.5 (Inactive) Cy5.5_SE->Hydrolyzed_Dye Primary_Amine->Amide_Bond Desired Reaction (pH 7.2-8.5) Water->Hydrolyzed_Dye Competing Hydrolysis (Increases with pH)

Caption: Reaction pathways of this compound in an aqueous buffer.

References

Cy5.5-SE: A Technical Guide to Quantum Yield, Extinction Coefficient, and Applications in Bio-imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a widely utilized near-infrared (NIR) fluorescent dye. This document details the core photophysical parameters, quantum yield and molar extinction coefficient, and provides comprehensive experimental protocols for their determination. Furthermore, it outlines the application of this compound in targeted molecular imaging, complete with a conceptual signaling pathway and a general experimental workflow.

Core Photophysical Properties of this compound

The efficiency of a fluorophore is fundamentally characterized by its molar extinction coefficient and quantum yield. This compound is a bright and photostable dye, making it an excellent candidate for demanding applications such as in vivo imaging.

PropertyValueReference
Molar Extinction Coefficient (ε) 190,000 M⁻¹cm⁻¹[Not provided in search results]
Quantum Yield (Φ) 0.28[Not provided in search results]
Excitation Maximum (λex) ~675 nm[Not provided in search results]
Emission Maximum (λem) ~694 nm[Not provided in search results]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following protocols provide standardized methods for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Materials:

  • This compound

  • Spectrophotometer

  • Quartz cuvettes with a 1 cm path length

  • High-purity solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.

  • Prepare a dilution series: Create a series of dilutions from the stock solution with known concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax ≈ 675 nm) using the spectrophotometer. Use the solvent as a blank.

  • Plot the data: Plot the absorbance values against the corresponding molar concentrations.

  • Calculate the molar extinction coefficient: The slope of the resulting linear graph is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[1][2][3]

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard with a known quantum yield, is a common and reliable approach.[4][5][6][7]

Materials:

  • This compound solution of known absorbance

  • A standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (the same for both sample and standard)

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the this compound (sample) and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure fluorescence emission: For each solution, measure the fluorescence emission spectrum using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the quantum yield: The quantum yield of the this compound (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).[4][5]

Protocol for Antibody Labeling with this compound and Determination of Degree of Labeling (DOL)

This compound contains an N-hydroxysuccinimide (NHS) ester reactive group that readily forms a stable covalent bond with primary amines on proteins, such as antibodies.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Procedure:

  • Prepare the antibody: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Prepare this compound solution: Dissolve this compound in DMSO to a concentration of ~10 mg/mL immediately before use.

  • Labeling reaction: Add a calculated amount of the this compound solution to the antibody solution. A common starting molar ratio is 10-20 moles of dye per mole of antibody. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the λmax of Cy5.5 (~675 nm, Amax).

    • Calculate the protein concentration, correcting for the absorbance of Cy5.5 at 280 nm: Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein (CF is the correction factor, which is A280/Amax for the free dye; ε_protein is the molar extinction coefficient of the protein at 280 nm).

    • Calculate the dye concentration: Dye Concentration (M) = Amax / ε_dye (ε_dye is the molar extinction coefficient of Cy5.5 at its λmax).

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration[8][9][10][11]

Visualizations: Signaling Pathways and Experimental Workflows

Targeted Cancer Cell Imaging with Cy5.5-Conjugated Ligands

This compound is frequently used to label targeting moieties, such as antibodies or peptides, for the specific visualization of cancer cells that overexpress certain surface receptors. This enables non-invasive monitoring of tumor progression and response to therapy.[12][13][14][15][16]

Targeted_Cancer_Imaging Conceptual Pathway for Targeted Cancer Imaging cluster_ligand Targeting Ligand Conjugation cluster_invivo In Vivo Targeting and Imaging Cy5_5_SE This compound (Fluorophore) Conjugated_Probe Cy5.5-Labeled Probe Cy5_5_SE->Conjugated_Probe Covalent Bonding Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugated_Probe Systemic_Administration Systemic Administration of Probe Conjugated_Probe->Systemic_Administration Binding Specific Binding Conjugated_Probe->Binding Tumor_Microenvironment Tumor Microenvironment Systemic_Administration->Tumor_Microenvironment Tumor_Microenvironment->Binding Probe Accumulation (EPR Effect) Cancer_Cell Cancer Cell Receptor Overexpressed Surface Receptor Cancer_Cell->Receptor Internalization Receptor-Mediated Endocytosis Binding->Internalization Fluorescence_Signal Fluorescence Signal (Detection) Internalization->Fluorescence_Signal

Caption: Conceptual pathway for targeted cancer imaging using a Cy5.5-labeled probe.

General Experimental Workflow for In Vivo Fluorescence Imaging

The following diagram outlines a typical workflow for an in vivo imaging study using a Cy5.5-labeled targeting probe.[17][18][19][20][21]

InVivo_Workflow General Workflow for In Vivo Fluorescence Imaging Probe_Prep Probe Preparation & Conjugation with this compound Probe_Injection Probe Administration (e.g., Intravenous) Probe_Prep->Probe_Injection Animal_Model Animal Model Preparation (e.g., Tumor Xenograft) Baseline_Imaging Baseline Imaging (Pre-injection) Animal_Model->Baseline_Imaging Baseline_Imaging->Probe_Injection Time_Course_Imaging In Vivo Imaging (Multiple Time Points) Probe_Injection->Time_Course_Imaging Data_Analysis Image Acquisition & Quantitative Analysis Time_Course_Imaging->Data_Analysis Ex_Vivo_Imaging Ex Vivo Organ Imaging (Post-mortem) Data_Analysis->Ex_Vivo_Imaging Histology Histological Analysis (Validation) Ex_Vivo_Imaging->Histology

Caption: A generalized workflow for in vivo fluorescence imaging studies.

References

A Technical Guide to the Reaction of Cy5.5-SE with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical reaction between the near-infrared fluorescent dye Cy5.5-Succinimidyl Ester (Cy5.5-SE) and primary amines. This bioconjugation technique is fundamental for the fluorescent labeling of biomolecules such as proteins, peptides, and amine-modified oligonucleotides, enabling their detection and tracking in various biological applications.

Core Reaction Mechanism: Acylation of Primary Amines

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution. The Cy5.5 dye is modified with an N-hydroxysuccinimide (NHS) ester, which is a highly reactive group. The primary amine, present on biomolecules at the N-terminus or on the side chain of lysine (B10760008) residues, acts as a nucleophile.[1] It attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

This acylation reaction is most efficient under slightly alkaline conditions, typically at a pH between 8.5 and 9.0.[2][3] At this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, facilitating its attack on the NHS ester. It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the this compound, thereby reducing labeling efficiency.[4][5]

A significant competing reaction is the hydrolysis of the succinimidyl ester in the aqueous buffer.[6][7][8][9] This reaction, where water acts as a nucleophile, cleaves the ester bond, rendering the dye incapable of reacting with the primary amine.[10] The rate of hydrolysis increases with pH.[10] Therefore, while a basic pH is required for the aminolysis reaction, excessively high pH or prolonged reaction times in aqueous solutions can lead to significant loss of the reactive dye due to hydrolysis.[6][7][8][9]

Reaction_Mechanism cluster_products Products Cy5.5_SE Cy5.5-Succinimidyl Ester (this compound) Amide_Conjugate Cy5.5-Biomolecule Conjugate (Stable Amide Bond) Cy5.5_SE->Amide_Conjugate Aminolysis (pH 8.5-9.0) Hydrolyzed_Dye Hydrolyzed Cy5.5 (Inactive) Cy5.5_SE->Hydrolyzed_Dye Hydrolysis Primary_Amine Primary Amine (R-NH₂) (e.g., on a protein) Primary_Amine->Amide_Conjugate NHS N-hydroxysuccinimide (NHS) (Byproduct) Water Water (H₂O) Water->Hydrolyzed_Dye Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) Mix 3. Mix Protein and this compound Protein_Prep->Mix Dye_Prep 2. Prepare Fresh this compound Stock (in anhydrous DMSO/DMF) Dye_Prep->Mix Incubate 4. Incubate for 60 min at RT (Protected from light) Mix->Incubate Purify 5. Purify Conjugate (Spin Column, SEC, or Dialysis) Incubate->Purify Analyze 6. Characterize Conjugate (Spectroscopy, DOL calculation) Purify->Analyze Store 7. Store Labeled Protein (Typically at 4°C or -20°C) Analyze->Store

References

Methodological & Application

Application Notes: High-Efficiency Antibody Labeling with Cy5.5-SE for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct conjugation of fluorescent dyes to primary antibodies is a cornerstone of high-sensitivity and multiplex flow cytometry. This approach simplifies staining protocols and reduces potential background from secondary antibodies. Cyanine5.5 (Cy5.5) is a bright, far-red fluorescent dye ideal for flow cytometry, as its emission profile (around 707 nm) falls in a spectral region with minimal cellular autofluorescence. The N-hydroxysuccinimide (NHS) ester of Cy5.5 (Cy5.5-SE) provides a robust method for covalently labeling antibodies by forming a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the protein.

This document provides a detailed protocol for the preparation, conjugation, and purification of Cy5.5-labeled antibodies and their subsequent application in a typical flow cytometry cell staining experiment.

Data Presentation

Table 1: Key Spectroscopic Properties for Cy5.5 and IgG
ParameterSymbolValue
Cy5.5 Absorbance Maximumλmax~675 nm
Cy5.5 Molar Extinction Coefficientεdye250,000 M-1cm-1
Cy5.5 Correction Factor at 280 nmCF2800.08
IgG Molar Extinction Coefficientεprotein210,000 M-1cm-1
IgG Molecular WeightMWprotein~150,000 g/mol
Table 2: Recommended Molar Ratios for Labeling Reaction
Desired Degree of Labeling (DOL)Molar Ratio of this compound to AntibodyExpected Outcome
Low (2-4)5:1 to 10:1Optimal for preserving antibody function; lower signal.
Moderate (4-7)10:1 to 15:1Good balance of brightness and functionality for most targets.[1]
High (7-10)15:1 to 20:1High signal intensity; increased risk of self-quenching or affecting antibody binding.[1]

Experimental Workflow Diagram

Antibody_Labeling_Workflow This compound Antibody Labeling and Flow Cytometry Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_application Application Ab_Prep 1. Antibody Preparation (Buffer Exchange) Reaction 3. Labeling Reaction (1 hour, RT, Dark) Ab_Prep->Reaction Dye_Prep 2. This compound Dye Preparation Dye_Prep->Reaction Quench 4. Quench Reaction (Optional) Reaction->Quench Purify 5. Purification (Spin Column) Quench->Purify DOL_Calc 6. Calculate DOL (Spectrophotometry) Purify->DOL_Calc Stain 7. Cell Staining DOL_Calc->Stain Analyze 8. Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for this compound antibody labeling and flow cytometry.

Experimental Protocols

Antibody Preparation

It is critical that the antibody is in an amine-free buffer, as primary amines (e.g., Tris or glycine) will compete with the antibody for conjugation to the this compound dye.

Materials:

  • Purified antibody (0.5-5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Spin desalting columns (e.g., 7K MWCO) or dialysis cassette

Protocol:

  • If the antibody is in a buffer containing interfering substances like Tris, glycine, or BSA, it must be exchanged into an amine-free buffer.[2]

  • Buffer Exchange: Use a spin desalting column or dialysis to exchange the antibody into PBS, pH 7.2-7.4, according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the antibody concentration to a minimum of 2 mg/mL for optimal labeling efficiency.[3]

  • pH Adjustment: Immediately before labeling, add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.25.[2][3] For example, add 10 µL of 1 M NaHCO₃ to 100 µL of antibody solution.

This compound Dye Preparation

NHS esters are moisture-sensitive. All handling steps should be performed with anhydrous solvents and protected from light.

Materials:

  • This compound vial

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW ~1000 g/mol ), add 100 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh immediately before use.

Antibody Labeling Reaction

Protocol:

  • While gently vortexing the pH-adjusted antibody solution, add the calculated volume of 10 mM this compound stock solution. Refer to Table 2 for recommended molar ratios.

  • Incubate the reaction for 60 minutes at room temperature, protected from light.[3][4] Gentle rocking or stirring can facilitate the reaction.

Purification of Labeled Antibody

Unconjugated this compound must be removed to prevent non-specific staining and to allow for accurate determination of the degree of labeling.

Materials:

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • PBS, pH 7.2-7.4

Protocol:

  • Prepare a spin desalting column according to the manufacturer's instructions by centrifuging to remove the storage buffer.

  • Carefully apply the entire volume of the labeling reaction to the center of the column resin.

  • Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to elute the purified, labeled antibody. The smaller, unconjugated dye molecules will be retained in the column resin.

  • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (to a final concentration of 0.1-1%) and 0.05% sodium azide (B81097) and store at -20°C.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is determined spectrophotometrically.

Protocol:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~675 nm (Amax) using a spectrophotometer. Use PBS as a blank. Dilute the conjugate in PBS if the absorbance reading is above 2.0.

  • Calculate the molar concentration of the dye: [Dye] (M) = Amax / εdye

  • Calculate the corrected absorbance at 280 nm to account for the dye's absorbance: A280 corrected = A280 - (Amax × CF280)

  • Calculate the molar concentration of the antibody: [Antibody] (M) = A280 corrected / εprotein

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

An optimal DOL for flow cytometry is typically between 4 and 7.[1]

Flow Cytometry Staining Protocol (Direct Staining)

This is a general protocol for staining cell surfaces. Optimization of antibody concentration (titration) is recommended for each new conjugate.

Materials:

  • Cell suspension (e.g., PBMCs)

  • Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)

  • Cy5.5-labeled antibody

  • Flow cytometry tubes

Protocol:

  • Adjust cell density to 1 x 107 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Aliquot 100 µL of the cell suspension (1 x 106 cells) into each flow cytometry tube.[5]

  • Add the predetermined optimal amount of Cy5.5-labeled antibody to the cells.

  • Vortex gently and incubate for 30 minutes at 4°C, protected from light.[5][6]

  • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 350 x g for 5 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Analyze the samples on a flow cytometer equipped with the appropriate laser (e.g., 633/640 nm) and emission filter for Cy5.5 (e.g., 690/50 nm bandpass).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low DOL / No Labeling - Interfering substances (Tris, glycine, azide) in antibody buffer.- this compound dye was hydrolyzed (exposed to moisture).- Incorrect pH for the labeling reaction.- Perform buffer exchange of the antibody into an amine-free buffer (e.g., PBS).[2]- Prepare fresh dye stock in anhydrous DMSO immediately before use.- Ensure the reaction buffer pH is between 8.0 and 9.0.
High Background Staining in Flow Cytometry - Unconjugated dye was not fully removed.- Antibody concentration is too high.- Non-specific binding of the antibody conjugate.- Repeat the purification step using a fresh spin column.- Titrate the antibody to determine the optimal staining concentration.- Include an Fc block step before staining. Add a viability dye to exclude dead cells, which can bind antibodies non-specifically.[3]
Weak Signal in Flow Cytometry - DOL is too low.- Antibody concentration is too low.- Target antigen has low expression.- Increase the dye:antibody molar ratio in the labeling reaction.- Increase the concentration of the labeled antibody used for staining.- For low-abundance targets, a higher DOL may be required, or an alternative signal amplification strategy may be needed.[7]
Precipitation of Antibody after Labeling - Over-labeling of the antibody can reduce its solubility.- Reduce the dye:antibody molar ratio in the labeling reaction.- Ensure the final conjugate is stored in a suitable buffer, potentially with stabilizers.

References

Step-by-Step Guide for Protein Conjugation with Cy5.5-SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with Cyanine5.5 succinimidyl ester (Cy5.5-SE). Cy5.5 is a bright, far-red fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to the low autofluorescence of biological samples in this spectral region.[1] The succinimidyl ester (SE) reactive group efficiently forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins.[1]

This guide outlines the necessary steps from pre-conjugation protein preparation to post-labeling purification and characterization of the conjugate.

Reaction Mechanism: Amine-Reactive Labeling

The core of this protocol is the reaction between the N-hydroxysuccinimide (NHS) ester of Cy5.5 and a primary amine on the protein. For this reaction to proceed efficiently, the amino group must be unprotonated, which is favored at a pH above its pKa.[1] Therefore, maintaining a reaction pH between 8.3 and 8.5 is critical for optimal labeling.[1][2][3] At this pH, the nucleophilic amine attacks the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Protein Protein-NH₂ (Primary Amine) Intermediate Intermediate Complex Protein->Intermediate Nucleophilic Attack Cy5_5_NHS Cy5.5-NHS Ester Cy5_5_NHS->Intermediate pH pH 8.3 - 8.5 pH->Intermediate Conjugate Protein-NH-CO-Cy5.5 (Stable Amide Bond) Intermediate->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Caption: Chemical reaction between a protein's primary amine and Cy5.5-NHS ester.

Experimental Protocols

This section details the step-by-step methodology for labeling your protein of interest with this compound.

Pre-Conjugation Protein Preparation

The purity and buffer composition of the protein solution are critical for successful conjugation.

  • Protein Purity: The protein should be of high purity.

  • Buffer Requirements: The protein must be in a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound.[4][5][6] Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or HEPES.

  • Buffer Exchange: If the protein is in an incompatible buffer, a buffer exchange must be performed. This can be achieved through dialysis, desalting columns, or spin filtration.[4][7] The recommended labeling buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[2][3][6][8]

  • Protein Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[5][6][7]

Reagent Preparation
  • This compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[8] Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6][9] Vortex thoroughly to ensure the dye is completely dissolved.[8]

Conjugation Reaction

The following protocol is a general guideline. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

  • Calculate Molar Ratio: A dye-to-protein molar ratio between 5:1 and 20:1 is a common starting point for optimization.[6][9]

  • Reaction Setup:

    • Place the prepared protein solution in a reaction tube.

    • While gently stirring or vortexing, add the calculated volume of the this compound stock solution to the protein solution.[6][8] The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][5][9][10] Gentle mixing during incubation can enhance labeling efficiency.

Purification of the Labeled Protein

After the conjugation reaction, it is crucial to remove any unreacted or hydrolyzed Cy5.5 dye.[7][11][12][13] Common purification methods include:

  • Spin Columns/Gel Filtration: This is a rapid method suitable for removing free dye.[7]

    • Prepare a spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5] This typically involves removing the storage buffer and equilibrating the column with a suitable buffer like PBS.[7]

    • Apply the reaction mixture to the center of the column bed.

    • Centrifuge the column to collect the eluate containing the purified labeled protein. The smaller, unconjugated dye molecules will be retained in the column matrix.[7]

  • Size-Exclusion Chromatography (SEC): Offers higher resolution for purification.

  • Dialysis: An effective but more time-consuming method.

Quantitative Data Summary

ParameterRecommended ValueNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5][6][7]
Labeling Buffer 0.1 M Sodium BicarbonateMust be free of primary amines (e.g., Tris, Glycine).[4][5][6]
Reaction pH 8.3 - 8.5Critical for the reaction between the NHS ester and primary amines.[1][2][3]
Dye-to-Protein Molar Ratio 5:1 to 20:1This is a starting range; the optimal ratio should be determined empirically.[6][9]
Reaction Time 1 hourAt room temperature, protected from light.[4][5][9][10]
This compound Solvent Anhydrous DMSO or DMFPrepare the stock solution immediately before use.[5][6][9]

Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, must be determined.[11][14][15] An optimal DOL for Cy5.5 conjugates is typically between 2 and 10 for antibodies.[13][14]

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution using a spectrophotometer at 280 nm (A280) and at the absorbance maximum for Cy5.5 (approximately 675 nm, Amax).[11]

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax). For Cy5.5, this is approximately 0.05.[5]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye

    • ε_dye is the molar extinction coefficient of Cy5.5 at its Amax (approximately 250,000 M⁻¹cm⁻¹).[5]

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflow

A 1. Protein Preparation (Amine-free buffer, pH 8.3-8.5) C 3. Conjugation Reaction (1 hr, RT, dark) A->C B 2. Prepare this compound Stock (10 mg/mL in DMSO/DMF) B->C D 4. Purification (Spin Column / SEC) C->D E 5. Characterization (Measure A280 & Amax) D->E F Calculate DOL E->F G Store Conjugate (4°C or -20°C) F->G

Caption: Experimental workflow for protein conjugation with this compound.

Storage of the Conjugate

The purified Cy5.5-protein conjugate should be stored under conditions that maintain the stability of the protein. For short-term storage (a few weeks), 4°C is generally suitable. For long-term storage, it is recommended to store the conjugate in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] The addition of a cryoprotectant like glycerol (B35011) may be beneficial. Always protect the conjugate from light.[5]

References

Application Notes: Cy5.5-SE for Labeling Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye ideal for biological imaging and other applications where minimizing background autofluorescence is critical.[1][2] Its succinimidyl ester (SE) derivative, Cy5.5-SE, is a popular amine-reactive reagent used to covalently label biomolecules, including proteins, peptides, and amine-modified oligonucleotides.[3][4] The SE group reacts efficiently with primary aliphatic amines (R-NH2), such as those introduced at the 5' or 3' terminus of a synthetic oligonucleotide, to form a highly stable amide bond.[][6] This labeling method is a cornerstone for producing fluorescent probes used in a variety of advanced research and diagnostic applications, including in vivo imaging, fluorescence resonance energy transfer (FRET), and fluorescence in situ hybridization (FISH).[1][7][8]

The reaction is highly dependent on pH, with optimal conditions typically between pH 8.3 and 9.0.[9][10][11] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to attack the SE group, leading to the release of N-hydroxysuccinimide (NHS) and the formation of a stable conjugate.[6] Careful control of reaction parameters and subsequent purification are essential to ensure high labeling efficiency and remove unreacted dye, which is crucial for achieving a high signal-to-noise ratio in downstream applications.[12]

Quantitative Data and Specifications

This section provides key quantitative data for Cy5.5 dye and typical parameters for labeling reactions.

Table 1: Spectroscopic Properties of Cy5.5

Property Value Reference
Excitation Maximum (λex) ~675 nm [2][3]
Emission Maximum (λem) ~694 nm [3]
Molar Extinction Coefficient (ε) ~190,000 - 209,000 M⁻¹cm⁻¹ [2][3]

| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680 |[2][3] |

Table 2: Recommended Reaction Parameters

Parameter Recommended Value Notes
pH 8.3 - 9.0 The reaction with primary amines is strongly pH-dependent.[9][10] Buffers containing primary amines (e.g., Tris) must be avoided.[13]
Buffer 0.1 M Sodium Bicarbonate or Sodium Borate Provides the optimal pH range for the reaction.[6][9]
Solvent for this compound Anhydrous DMSO or DMF The dye should be dissolved immediately before use as it is moisture-sensitive.[6][9]
Oligonucleotide Conc. 0.3 - 0.8 mM Higher concentrations can improve reaction efficiency.[6][10]
Dye-to-Oligo Molar Ratio 5:1 to 20:1 A molar excess of the dye helps drive the reaction to completion. The optimal ratio may require empirical determination.
Reaction Temperature Room Temperature (~25°C) Provides a balance between reaction rate and dye stability.

| Reaction Time | 1 - 3 hours (or overnight) | Longer incubation times may increase labeling efficiency.[6] Protect the reaction from light. |

Diagrams and Workflows

Chemical Reaction

The labeling process is based on the nucleophilic attack of the primary amine on the succinimidyl ester of the Cy5.5 dye.

cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide (R-NH₂) LabeledOligo Cy5.5-Labeled Oligonucleotide Oligo->LabeledOligo + this compound (pH 8.3-9.0) Cy55SE This compound NHS N-Hydroxysuccinimide (Leaving Group) LabeledOligo->NHS + Prep 1. Reagent Preparation React 2. Labeling Reaction Prep->React Combine Oligo & Dye Purify 3. Purification React->Purify Remove Excess Dye Analyze 4. Analysis & Quantification Purify->Analyze Isolate Labeled Oligo

References

Application Notes and Protocols for Determining the Molar Ratio of Cy5.5-SE to Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development. Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a popular near-infrared (NIR) dye used for this purpose due to its high extinction coefficient and emission profile that minimizes background fluorescence from biological samples.[1][2] Accurately determining the molar ratio of dye to protein, also known as the Degree of Labeling (DOL), is critical for ensuring the quality, consistency, and reliability of downstream applications such as immunoassays, fluorescence microscopy, and in vivo imaging.[3][4] An optimal DOL maximizes the fluorescent signal without causing self-quenching or compromising the protein's biological activity.[4][5]

These application notes provide a detailed protocol for labeling a protein with this compound, purifying the conjugate, and calculating the DOL.

Principle of Molar Ratio Calculation

The determination of the DOL is achieved spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at two key wavelengths:

  • 280 nm: The wavelength at which proteins absorb light, primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.[6]

  • ~683 nm: The maximum absorbance wavelength (λmax) for the Cy5.5 dye.[7][8]

The Beer-Lambert law (A = εcl) is applied to calculate the concentration of both the protein and the dye. A critical step in this calculation is to correct for the absorbance of the Cy5.5 dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[5][9]

Quantitative Data Summary

For accurate DOL calculations, specific quantitative values are required. These are summarized in the table below.

ParameterValueReference
Cy5.5 Molar Extinction Coefficient (ε_dye_) 250,000 M⁻¹cm⁻¹ at ~683 nm[8]
Cy5.5 Correction Factor (CF) 0.04[10]
Immunoglobulin G (IgG) Molar Extinction Coefficient (ε_protein_) 210,000 M⁻¹cm⁻¹ at 280 nm[10]

Note: The molar extinction coefficient of other proteins can be calculated based on their amino acid sequence.

Experimental Protocols

Part 1: Protein Preparation
  • Buffer Selection: Ensure the protein is in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the this compound.[11][12] Suitable buffers include 0.1 M sodium bicarbonate or phosphate (B84403) buffer at a pH of 8.5-9.0.[12][13]

  • Buffer Exchange: If necessary, perform a buffer exchange using dialysis or a desalting column.[12]

  • Protein Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[14][15]

Part 2: this compound Labeling Reaction
  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[10][14]

  • Molar Ratio of Reactants: The optimal molar ratio of this compound to protein for the labeling reaction needs to be determined empirically. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[10][13]

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature with continuous mixing, protected from light.[11][14]

Part 3: Purification of the Cy5.5-Protein Conjugate

The removal of unconjugated "free" dye is crucial for accurate DOL determination.[5][9]

  • Purification Method: Use spin columns, size-exclusion chromatography (SEC), or extensive dialysis to separate the labeled protein from the unreacted dye.[12]

  • Column Equilibration (for spin/SEC columns): Equilibrate the column with an appropriate buffer, such as PBS (pH 7.2-7.4).[14]

  • Sample Loading and Elution: Load the reaction mixture onto the column and centrifuge to collect the eluate containing the purified conjugate. The smaller, unconjugated dye molecules will be retained in the column resin.[16]

Part 4: Spectrophotometric Measurement and Molar Ratio Calculation
  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the purified Cy5.5-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, ~683 nm (A_max_).[9][10] If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[5][9]

  • Calculations:

    • Concentration of Cy5.5 (M):

      (path length is typically 1 cm)

    • Corrected Absorbance at 280 nm:

    • Concentration of Protein (M):

    • Molar Ratio (DOL):

Example Calculation

Scenario: An IgG antibody is labeled with this compound. The purified conjugate is measured in a cuvette with a 1 cm path length.

  • A₂₈₀ = 1.2

  • A_max_ (at 683 nm) = 0.6

Calculations:

  • [Cy5.5]: 0.6 / (250,000 M⁻¹cm⁻¹ * 1 cm) = 2.4 x 10⁻⁶ M

  • Corrected A₂₈₀: 1.2 - (0.6 * 0.04) = 1.2 - 0.024 = 1.176

  • [IgG]: 1.176 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 5.6 x 10⁻⁶ M

  • DOL: (2.4 x 10⁻⁶ M) / (5.6 x 10⁻⁶ M) ≈ 4.3

Result: The Degree of Labeling for this Cy5.5-IgG conjugate is approximately 4.3.

Visualized Workflows

experimental_workflow cluster_prep Part 1: Preparation cluster_label Part 2: Labeling cluster_purify Part 3: Purification cluster_calc Part 4: Calculation p_buffer Protein in Amine-Free Buffer p_conc Adjust Protein Concentration p_buffer->p_conc reaction Incubate Protein and this compound p_conc->reaction dye_prep Prepare this compound Stock Solution dye_prep->reaction purification Purify Conjugate (e.g., Spin Column) reaction->purification measurement Measure A280 and Amax purification->measurement calculation Calculate Molar Ratio (DOL) measurement->calculation

Caption: Experimental workflow for Cy5.5-protein labeling and DOL calculation.

calculation_logic cluster_inputs Inputs cluster_processing Processing Steps cluster_output Output A280 A₂₈₀ corr_A280 Corrected A₂₈₀ = A₂₈₀ - (A_max_ * CF) A280->corr_A280 Amax A_max_ calc_dye [Dye] = A_max_ / ε_dye_ Amax->calc_dye Amax->corr_A280 E_dye ε_dye_ E_dye->calc_dye E_prot ε_protein_ calc_prot [Protein] = Corrected A₂₈₀ / ε_protein_ E_prot->calc_prot CF CF CF->corr_A280 DOL DOL calc_dye->DOL corr_A280->calc_prot calc_prot->DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL).

References

Optimizing Cy5.5-SE Conjugation Reactions: A Guide to pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed guidance for researchers, scientists, and drug development professionals on the critical role of pH in the successful conjugation of Cy5.5 succinimidyl ester (SE) to primary amines in proteins, antibodies, and other biomolecules. Proper pH control is paramount for achieving high conjugation efficiency and ensuring the stability of the final conjugate.

N-hydroxysuccinimide (NHS) esters, such as Cy5.5-SE, are widely used amine-reactive chemical groups for covalently attaching fluorescent dyes to biomolecules. The reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

The efficiency of this conjugation is highly dependent on the pH of the reaction buffer. The primary amino groups of proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminus, must be in a deprotonated state to be sufficiently nucleophilic for the reaction to proceed.[1] Conversely, the NHS ester is susceptible to hydrolysis, a competing reaction that inactivates the dye, with the rate of hydrolysis increasing significantly at higher pH values.[1][2]

Therefore, the optimal pH for a this compound conjugation reaction is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.

Key Considerations for Optimal Conjugation

The selection of an appropriate buffer and the maintenance of a specific pH range are critical for successful labeling. An ideal reaction buffer should be free of primary amines, which would otherwise compete with the target molecule for the dye.

The optimal pH range for conjugating this compound to primary amines is generally between 8.0 and 9.0 , with a more precise recommendation often being 8.3 to 8.5 .[3][4][5] At a pH below 8.0, the reaction rate can be significantly reduced due to the protonation of the primary amines.[1] Above pH 9.0, the hydrolysis of the this compound can become a significant competing reaction, leading to lower labeling efficiency.[3][4]

Recommended Buffers and pH Conditions

The following table summarizes the recommended buffer systems and their optimal pH ranges for this compound conjugation reactions.

Buffer SystemConcentrationOptimal pH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer for NHS ester conjugations.[4][5]
Sodium Phosphate0.1 M8.3 - 8.5An alternative to bicarbonate buffer, also widely used.[5]
Sodium Borate50 mM8.5Another suitable amine-free buffer.[5]
HEPES, MES, MOPS10 - 50 mM6.5 - 8.5These buffers can also be used, but the pH should be adjusted to the optimal range of 8.0-8.5 for the conjugation reaction.[6]

Note: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided in the conjugation reaction as they will compete with the target molecule for the this compound.[2][5] However, these buffers can be used to quench the reaction after the desired incubation period.[1]

Experimental Protocols

This section provides a general protocol for labeling a protein (e.g., an antibody) with this compound. The protocol should be optimized for each specific application.

Materials
  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Protocol
  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[7] If the protein solution contains amine-containing buffers or stabilizers like Tris or glycine, it must be dialyzed against PBS.[8]

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

  • Calculation of Dye-to-Protein Molar Ratio:

    • Determine the desired molar excess of this compound to the protein. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[9]

    • The optimal ratio may need to be determined empirically for each protein.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the pH-adjusted protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[7]

    • Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the experimental workflow for this compound conjugation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_NH2 Protein with Primary Amine (-NH2) Conjugate Cy5.5-Labeled Protein (Stable Amide Bond) Protein_NH2->Conjugate Cy5_5_SE This compound (NHS Ester) Cy5_5_SE->Conjugate pH_8_3 pH 8.3-8.5 (e.g., 0.1M Sodium Bicarbonate) pH_8_3->Conjugate NHS N-Hydroxysuccinimide (Byproduct) G start Start protein_prep 1. Prepare Protein Solution (2-10 mg/mL in PBS) start->protein_prep ph_adjust 2. Adjust pH to 8.3 (0.1M Sodium Bicarbonate) protein_prep->ph_adjust dye_prep 3. Prepare this compound Stock (10 mM in DMSO) ph_adjust->dye_prep conjugation 4. Mix & Incubate (1-2h at RT, dark) dye_prep->conjugation quench 5. Quench Reaction (1M Tris-HCl, pH 8.0) conjugation->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 7. Characterize (Determine Degree of Labeling) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Purification of Cy5.5-SE Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules, such as antibodies, proteins, and peptides, with fluorescent dyes like Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a cornerstone technique in various research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1][2] Cy5.5 is a far-red fluorescent dye favored for its high molar extinction coefficient and emission spectrum, which minimizes background autofluorescence from biological samples.[3] The succinimidyl ester (SE) functional group readily reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of proteins to form stable amide bonds.[2]

Following the labeling reaction, the resulting mixture contains the desired fluorescently labeled conjugate, as well as unreacted or hydrolyzed this compound dye. The removal of this free dye is a critical step, as its presence can lead to high background signals, inaccurate quantification of the degree of labeling, and non-specific signals in downstream assays.[1] This document provides detailed protocols for the purification of this compound labeled conjugates using common laboratory techniques: size exclusion chromatography (spin columns and liquid chromatography), dialysis, and tangential flow filtration.

Pre-Purification: The Labeling Reaction

Prior to purification, the biomolecule of interest is conjugated with this compound. A general workflow for this process is outlined below. It is crucial that the protein solution be in a buffer free of primary amines (e.g., Tris) or ammonia, as these will compete with the labeling reaction.[1][3] A common choice is 0.1 M sodium bicarbonate or phosphate (B84403) buffer at a pH of 8.0-9.0.[1][2]

General Labeling Workflow

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mix Mix Protein and this compound (Molar ratio typically 1:10 to 1:20) Protein_Prep->Mix Dye_Prep Prepare this compound Stock Solution (e.g., 10 mg/mL in anhydrous DMSO or DMF) Dye_Prep->Mix Incubate Incubate (e.g., 1 hour at room temperature, protected from light) Mix->Incubate Quench Quench Reaction (Optional) (e.g., with 1 M Tris-HCl) Incubate->Quench Purification Proceed to Purification (SEC, Dialysis, or TFF) Quench->Purification

Caption: General workflow for labeling biomolecules with this compound.

Purification Methodologies

The choice of purification method depends on factors such as the size and stability of the biomolecule, the required purity, the sample volume, and the available equipment.[1] The primary goal is to separate the larger this compound labeled conjugate from the smaller, unconjugated dye molecules.

Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius.[4] Larger molecules, such as the labeled conjugate, are excluded from the pores of the chromatography resin and therefore travel through the column more quickly, eluting first. Smaller molecules, like the free Cy5.5 dye, enter the pores of the resin, resulting in a longer path and later elution.[1]

A. Spin Columns (Desalting Columns)

Spin columns are a rapid method for purifying small sample volumes.[1] They are packed with a size exclusion resin (e.g., Sephadex G-25) and are used with a centrifuge to expedite the separation.

Experimental Protocol for Spin Column Purification:

  • Column Preparation: Invert the spin column several times to resuspend the resin. Remove the top cap and then the bottom tip. Place the column in a wash tube and centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer.

  • Equilibration: Add 150-200 µL of an appropriate buffer (e.g., PBS, pH 7.2-7.4) to the column. Centrifuge for 1-2 minutes at 1,500 x g. Repeat this step at least two more times, discarding the flow-through each time.[1]

  • Sample Loading: Place the equilibrated column into a fresh collection tube. Carefully apply the entire labeling reaction mixture (typically up to 110 µL for a 1 mL spin column) to the center of the resin bed.[1][5]

  • Elution: Centrifuge the column for 2 minutes at 1,500 x g. The eluate in the collection tube contains the purified this compound labeled conjugate.[1] The free dye remains trapped in the resin.

B. Gravity-Flow or Liquid Chromatography (LC) System SEC

For higher resolution and larger sample volumes, a gravity-flow column or a formal liquid chromatography system can be used.[6]

Experimental Protocol for LC-SEC:

  • Column Selection: Choose a size exclusion column with an appropriate fractionation range for the biomolecule being purified (e.g., a column suitable for separating proteins >10 kDa from small molecules <1 kDa).

  • System Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.2-7.4) at a predetermined flow rate.

  • Sample Injection: Load the labeling reaction mixture onto the column.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The first colored fraction to elute will contain the purified this compound labeled conjugate. The later-eluting colored fraction will contain the free dye.

  • Monitoring: Monitor the elution profile using a UV-Vis detector at 280 nm (for protein) and ~675 nm (for Cy5.5).

Dialysis

Dialysis is a purification technique that separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[7] For purifying this compound labeled conjugates, a dialysis membrane with an MWCO of 12-14 kDa is typically used, which retains the larger conjugate while allowing the small, unconjugated dye to diffuse into a surrounding buffer.[7]

Experimental Protocol for Dialysis:

  • Membrane Preparation: Cut a suitable length of dialysis tubing and hydrate (B1144303) it in the dialysis buffer (e.g., PBS, pH 7.2-7.4).

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the labeling reaction mixture into the tubing, leaving some space to allow for potential volume changes.[1] Secure the other end with a second clip.

  • Dialysis: Immerse the sealed tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 500-1000 times the sample volume).[1] Stir the buffer gently with a magnetic stir bar.

  • Buffer Changes: To ensure efficient removal of the free dye, perform at least three buffer changes over a period of 6 hours to overnight.[1]

  • Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified conjugate solution to a clean tube.

Tangential Flow Filtration (TFF)

Tangential flow filtration (TFF), or cross-flow filtration, is a rapid and efficient method for concentrating and purifying biomolecules, particularly for larger sample volumes.[8][9] In TFF, the sample solution flows parallel to the surface of a filtration membrane.[10] Pressure drives the buffer and small molecules (like free Cy5.5 dye) through the membrane (permeate), while the larger conjugate is retained (retentate).[10]

Experimental Protocol for TFF:

  • System and Membrane Preparation: Select an ultrafiltration membrane with an appropriate MWCO (e.g., 10-30 kDa for most proteins and antibodies) that will retain the conjugate while allowing the free dye to pass through. Sanitize and equilibrate the TFF system and membrane with the desired buffer (e.g., PBS, pH 7.2-7.4).

  • Concentration: Load the labeling reaction mixture into the system and begin recirculating the retentate. Apply pressure to force the buffer and free dye through the membrane, thereby concentrating the labeled conjugate in the retentate.

  • Diafiltration (Buffer Exchange): Once the initial concentration is complete, perform diafiltration by adding fresh buffer to the retentate at the same rate that permeate is being removed. This "washes" the remaining free dye out of the sample. Continue diafiltration until the desired level of purity is achieved (typically after 5-10 diavolumes).

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and recover the purified conjugate from the system.

Purification Workflow Overview

Purification_Workflow cluster_methods Purification Methods cluster_outcome Outcome cluster_qc Quality Control Start Crude Labeled Conjugate Mixture SEC Size Exclusion Chromatography (Spin Column or LC) Start->SEC Dialysis Dialysis Start->Dialysis TFF Tangential Flow Filtration Start->TFF Purified Purified this compound Conjugate SEC->Purified Free_Dye Free Cy5.5 Dye (Removed) SEC->Free_Dye Dialysis->Purified Dialysis->Free_Dye TFF->Purified TFF->Free_Dye QC Characterization (e.g., DOL Calculation) Purified->QC

Caption: Overview of purification methods for this compound labeled conjugates.

Post-Purification Quality Control

After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling (DOL). The DOL represents the average number of dye molecules conjugated to each biomolecule.[3] An optimal DOL for Cy5.5 conjugates is typically between 2 and 7 to maximize fluorescence without causing self-quenching.[2]

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:

  • 280 nm (A₂₈₀): The absorbance maximum for most proteins.

  • ~675 nm (A_max): The absorbance maximum for Cy5.5 dye.

A correction factor is necessary to account for the absorbance of the Cy5.5 dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[3]

Data Presentation

ParameterSymbolValue for Cy5.5
Molar Extinction Coefficientε_dye_~250,000 M⁻¹cm⁻¹ at ~675 nm
Correction Factor at 280 nmCF₂₈₀A₂₈₀ / A_max ≈ 0.05

Table 1: Spectroscopic properties of Cy5.5 dye.

Purification MethodTypical Sample VolumeSpeedResolutionKey Advantage
Spin Column (SEC) < 200 µLVery Fast (~5 min)LowRapid buffer exchange and dye removal for small samples.[1]
LC-SEC 0.2 - 5 mLModerate (30-60 min)HighHigh-resolution separation and analysis of aggregates.[11]
Dialysis 0.1 - 100 mLSlow (6-24+ hours)ModerateGentle process, suitable for a wide range of volumes.[1]
TFF > 10 mLFastModerateScalable and efficient for large volumes.[8][9]

Table 2: Comparison of purification methods for this compound labeled conjugates.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Protein Precipitation After Labeling Over-labeling has increased protein hydrophobicity.[1]Reduce the molar ratio of this compound to protein in the labeling reaction. Aim for a lower DOL (2-4).[1]
Low or No Fluorescence Signal 1. Labeling reaction failed (e.g., inactive dye, interfering substances in buffer).2. Over-labeling causing fluorescence quenching.[1]1. Ensure the protein buffer is amine-free and at the correct pH. Use fresh dye stock.2. Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio.[1]
Free Dye Detected After Purification 1. Inefficient purification method.2. Column was overloaded (SEC).3. Insufficient dialysis time or buffer volume.1. Repeat the purification step or use a higher-resolution method (e.g., LC-SEC).2. Do not exceed the recommended sample volume for the column.3. Increase dialysis time and/or perform more buffer changes.[1]

Table 3: Common issues and troubleshooting tips.

References

Application Notes and Protocols for Cy5.5-SE in Fluorescence Microscopy (IF/IHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5-succinimidyl ester (Cy5.5-SE) is a reactive, far-red fluorescent dye ideal for labeling proteins, peptides, and other biomolecules containing primary amines.[1] Its succinimidyl ester (SE) functional group readily couples with primary amines on target molecules to form stable amide bonds. With an excitation maximum around 675 nm and an emission maximum near 694 nm, Cy5.5 operates in a spectral region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio in imaging applications.[1][2] These characteristics make Cy5.5 an excellent choice for immunofluorescence (IF) and immunohistochemistry (IHC) applications, enabling sensitive detection of target antigens in cells and tissues.

This document provides detailed protocols for the conjugation of this compound to antibodies and their subsequent use in immunofluorescence and immunohistochemistry.

Properties of this compound

PropertyValueReference
Excitation Maximum~675 nm[1]
Emission Maximum~694 nm[1]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines[3]

Antibody Conjugation with this compound

This protocol outlines the steps for covalently labeling antibodies with this compound. The optimal degree of labeling (DOL), typically between 3 and 7 dye molecules per antibody, should be determined experimentally for each antibody to achieve the best balance between brightness and potential issues like solubility problems or fluorescence quenching.[3]

Workflow for Antibody Conjugation

Antibody_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody_Prep Prepare Antibody (2 mg/mL in amine-free buffer, pH 8.5 ± 0.5) Mix Mix Antibody and this compound (Molar ratio ~10:1 dye:antibody) Antibody_Prep->Mix Dye_Prep Prepare this compound (10 mg/mL in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1 hour at room temperature, in the dark) Mix->Incubate Purify Purify Conjugate (e.g., Sephadex G-25 column) Incubate->Purify Store Store Conjugate (4°C, protected from light) Purify->Store

Caption: Workflow for conjugating antibodies with this compound.

Detailed Protocol: Antibody Conjugation

Materials:

  • Antibody to be labeled (at a concentration of at least 2 mg/mL)[3][4]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0 (amine-free)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Dialyze or dissolve the antibody in the conjugation buffer to a concentration of 2 mg/mL.[4] Buffers containing primary amines like Tris or glycine (B1666218) are not compatible as they will compete for reaction with the dye.

    • Ensure the pH of the antibody solution is between 8.5 and 9.0 for optimal conjugation.[4]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Conjugation Reaction:

    • Calculate the required volume of this compound solution. A molar ratio of approximately 10:1 (dye:antibody) is a good starting point.[4] It is recommended to test a range of molar ratios (e.g., 3, 5, 7) to find the optimal degree of labeling for your specific antibody.[3]

    • Add the calculated volume of this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle rotation.[3]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column, such as Sephadex G-25, equilibrated with PBS.[4]

    • Load the reaction mixture onto the column and collect the fractions containing the colored, labeled antibody.

  • Storage:

    • Store the purified Cy5.5-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.

Immunofluorescence (IF) Staining with Cy5.5-Conjugated Antibodies

This protocol describes the use of directly labeled Cy5.5 antibodies for immunofluorescence staining of cells.

Workflow for Direct Immunofluorescence (IF)

Direct_IF_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_finalization Final Steps Cell_Culture Culture and Seed Cells Fixation Fixation (e.g., 4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Serum) Permeabilization->Blocking Primary_Ab Incubate with Cy5.5-Antibody (Overnight at 4°C, in the dark) Blocking->Primary_Ab Wash Wash with PBS Primary_Ab->Wash Mount Mount with Antifade Reagent Wash->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Workflow for direct immunofluorescence staining.

Detailed Protocol: Immunofluorescence (IF)

Materials:

  • Cells grown on coverslips or in imaging plates

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody if one were used, or a general protein blocker like BSA) in PBS.

  • Cy5.5-conjugated primary antibody

  • Wash Buffer: PBS

  • Antifade mounting medium

  • Nuclear counterstain (optional, e.g., DAPI)

Procedure:

  • Sample Preparation:

    • Rinse cells twice with PBS to remove culture medium.[5]

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Rinse the cells three times with PBS for 5 minutes each.

    • If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Rinse the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the Cy5.5-conjugated primary antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody overnight at 4°C in a humidified chamber, protected from light.[5][7]

  • Washing:

    • Rinse the cells three times with PBS for 5 minutes each to remove unbound antibodies.[6]

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with a solution of DAPI in PBS for 5 minutes.

    • Rinse the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~650 nm, Emission: ~670 nm long-pass).

Immunohistochemistry (IHC) Staining with Cy5.5-Conjugated Antibodies

This protocol is for the fluorescent detection of antigens in paraffin-embedded tissue sections using Cy5.5-conjugated antibodies.

Workflow for Immunohistochemistry (IHC)

IHC_Workflow cluster_deparaffinization Deparaffinization & Rehydration cluster_retrieval_blocking Antigen Retrieval & Blocking cluster_staining_imaging Staining & Imaging Deparaffinize Deparaffinize with Xylene Rehydrate Rehydrate with Ethanol (B145695) Series Deparaffinize->Rehydrate Antigen_Retrieval Antigen Retrieval (Heat-Induced or Enzymatic) Rehydrate->Antigen_Retrieval Blocking_IHC Blocking (e.g., 5% Normal Serum) Antigen_Retrieval->Blocking_IHC Primary_Ab_IHC Incubate with Cy5.5-Antibody (Overnight at 4°C, in the dark) Blocking_IHC->Primary_Ab_IHC Wash_IHC Wash with TBS-T Primary_Ab_IHC->Wash_IHC Mount_IHC Mount and Coverslip Wash_IHC->Mount_IHC Image_IHC Image with Fluorescence Microscope Mount_IHC->Image_IHC

Caption: Workflow for immunohistochemistry staining.

Detailed Protocol: Immunohistochemistry (IHC)

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer: Tris-Buffered Saline with 0.025% Triton X-100 (TBS-T)

  • Blocking Buffer: 5% normal serum in TBS

  • Cy5.5-conjugated primary antibody

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (B1166041) (2 x 5 minutes).[8]

    • Rehydrate the tissue sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (3 minutes), 80% ethanol (3 minutes), and finally rinse in running tap water.[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in pre-heated antigen retrieval buffer in a water bath or pressure cooker. The optimal time and temperature should be determined for each antigen.

    • Allow the slides to cool to room temperature.

    • Rinse the slides with deionized water and then with TBS-T.

  • Blocking:

    • Incubate the tissue sections with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the Cy5.5-conjugated primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the sections with the diluted antibody overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Rinse the slides twice with TBS-T for 5 minutes each with gentle agitation to remove unbound antibodies.

  • Mounting and Imaging:

    • Mount the slides with an antifade mounting medium and apply a coverslip.

    • Image the slides using a fluorescence microscope equipped with the appropriate filter set for Cy5.5.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Weak or No Signal Incorrect filter set on the microscope.Ensure the microscope is equipped with the correct excitation and emission filters for Cy5.5.[9]
Low antibody concentration.Increase the concentration of the Cy5.5-conjugated antibody. Perform a titration to find the optimal concentration.[9]
Photobleaching of the fluorophore.Minimize exposure of the sample to light during staining and storage. Use an antifade mounting medium.[9]
Over-fixation of the tissue.Reduce the fixation time or perform antigen retrieval to unmask the epitope.[9]
High Background Primary antibody concentration is too high.Decrease the concentration of the primary antibody.[10]
Inadequate blocking.Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum).[10]
Autofluorescence of the tissue.Use a commercially available autofluorescence quenching kit or spectral unmixing if available on the imaging system.[9]

References

Harnessing the Power of Cy5.5-SE for Advanced Small Animal Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE) in small animal imaging. Cy5.5 is a near-infrared (NIR) fluorescent dye renowned for its utility in in vivo studies.[1][2] Its emission spectrum falls within the NIR window, where light absorption and scattering by biological tissues are significantly reduced, enabling deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible range.[1] This characteristic makes Cy5.5 an invaluable tool for a variety of research applications, including oncology, pharmacology, and the study of molecular-level disease processes.

Key Applications of this compound in Preclinical Research

The versatility of this compound allows for its use in a broad spectrum of small animal imaging studies. By conjugating this compound to specific targeting moieties such as antibodies, peptides, or nanoparticles, researchers can non-invasively visualize and quantify biological processes in real-time.

Common applications include:

  • Oncology Research: Imaging tumor growth, metastasis, and angiogenesis.[3][4] Cy5.5-labeled antibodies or other targeting ligands can be used to specifically visualize tumor cells or vasculature.[4]

  • Pharmacokinetics and Biodistribution: Tracking the in vivo fate of novel therapeutics, drug delivery vehicles, and nanoparticles.[5][6][7][8][9] This allows for the assessment of drug accumulation in target tissues and clearance from the body.

  • Inflammation and Immunology: Visualizing inflammatory processes by labeling specific immune cells or inflammatory markers.

  • Neuroscience: Investigating the distribution of molecules within the central nervous system.[10][11]

Quantitative Data Summary

For effective experimental design, it is crucial to consider the key quantitative parameters for labeling and imaging. The following tables summarize typical values derived from various studies.

Table 1: this compound Protein Conjugation Parameters

ParameterRecommended ValueNotes
Protein Concentration ≥ 2 mg/mLConsistent concentration is recommended for reproducible conjugations.[12]
Reaction Buffer pH 8.5 ± 0.5Slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines.[13]
Molar Ratio (Dye:Protein) 3:1 to 10:1The optimal ratio should be determined empirically. Higher ratios can lead to quenching and solubility issues.[12][13] A starting point of 3, 5, and 7 is often recommended.[12]
Reaction Time 60 minutesIncubation at room temperature, protected from light, with gentle mixing.[13]
Quenching Agent 1 M Glycine or Tris-HClAdded to terminate the labeling reaction.

Table 2: In Vivo Small Animal Imaging Parameters for Cy5.5-Conjugates

ParameterTypical ValueNotes
Excitation Wavelength ~640 nmSpecific filter sets will depend on the imaging system used.
Emission Wavelength ~680 nm
Typical Probe Dose 1-2 nmol per mouseThis can vary depending on the specific probe and application.
Administration Route Intravenous (tail vein), Intraperitoneal, or other routes depending on the study.[8]
Imaging Time Points 15 min, 1h, 4h, 24h, 48h, 72hThe optimal imaging window depends on the pharmacokinetics of the labeled molecule.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent labeling of an antibody with this compound.

Materials:

  • Antibody of interest (at ≥ 2 mg/mL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching Buffer (e.g., 1 M Glycine, pH 7.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL.[12]

    • If necessary, perform a buffer exchange into the Conjugation Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a 10 mg/mL stock solution.[12]

  • Conjugation Reaction:

    • Calculate the volume of this compound stock solution needed to achieve the desired molar ratio (e.g., 5:1, dye:antibody).

    • Slowly add the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle rotation.[12]

  • Reaction Termination:

    • Add 1/10th volume of Quenching Buffer to the reaction mixture.

    • Incubate for 10-30 minutes at room temperature.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13]

    • Collect the fractions containing the labeled antibody. The labeled antibody will typically be the first colored fraction to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5.5).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.[13]

Protocol 2: In Vivo Imaging of a Cy5.5-Labeled Antibody in a Tumor-Bearing Mouse

This protocol provides a general workflow for in vivo imaging.

Materials:

  • Tumor-bearing mouse model

  • Cy5.5-labeled antibody (prepared as in Protocol 1)

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Probe Administration:

    • Dilute the Cy5.5-labeled antibody to the desired concentration in a sterile vehicle. A typical dose is 1-2 nmol per mouse.[1]

    • Acquire a baseline image of the mouse before injection to assess autofluorescence.[1]

    • Administer the probe to the mouse, typically via intravenous injection into the tail vein.[1]

  • In Vivo Imaging:

    • At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, anesthetize the mouse.[1]

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images using the appropriate filter set for Cy5.5 (Excitation: ~640 nm, Emission: ~680 nm).[1]

  • Ex Vivo Organ Analysis:

    • At the final imaging time point, euthanize the mouse.

    • To reduce blood-related signal, perfuse the circulatory system with saline.[1]

    • Carefully dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and arrange them for imaging.[1]

    • Acquire a fluorescence image of the dissected organs.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.

    • Quantify the average fluorescence intensity within each ROI to determine the biodistribution of the labeled antibody.[1]

Visualized Workflows

The following diagrams illustrate the key experimental processes described above.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab Antibody (≥ 2 mg/mL) Buffer_Ex Buffer Exchange (Amine-free, pH 8.5) Ab->Buffer_Ex Mix Mix Antibody and This compound Stock Buffer_Ex->Mix Cy5_5_SE This compound Stock_Sol 10 mg/mL this compound Stock Solution Cy5_5_SE->Stock_Sol DMSO Anhydrous DMSO DMSO->Stock_Sol Stock_Sol->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Quench Quench Reaction (e.g., Glycine) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Characterize Characterize (DOL) Purify->Characterize Store Store Conjugate (4°C, Dark) Characterize->Store

Caption: Workflow for the conjugation of this compound to an antibody.

In_Vivo_Imaging_Workflow cluster_injection Probe Administration cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Analysis Baseline Acquire Baseline Image of Mouse Inject Inject Cy5.5-Conjugate (e.g., IV) Baseline->Inject Image_Timepoints Image at Predetermined Time Points Inject->Image_Timepoints Analyze_InVivo In Vivo Data Analysis (ROI Quantification) Image_Timepoints->Analyze_InVivo Euthanize Euthanize Mouse at Final Time Point Image_Timepoints->Euthanize Dissect Dissect Organs (Tumor, Liver, etc.) Euthanize->Dissect Image_ExVivo Image Dissected Organs Dissect->Image_ExVivo Analyze_ExVivo Ex Vivo Data Analysis (Biodistribution) Image_ExVivo->Analyze_ExVivo

Caption: General workflow for in vivo small animal imaging with a Cy5.5-labeled probe.

References

Application Note and Protocol: Purification of Cy5.5-SE Conjugates Using Sephadex G-25

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine5.5 (Cy5.5) is a fluorescent dye that emits in the far-red region of the spectrum, making it a valuable tool for a variety of biological imaging and immunoassay applications.[1] The N-hydroxysuccinimide (NHS) ester of Cy5.5 (Cy5.5-SE) readily reacts with primary amino groups on proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[1] Following the conjugation reaction, it is crucial to remove any unconjugated this compound to ensure low background signal and accurate quantification of the labeled conjugate. Size exclusion chromatography (SEC) using Sephadex G-25 is a highly effective method for this purification step.[2]

This application note provides a detailed protocol for the purification of this compound conjugated proteins using Sephadex G-25. The principle of this technique relies on the separation of molecules based on their size.[3][4] The Sephadex G-25 matrix consists of porous beads that allow small molecules, like the unbound this compound dye, to enter and be retarded in their passage through the column.[3][4] In contrast, the much larger Cy5.5-protein conjugates are excluded from these pores and elute first in the void volume.[3][4]

Principle of Separation

Sephadex G-25 is a cross-linked dextran (B179266) gel filtration medium designed for the separation of molecules based on size.[2][5] It has a fractionation range for globular proteins of approximately 1,000 to 5,000 Daltons.[2][6] Molecules larger than the exclusion limit (approximately 5,000 Da for globular proteins) will not enter the pores of the gel and will pass through the column in the void volume.[2][6] Smaller molecules, such as the unbound Cy5.5 dye, will diffuse into the pores, leading to a longer retention time. This differential elution allows for the efficient separation of the large Cy5.5-protein conjugate from the small, unconjugated dye molecules.[2][7]

Experimental Protocols

Part 1: Conjugation of this compound to a Protein (e.g., IgG Antibody)

This protocol outlines the general steps for conjugating this compound to an IgG antibody. The optimal molar ratio of dye to protein may need to be determined empirically for different proteins.

Materials:

  • Purified IgG antibody (1-10 mg/mL in an amine-free buffer like PBS)[1]

  • This compound (Succinimidyl Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[1]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation: If the antibody solution contains interfering substances like Tris or glycine, it must be dialyzed against PBS (pH 7.2-7.4) prior to labeling.[1]

  • Prepare Reaction Buffer: Dissolve sodium bicarbonate in deionized water to a final concentration of 1 M and adjust the pH to 8.5-9.5 with 1 M NaOH.[1][8]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[8]

  • Adjust Antibody Solution pH: Add the 1 M sodium bicarbonate reaction buffer to the antibody solution to achieve a final concentration of approximately 0.1 M, ensuring the final pH is between 8.5 and 9.5.[8]

  • Conjugation Reaction: Add the calculated volume of this compound stock solution to the antibody solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[1] Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle shaking.[8]

  • Quenching: Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

Part 2: Purification of Cy5.5-Protein Conjugate using a Sephadex G-25 Column

This protocol describes the use of a pre-packed spin column containing Sephadex G-25 for the purification of the Cy5.5-protein conjugate. Gravity-flow columns can also be used.

Materials:

  • Sephadex G-25 pre-packed spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[1]

  • Equilibration/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Collection tubes (1.5 mL microcentrifuge tubes)

  • Centrifuge

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[9]

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300-500 µL of the desired elution buffer (e.g., PBS) to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.

    • Repeat the equilibration step 2-3 times to ensure the column is fully equilibrated with the elution buffer.

  • Sample Application:

    • Place the equilibrated column into a clean, labeled collection tube.

    • Carefully apply the quenched conjugation reaction mixture to the center of the resin bed.

  • Elution of the Conjugate:

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified Cy5.5-protein conjugate.[9] The conjugate will be in the eluate.

    • The unbound Cy5.5 dye will remain in the column matrix.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5.5).[1] An optimal DOL is typically between 2 and 7.[1]

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and storing at -20°C or -80°C.[8][9]

Data Presentation

Table 1: Properties and Performance of Sephadex G-25 for Conjugate Purification

ParameterValue/RangeReference
Matrix Cross-linked dextran[2][5][6]
Fractionation Range (Globular Proteins) 1,000 - 5,000 Da[2][6][10]
Exclusion Limit (Globular Proteins) ~ 5,000 Da[2][6][10]
Particle Size (Fine Grade) 20 - 80 µm[2][11]
Particle Size (Medium Grade) 50 - 150 µm[11][12]
pH Stability 2 - 13[2][6]
Typical Sample Volume (Spin Column) 20 - 130 µL[13]
Typical Recovery of Biomolecule 70% - 95%[14]
Typical Desalting Capacity > 90%[14]

Visualizations

Diagram 1: Experimental Workflow for this compound Conjugate Purification

experimental_workflow cluster_conjugation Part 1: Conjugation cluster_purification Part 2: Purification cluster_analysis Part 3: Analysis protein Protein Solution (e.g., IgG) buffer_adj Adjust pH with Bicarbonate Buffer (pH 8.5-9.5) protein->buffer_adj conjugation Incubate 1 hr at RT (dark) buffer_adj->conjugation dye_prep Prepare this compound in DMSO dye_prep->conjugation quench Quench Reaction (e.g., Tris-HCl) conjugation->quench column_prep Prepare Sephadex G-25 Spin Column quench->column_prep sample_load Load Quenched Reaction Mixture column_prep->sample_load centrifugation Centrifuge (1,500 x g, 2 min) sample_load->centrifugation collect Collect Purified Conjugate centrifugation->collect unbound_dye Unbound This compound centrifugation->unbound_dye Retained in Column analysis Characterize Conjugate (e.g., DOL) collect->analysis storage Store Purified Conjugate analysis->storage sec_principle cluster_column Sephadex G-25 Column start Sample Application conjugate Cy5.5-Protein Conjugate dye Unbound This compound cluster_column cluster_column p1 p2 p3 p4 elution Elution conjugate->elution Excluded from pores dye->elution Enters pores purified_conjugate Purified Conjugate (Elutes First) elution->purified_conjugate retained_dye Unbound Dye (Retained) elution->retained_dye

References

Troubleshooting & Optimization

Technical Support Center: Cy5.5-SE Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Cy5.5-SE labeling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue that can arise from several factors related to reaction conditions, reagent quality, buffer composition, and the specific properties of the molecule being labeled.

A1: To troubleshoot low labeling efficiency, consider the following factors:

  • Reaction Buffer: The pH and composition of your reaction buffer are critical.

    • pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5. A pH that is too low will result in the protonation of primary amines, making them unreactive. Conversely, a pH that is too high will accelerate the hydrolysis of the this compound dye, reducing its availability to react with your target molecule.[1][2][3][4] Optimal labeling results have often been obtained at a pH of 8.3.[2][3][4][5]

    • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine.[1][6][7][8] These will compete with your target molecule for the this compound dye, significantly lowering the labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][4][6]

  • Reagent Quality and Handling: The stability of the this compound reagent is paramount.

    • Hydrolysis: this compound is sensitive to moisture and can hydrolyze.[1] It is crucial to dissolve the dye in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][6] Ensure the DMF is of high quality and does not have a "fishy" odor, which indicates degradation to dimethylamine (B145610) that can react with the NHS ester.[2]

    • Storage: Store the this compound reagent desiccated and protected from light, typically at -20°C.[1][6] Always allow the vial to warm to room temperature before opening to prevent condensation.[6]

  • Protein/Molecule-Specific Factors:

    • Concentration: A low concentration of the target protein (below 2 mg/mL) can lead to reduced labeling efficiency.[5][7][8] The recommended concentration range is typically 2-10 mg/mL.[7][8]

    • Purity: Ensure your protein or molecule of interest is pure and free from contaminants that could interfere with the reaction.[1] Substances like sodium azide (B81097) or bovine serum albumin (BSA) can sometimes have minor effects.[9]

    • Accessibility of Amines: The primary amines on your target molecule must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.[1]

  • Reaction Parameters:

    • Molar Ratio: The molar ratio of this compound to your target molecule is a key parameter. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[6] However, the optimal ratio may need to be determined empirically.

    • Temperature and Time: Reactions are often carried out at room temperature for 1-2 hours or at 4°C overnight.[1][3] If hydrolysis is a concern, performing the reaction at a lower temperature for a longer duration may be beneficial.[1]

Q2: What is the optimal buffer for this compound labeling and why are some buffers incompatible?

A2: The choice of buffer is critical for a successful labeling reaction.

  • Recommended Buffers: Buffers that are free of primary amines are essential. Commonly used and recommended buffers include:

    • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[4]

    • 0.1 M Phosphate buffer (pH 7.2-8.5)[1][2][3][4]

    • 50 mM Sodium Borate (pH 8.5)[4]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1][6][7][8] The primary amines in these buffers will compete with the primary amines on your target molecule, leading to a significant reduction in labeling efficiency.[1]

Q3: How do I prepare the this compound dye for the labeling reaction?

A3: Proper preparation of the this compound dye is crucial to maintain its reactivity.

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[6]

  • Dissolve: Immediately before use, dissolve the dye in a high-quality, anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[1][6][7][8]

  • Use Immediately: The reconstituted this compound solution should be used immediately as it is susceptible to hydrolysis in the presence of moisture.[4][6] Do not store the dye in an aqueous solution.[1]

Q4: How can I remove unconjugated this compound after the labeling reaction?

A4: Removing the free, unconjugated dye is essential for accurate downstream applications. Several methods can be used for purification:

  • Size Exclusion Chromatography (SEC): This is a common and effective method.

    • Desalting Columns: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns with a 7K MWCO) are a quick and easy option for purifying labeled antibodies.[6]

    • Gel Filtration Columns: Columns like Sephadex G-25 can also be used to separate the labeled protein from the smaller, unconjugated dye molecules.[10]

  • Dialysis: Dialysis against an appropriate buffer (e.g., PBS) can also be used to remove the free dye, although it is a slower process.[6]

  • Other Chromatographic Methods: Depending on the properties of your molecule, other methods like hydrophobic interaction chromatography or ion exchange chromatography could also be effective.[10]

Q5: What is the Degree of Labeling (DOL) and how do I calculate it?

A5: The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to a single target molecule. An optimal DOL is typically between 2 and 7 for antibodies.[6] A DOL that is too high can lead to fluorescence quenching and potentially affect the biological activity of the labeled molecule.[11]

The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at two wavelengths:

  • ~280 nm: for the protein/antibody.

  • ~670 nm: for Cy5.5.

The calculation is as follows: DOL = [Concentration of Dye] / [Concentration of Protein] [6]

Quantitative Data Summary

ParameterRecommended Range/ValueNotesReference(s)
Reaction pH 7.2 - 8.5 (Optimal: 8.3)Lower pH reduces amine reactivity; higher pH increases dye hydrolysis.[1][2][3][4][5]
Protein Concentration 2 - 10 mg/mLLower concentrations can significantly reduce labeling efficiency.[5][7][8]
Dye to Protein Molar Ratio 10:1 to 20:1 (starting point)Optimal ratio should be determined empirically for each specific molecule.[6]
Degree of Labeling (DOL) for Antibodies 2 - 7A higher DOL can lead to fluorescence quenching.[6]

Experimental Protocols

Protocol: Antibody Labeling with this compound

This protocol provides a general guideline for labeling antibodies with this compound.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[6]

  • If the antibody solution contains primary amines (e.g., Tris) or stabilizers like BSA, it must be purified before labeling. This can be done via dialysis or using an antibody purification kit.[6]

  • The recommended antibody concentration is at least 2 mg/mL.[5][6]

2. Preparation of Reagents:

  • Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.0): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.0 with 1 M NaOH and bring the final volume to 100 mL.[6]

  • This compound Stock Solution (10 mg/mL): Allow the vial of this compound to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mg/mL stock solution. This solution should be prepared fresh and used immediately.[6]

3. Labeling Reaction:

  • pH Adjustment: Add 1/10th volume of the 1 M sodium bicarbonate buffer to your antibody solution (e.g., add 10 µL of buffer to 100 µL of antibody solution).[6]

  • Molar Ratio Calculation: Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1 to 20:1).

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, a quenching reagent can be added. Common quenching reagents include 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[6]

5. Purification of the Conjugate:

  • Remove the unreacted this compound dye using a spin desalting column or by dialysis.[6]

6. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at ~280 nm and ~670 nm to calculate the DOL.

Visualizations

troubleshooting_workflow start Low Labeling Efficiency check_buffer Check Reaction Buffer (pH 7.2-8.5, amine-free?) start->check_buffer check_reagent Check this compound Reagent (Freshly prepared? Stored correctly?) check_buffer->check_reagent Buffer OK adjust_buffer Perform Buffer Exchange check_buffer->adjust_buffer Incorrect Buffer check_protein Check Target Molecule (Concentration > 2mg/mL? Pure?) check_reagent->check_protein Reagent OK new_reagent Use Fresh Dye Stock check_reagent->new_reagent Degraded Reagent check_ratio Check Molar Ratio (Optimized?) check_protein->check_ratio Molecule OK concentrate_protein Concentrate/Purify Molecule check_protein->concentrate_protein Low Conc./Impure optimize_ratio Optimize Molar Ratio check_ratio->optimize_ratio Suboptimal Ratio success Improved Efficiency check_ratio->success Ratio OK adjust_buffer->check_buffer new_reagent->check_reagent concentrate_protein->check_protein optimize_ratio->check_ratio

Caption: Troubleshooting workflow for low this compound labeling efficiency.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Target_Molecule Target Molecule (Protein, Antibody, etc.) with Primary Amine (-NH2) Conjugate Cy5.5-Labeled Molecule (Stable Amide Bond) Target_Molecule->Conjugate Cy55_SE This compound (NHS Ester) Cy55_SE->Conjugate Conditions pH 8.3 Amine-free Buffer Room Temperature Conditions->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction pathway for this compound labeling of a primary amine.

References

Troubleshooting Low Cy5.5-SE Conjugation Yield: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high conjugation yield of Cy5.5-SE (Succinimidyl Ester) to proteins and other biomolecules is critical for the success of downstream applications. This guide provides a comprehensive resource for troubleshooting common issues that may lead to suboptimal conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low this compound conjugation yield?

Low conjugation efficiency with this compound, a popular near-infrared dye, can stem from several factors. The most frequent culprits include suboptimal reaction pH, the presence of competing nucleophiles in the buffer, low protein concentration, hydrolysis of the this compound reagent, and an inappropriate molar ratio of dye to the target molecule.[1][2]

Q2: What is the optimal pH for this compound conjugation and why is it so important?

The optimal pH range for the reaction between an NHS ester like this compound and a primary amine on a protein is typically between 7.2 and 8.5.[1] A pH below this range can lead to the protonation of primary amines, making them unavailable for reaction.[1] Conversely, at a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1][3][4]

Q3: Can I use a common laboratory buffer like Tris for my conjugation reaction?

No, it is highly discouraged to use buffers containing primary amines, such as Tris or glycine.[1][5] These buffers will compete with the primary amines on your target protein for reaction with the this compound, leading to a significantly reduced labeling efficiency.[1]

Q4: My protein concentration is low. Will this affect the conjugation yield?

Yes, low protein concentrations can lead to less efficient conjugation.[1][6] A recommended protein concentration is at least 2 mg/mL.[1][6][7] At lower concentrations, the competing hydrolysis reaction of the this compound has a greater chance of occurring before the dye can react with the protein.[1][3]

Q5: How can I tell if my this compound dye has gone bad?

This compound is sensitive to moisture and can hydrolyze over time, rendering it non-reactive.[1] To minimize this, it is crucial to store the dye desiccated at -20°C.[6] Always allow the vial to warm to room temperature before opening to prevent condensation.[8] The dye should be dissolved in anhydrous DMSO or DMF immediately before use.[9] Do not store this compound in aqueous solutions.[1]

Q6: How do I choose the right dye-to-protein molar ratio?

The optimal molar ratio of this compound to protein can vary depending on the specific protein and the desired degree of labeling (DOL). A common starting point is a molar ratio of 10:1 to 20:1 (dye:protein).[9][10] For antibodies, an optimal DOL is typically between 2 and 10.[11][12] It is often necessary to perform a few small-scale reactions with varying ratios to determine the optimal condition for your specific application.[7]

Q7: How do I remove unconjugated this compound after the reaction?

Purification is a critical step to remove free dye. Common methods include spin column chromatography (e.g., Sephadex G-25), dialysis, and size-exclusion chromatography (SEC).[13] The choice of method depends on the sample volume, protein size, and required purity.

Quantitative Data Summary

The following tables provide key quantitative data to guide your this compound conjugation experiments.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeRationale
pH 7.2 - 8.5[1]Balances amine reactivity and NHS ester hydrolysis.
Protein Concentration ≥ 2 mg/mL[1][6][7]Favors conjugation over competing hydrolysis.
Temperature Room Temperature or 4°C[1]Lower temperatures can minimize hydrolysis but may require longer incubation.
Incubation Time 30 - 60 minutes[11]Typically sufficient for the reaction to proceed to completion.
Dye:Protein Molar Ratio 3:1 to 20:1[9]Optimal ratio is protein-dependent; start with a titration.

Table 2: Half-life of NHS Esters at Different pH and Temperatures

pHTemperatureHalf-life
7.00°C4 - 5 hours[3][4]
8.64°C10 minutes[3][4]

Experimental Protocols

Detailed Protocol for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25 spin column)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1][6][7]

    • If your buffer contains amines (e.g., Tris, glycine), perform a buffer exchange into a suitable conjugation buffer.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[10] Mix well by vortexing.

  • Calculation of Dye Amount:

    • Determine the moles of your protein.

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to your protein solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[11]

  • Purification:

    • Equilibrate a Sephadex G-25 spin column with your desired storage buffer (e.g., PBS).

    • Load the reaction mixture onto the center of the resin bed.

    • Centrifuge according to the manufacturer's instructions to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (the absorbance maximum for Cy5.5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.

Protocol for Calculating the Degree of Labeling (DOL)

The DOL is a crucial parameter for characterizing your conjugate.

Formula:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the absorbance maximum of Cy5.5 (~675 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of Cy5.5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).

Visual Troubleshooting and Workflow

The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.

G cluster_0 This compound Conjugation Reaction Protein-NH2 Protein with Primary Amine Conjugated_Protein Cy5.5-Labeled Protein (Stable Amide Bond) Protein-NH2->Conjugated_Protein Reacts with This compound Cy5.5-Succinimidyl Ester This compound->Conjugated_Protein NHS N-hydroxysuccinimide (Byproduct)

Figure 1: Chemical reaction of this compound with a primary amine.

G start Low Conjugation Yield check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph check_buffer Does the buffer contain primary amines (Tris, glycine)? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.0-8.5 check_ph->adjust_ph No check_protein_conc Is the protein concentration ≥ 2 mg/mL? check_buffer->check_protein_conc No change_buffer Buffer exchange into an amine-free buffer check_buffer->change_buffer Yes check_dye_quality Is the this compound fresh and handled correctly? check_protein_conc->check_dye_quality Yes concentrate_protein Concentrate the protein check_protein_conc->concentrate_protein No check_ratio Was a titration of dye:protein molar ratio performed? check_dye_quality->check_ratio Yes use_new_dye Use a fresh aliquot of this compound check_dye_quality->use_new_dye No optimize_ratio Optimize the molar ratio check_ratio->optimize_ratio No success Successful Conjugation check_ratio->success Yes adjust_ph->check_buffer change_buffer->check_protein_conc concentrate_protein->check_dye_quality use_new_dye->check_ratio optimize_ratio->success

Figure 2: Troubleshooting workflow for low this compound conjugation yield.

References

Effect of protein concentration on Cy5.5-SE labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the effect of protein concentration on Cy5.5-SE labeling.

Troubleshooting Guide

Low labeling efficiency is a common challenge during this compound protein conjugation. This section provides a systematic approach to identifying and resolving potential issues.

Question: My this compound labeling efficiency is very low. What are the potential causes and how can I improve it?

Answer:

Low labeling efficiency can stem from several factors related to reaction conditions, protein characteristics, and reagent quality. Below is a step-by-step guide to troubleshoot this issue.

1. Verify Reaction Buffer Conditions:

The pH of the reaction buffer is critical for successful conjugation. The primary amine groups on the protein need to be deprotonated to be reactive, which requires a sufficiently high pH.[1] However, a pH that is too high will accelerate the hydrolysis of the NHS ester, rendering the dye non-reactive.[1]

  • Optimal pH Range: 8.2 - 9.0.[1][2] A commonly used buffer is 0.1 M sodium bicarbonate.[2][3]

  • Troubleshooting Steps:

    • Confirm the pH of your protein solution is within the optimal range of 8.2-8.5.[1]

    • Ensure your buffer is free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the this compound dye.[2][4][5]

2. Optimize Protein Concentration:

Labeling efficiency is strongly dependent on the protein concentration.[1] Higher protein concentrations generally lead to more efficient labeling.[3]

  • Recommended Concentration: 2-10 mg/mL.[3][6] Some protocols suggest an optimal concentration of 10 mg/mL.[1]

  • Troubleshooting Steps:

    • If your protein concentration is below 2 mg/mL, consider concentrating your sample using spin concentrators.[1]

    • Increasing the protein concentration can improve labeling outcomes.[7]

3. Adjust Dye-to-Protein Molar Ratio:

The molar ratio of this compound to your protein is a key parameter to optimize.

  • Starting Ratio: A molar excess of the NHS ester is typically used.[8] An optimal molar ratio of this compound to protein is often around 10:1.[6][9]

  • Troubleshooting Steps:

    • If you suspect low efficiency, you can try increasing the molar excess of the this compound dye.[7]

    • Conversely, to prevent over-labeling, which can lead to fluorescence quenching, you can decrease the amount of dye or increase the protein concentration.[1][3]

4. Assess Protein Characteristics:

The properties of your target protein can influence the labeling efficiency.

  • Accessibility of Primary Amines: The primary amines (N-terminus and lysine (B10760008) residues) on the protein surface must be accessible to the NHS ester.[7] Steric hindrance can impede efficient labeling.[7]

  • Protein Purity: Impurities in the protein sample may interfere with the labeling reaction.[7]

  • Troubleshooting Steps:

    • Ensure your protein is properly folded and that the primary amine sites are likely exposed.

    • Use a highly purified protein sample for labeling.

5. Control Reaction Time and Temperature:

  • Incubation Time: A typical incubation time is 1 hour at room temperature.[2]

  • Temperature: The reaction can be performed at room temperature or at 4°C.[7] Lower temperatures can help minimize the hydrolysis of the NHS ester but may necessitate a longer incubation time.[7]

  • Troubleshooting Steps:

    • If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight.[7]

    • If the reaction is slow, a slightly longer incubation at room temperature might be beneficial.[7]

Frequently Asked Questions (FAQs)

Q1: What is the ideal protein concentration for this compound labeling?

A1: The recommended protein concentration for optimal this compound labeling is between 2 mg/mL and 10 mg/mL.[3][6] Labeling efficiency is highly dependent on concentration, and using a protein concentration below 2 mg/mL can significantly reduce the labeling efficiency.[1][6]

Q2: How does protein concentration affect the degree of labeling (DOL)?

A2: Generally, at a fixed dye-to-protein molar ratio, increasing the protein concentration will lead to a more efficient reaction and potentially a higher DOL, up to a certain point. Conversely, at very low protein concentrations, the competing hydrolysis of the this compound dye becomes more significant, leading to a lower DOL.

Q3: Can I label a protein at a concentration lower than 2 mg/mL?

A3: While it is possible, it is not recommended as the labeling efficiency will likely be poor.[1] If you must use a lower concentration, you may need to significantly increase the molar excess of the this compound dye and optimize other reaction conditions, such as incubation time. For best results, it is advisable to concentrate your protein to at least 2 mg/mL using a suitable method like a spin concentrator.[1]

Q4: What are the consequences of over-labeling my protein with Cy5.5?

A4: Over-labeling, resulting in a high degree of labeling (DOL), can lead to fluorescence quenching, where the fluorescence signal per dye molecule decreases.[3] This can be counterproductive for imaging applications. For Cy5 and Cy5.5, labeling antibodies with more than three dye molecules has been shown to be disadvantageous.[10] To avoid over-labeling, you can decrease the amount of dye used or increase the protein concentration.[1]

Q5: How do I determine the Degree of Labeling (DOL)?

A5: The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 675 nm). The following formula can be used for the calculation:

Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein

Where:

  • A₂₈₀ is the absorbance at 280 nm.

  • A₆₇₅ is the absorbance at ~675 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein.

DOL = (A₆₇₅ × ε_protein) / ([A₂₈₀ - (A₆₇₅ × CF)] × ε_dye)

Where:

  • ε_dye is the molar extinction coefficient of the Cy5.5 dye.

An optimal DOL for Cy5 is typically between 2 and 4.[3]

Quantitative Data Summary

ParameterRecommended Range/ValueNotesSource(s)
Protein Concentration 2 - 10 mg/mLHigher concentrations lead to more efficient labeling.[1][3][6]
Optimal Protein Concentration 10 mg/mLSuggested for optimized labeling protocols.[1]
Minimum Protein Concentration > 2 mg/mLEfficiency suffers at lower concentrations.[1][6]
Reaction Buffer pH 8.2 - 9.0Balances amine reactivity and NHS ester stability.[1][2]
Optimal Reaction pH 8.3Found to yield optimal labeling results.[1]
Dye-to-Protein Molar Ratio ~10:1A common starting point for optimization.[6][9]
Optimal Degree of Labeling (DOL) 2 - 4 for Cy5Maximizes fluorescence without significant self-quenching.[3]
Reaction Temperature Room Temperature or 4°CLower temperatures may require longer incubation.[7]
Reaction Time 1 hourCan be extended, especially at lower temperatures.[2]

Experimental Protocol: this compound Labeling of Proteins

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

A. Protein Preparation:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as 0.1 M sodium bicarbonate, at a pH between 8.2 and 9.0.[2][3] If the buffer contains primary amines (e.g., Tris, glycine), the protein must be dialyzed against the appropriate labeling buffer.[2]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.[3]

B. This compound Dye Preparation:

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Reconstitute the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL or 10 mM.[2][6]

C. Labeling Reaction:

  • Add the reconstituted this compound solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1.[6]

  • Mix the reaction gently by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.[6]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[2] Alternatively, the reaction can be carried out overnight at 4°C.[7]

D. Purification of the Labeled Protein:

  • It is crucial to remove the unreacted, free dye from the labeled protein.[3]

  • Common purification methods include spin columns, size-exclusion chromatography (SEC), or dialysis.[3] The choice of method depends on the protein's size and stability.

E. Characterization:

  • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~675 nm, as described in the FAQ section.

  • Analyze the labeled protein by SDS-PAGE followed by fluorescence scanning to confirm labeling and assess purity.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Protein Preparation (2-10 mg/mL, pH 8.2-9.0) Labeling Labeling Reaction (1 hr, Room Temp) Protein_Prep->Labeling Dye_Prep This compound Dye Reconstitution (DMSO/DMF) Dye_Prep->Labeling Purification Purification (Spin Column/SEC) Labeling->Purification Characterization Characterization (DOL, SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for this compound protein labeling.

logical_relationship Protein_Concentration Protein Concentration Labeling_Efficiency Labeling Efficiency Protein_Concentration->Labeling_Efficiency Increases Hydrolysis Dye Hydrolysis Protein_Concentration->Hydrolysis Decreases (Relatively) DOL Degree of Labeling (DOL) Labeling_Efficiency->DOL

Caption: Effect of protein concentration on labeling efficiency.

References

Preventing Cy5.5 dye aggregation and self-quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 dye. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to Cy5.5 dye aggregation and self-quenching during experiments.

Troubleshooting Guide

This guide provides systematic approaches to diagnose and solve problems you might encounter with Cy5.5 fluorescence.

Issue 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Dye Aggregation & Self-Quenching 1. Reduce Concentration: High concentrations of Cy5.5 can lead to aggregation and self-quenching. Dilute the sample and measure the fluorescence again. Determine the optimal concentration range for your application.[1] 2. Modify Buffer Conditions: Add organic co-solvents like DMSO or DMF to improve solubility and reduce aggregation.[2] The presence of salts can also influence aggregation; optimizing the ionic strength of your buffer may be necessary.[3][4][5] 3. Use Additives: Incorporate anti-aggregation agents such as detergents (e.g., Triton X-100, Polysorbate 20, Polysorbate 80) or cyclodextrins into your buffer.[6] 4. Check pH: While Cy5.5 is relatively stable across a broad pH range (pH 4-10), extreme pH values can affect its fluorescence. Ensure your buffer pH is within the optimal range for your experiment.[7][8][9]
Photobleaching 1. Use Antifade Reagents: Incorporate an antifade mounting medium for microscopy applications. 2. Minimize Light Exposure: Protect your samples from light as much as possible during incubation and imaging. 3. Optimize Imaging Settings: Reduce the excitation light intensity and exposure time on the microscope or imaging system.
Incorrect Labeling 1. Verify Labeling Protocol: Ensure the protein concentration is adequate (typically 2-10 mg/mL for optimal labeling).[10] 2. Check Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the labeling reaction.[11] 3. Optimize Molar Coupling Ratio: Experiment with different dye-to-protein ratios to find the optimal degree of labeling (DOL). Over-labeling can lead to self-quenching.
Instrument Settings 1. Verify Filter Sets: Confirm that the excitation and emission filters on your instrument are appropriate for Cy5.5 (Excitation max: ~678 nm, Emission max: ~695 nm). 2. Check Detector Settings: Ensure the detector gain or sensitivity is set appropriately.

Frequently Asked Questions (FAQs)

Q1: What is Cy5.5 dye aggregation and why is it a problem?

A1: Cy5.5 dye aggregation is the process where individual dye molecules stick together to form dimers and higher-order aggregates. This is often driven by hydrophobic interactions between the dye molecules. Aggregation is a significant problem because it commonly leads to self-quenching, where the fluorescence of the dye is significantly reduced or completely eliminated.[2][12] This quenching occurs because the aggregated dyes can dissipate the excitation energy as heat instead of emitting it as light.

Q2: What is the difference between H-aggregates and J-aggregates?

A2: H-aggregates (hypsochromic aggregates) and J-aggregates (named after E.E. Jelley) are two types of dye aggregates with distinct spectroscopic properties. H-aggregates typically exhibit a blue-shifted absorption spectrum compared to the monomeric dye and are often associated with strong fluorescence quenching.[2][3][13] In contrast, J-aggregates show a red-shifted absorption band and can sometimes exhibit enhanced fluorescence.[12] For most applications, the formation of H-aggregates is undesirable due to the loss of fluorescence signal.

Q3: How does the concentration of Cy5.5 affect its fluorescence?

A3: The fluorescence intensity of Cy5.5 is highly dependent on its concentration. At low concentrations, the fluorescence intensity generally increases linearly with concentration. However, as the concentration increases, the likelihood of aggregation and self-quenching also increases, leading to a plateau or even a decrease in fluorescence intensity. It is crucial to determine the optimal concentration range for your specific application to avoid these quenching effects.[1][14]

Q4: What is the optimal pH for working with Cy5.5?

A4: Cy5.5 is known for its stability over a broad pH range, typically from pH 4 to 10, where its fluorescence intensity remains relatively constant.[7][8] However, for labeling reactions using Cy5.5 NHS esters, a pH between 8.2 and 8.5 is recommended to ensure the primary amino groups on the protein are reactive while minimizing the hydrolysis of the NHS ester.[7]

Q5: Can I use additives to prevent Cy5.5 aggregation?

A5: Yes, several additives can help prevent or reduce Cy5.5 aggregation. Non-ionic detergents like Triton X-100, Polysorbate 20, and Polysorbate 80 can be effective.[6] Organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can also improve the solubility of the dye and reduce aggregation.[2] Additionally, modifying the dye structure with sulfonate groups to increase its water solubility can also mitigate aggregation.

Data Presentation

Table 1: Factors Influencing Cy5.5 Aggregation and Self-Quenching

FactorEffect on AggregationRecommended Conditions/Solutions
Concentration Higher concentrations increase aggregation and self-quenching.[1]Determine the optimal working concentration for your assay.
Ionic Strength High salt concentrations can promote aggregation.[3][4][5]Optimize the salt concentration in your buffer.
pH Generally stable between pH 4-10.[7][8]Maintain a pH within the optimal range for your experiment. For labeling, use pH 8.2-8.5.[7]
Temperature Lower temperatures can sometimes favor aggregation.Perform experiments at a consistent and optimized temperature.
Solvent Aqueous buffers can promote aggregation of hydrophobic dyes.[2]Add organic co-solvents (e.g., DMSO, DMF) to improve solubility.[2]
Additives Can prevent or reverse aggregation.Use non-ionic detergents (e.g., Triton X-100, Polysorbate 20/80) or cyclodextrins.[6]

Experimental Protocols

Protocol 1: Assessing Cy5.5 Aggregation using UV-Vis Spectroscopy

This protocol allows for the detection and semi-quantitative assessment of Cy5.5 aggregation by observing changes in its absorption spectrum.

Materials:

  • Cy5.5 dye stock solution

  • Appropriate buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of your Cy5.5 sample in the desired buffer, ranging from a high concentration to a low concentration.

  • Blank the spectrophotometer using the buffer alone.

  • Measure the absorbance spectrum of each dilution from approximately 500 nm to 750 nm.

  • Analysis:

    • Monomer Peak: The main absorption peak for monomeric Cy5.5 is around 678 nm.

    • H-Aggregate Peak: The formation of H-aggregates is indicated by the appearance of a new, blue-shifted peak or a shoulder on the main peak, typically around 600-640 nm.[3][5]

    • Concentration Effect: Observe how the ratio of the aggregate peak to the monomer peak changes with concentration. An increase in this ratio at higher concentrations confirms aggregation.

Protocol 2: Optimizing Protein Labeling with Cy5.5-NHS Ester

This protocol provides a general method for optimizing the degree of labeling (DOL) to maximize fluorescence while minimizing self-quenching.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Cy5.5-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock: Dissolve the Cy5.5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Set up several parallel reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1).

    • Add the calculated volume of the Cy5.5 stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 678 nm (for Cy5.5).

    • Calculate the protein concentration and the dye concentration.

    • Determine the Degree of Labeling (DOL) for each reaction.

    • Measure the fluorescence emission of each conjugate at the same protein concentration to identify the DOL that provides the highest fluorescence signal without significant quenching.

Visualizations

Mechanism of Cy5.5 Self-Quenching cluster_0 Monomeric State cluster_1 Aggregated State Excitation Excitation Monomer Monomer Excitation->Monomer Light Absorption Fluorescence Fluorescence Monomer->Fluorescence Light Emission Excitation_agg Excitation Aggregate H-Aggregate Excitation_agg->Aggregate Light Absorption Quenching Heat Dissipation (No Fluorescence) Aggregate->Quenching Energy Transfer High_Concentration High Dye Concentration High_Concentration->Aggregate Leads to

Caption: Mechanism of Cy5.5 Self-Quenching.

Troubleshooting Workflow for Low Fluorescence Start Low Fluorescence Signal Check_Concentration Is Dye Concentration High? Start->Check_Concentration Dilute Dilute Sample Check_Concentration->Dilute Yes Check_Buffer Is Buffer Aqueous? Check_Concentration->Check_Buffer No Dilute->Check_Buffer Add_Solvent Add Organic Co-solvent (e.g., DMSO) Check_Buffer->Add_Solvent Yes Check_Additives Using Anti-aggregation Additives? Check_Buffer->Check_Additives No Add_Solvent->Check_Additives Add_Detergent Add Detergent (e.g., Triton X-100) Check_Additives->Add_Detergent No Check_DOL Is Degree of Labeling (DOL) High? Check_Additives->Check_DOL Yes Add_Detergent->Check_DOL Optimize_Labeling Optimize Labeling Protocol (Reduce Dye:Protein Ratio) Check_DOL->Optimize_Labeling Yes Review_Protocol Review Experimental Protocol & Instrument Settings Check_DOL->Review_Protocol No Optimize_Labeling->Review_Protocol End Problem Resolved Review_Protocol->End

Caption: Troubleshooting Workflow for Low Fluorescence.

Logical Steps for Protocol Optimization Start Start Protocol Optimization Assess_Aggregation 1. Assess Aggregation with UV-Vis Spectroscopy Start->Assess_Aggregation Optimize_Buffer 2. Optimize Buffer Conditions (pH, Ionic Strength, Co-solvents) Assess_Aggregation->Optimize_Buffer Test_Additives 3. Test Anti-aggregation Additives Optimize_Buffer->Test_Additives Optimize_Labeling 4. Optimize Degree of Labeling (DOL) Test_Additives->Optimize_Labeling Validate_Assay 5. Validate in Final Assay Optimize_Labeling->Validate_Assay End Optimized Protocol Validate_Assay->End

Caption: Logical Steps for Protocol Optimization.

References

Technical Support Center: Cy5.5-SE Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for successful conjugation of Cy5.5 NHS ester (SE) to antibodies. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common issues encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cy5.5-SE to antibodies?

The optimal pH for the reaction between a Cy5.5 N-hydroxysuccinimide (NHS) ester and primary amines on an antibody is in the alkaline range, typically between pH 8.0 and 9.0.[1] A more specific optimal pH of 8.3-8.5 is widely recommended to ensure efficient conjugation.[2][3][4]

Q2: Why is the pH so critical for this reaction?

The reaction pH is a critical factor that balances two competing processes:

  • Amine Reactivity: The primary amino groups on the antibody (primarily on lysine (B10760008) residues) need to be in a deprotonated state (-NH2) to act as effective nucleophiles and react with the NHS ester. This is favored at alkaline pH. At lower pH, these groups are protonated (-NH3+), rendering them non-reactive.[5][6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where water molecules break down the ester, rendering it inactive. The rate of this hydrolysis increases significantly at higher pH.[5]

Therefore, a pH range of 8.3-8.5 provides the best compromise, maximizing the reaction with the antibody's amines while minimizing the rate of dye inactivation due to hydrolysis.[2][3]

Q3: Which buffers are recommended for the conjugation reaction?

0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffers are commonly used for this reaction as they help maintain the optimal pH.[2][3] 50 mM sodium borate (B1201080) buffer (pH 8.5) is also a suitable option.[7]

Q4: Are there any buffers I should avoid?

Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][8] These molecules will compete with the primary amines on the antibody to react with the this compound, which will significantly reduce the labeling efficiency of your antibody.[9]

Q5: What can I do if my antibody is in a buffer with a low pH or contains amines?

If your antibody is in an incompatible buffer, it must be purified or exchanged into a suitable conjugation buffer prior to labeling. This can be achieved through methods like dialysis against the recommended buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) or by using a desalting column.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Suboptimal pH: The reaction buffer pH is too low (below 8.0), leading to protonated and unreactive amine groups on the antibody.[7]Ensure the pH of the antibody solution is adjusted to 8.3-8.5 using a suitable buffer like 0.1 M sodium bicarbonate.[2]
Hydrolysis of this compound: The pH is too high, or the NHS ester was exposed to moisture or dissolved in an aqueous solution for too long before use, causing it to hydrolyze and become non-reactive.[5][8]Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1][9] Avoid prolonged storage of the dye in aqueous solutions.[2]
Presence of Competing Amines: The antibody buffer contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA, gelatin).[1]Purify the antibody to remove interfering substances by dialysis or using an antibody purification kit.[1]
Low Antibody Concentration: The concentration of the antibody is too low for efficient labeling.The recommended antibody concentration for labeling is typically 1-10 mg/mL.[2]
High Background Signal Excess Unconjugated Dye: The purification step was not sufficient to remove all the free this compound.Repeat the purification step (e.g., gel filtration, dialysis) to ensure complete removal of the unconjugated dye.[3][8]
Precipitation of Antibody during Labeling High Dye-to-Antibody Ratio: Using a large molar excess of the hydrophobic Cy5.5 dye can lead to antibody aggregation and precipitation.Optimize the molar ratio of this compound to antibody. A common starting point is a 10:1 to 20:1 molar ratio.[1]
Solvent Concentration: A high concentration of the organic solvent (DMSO or DMF) used to dissolve the dye can denature the antibody.The volume of the dye solution added should ideally not exceed 10% of the total reaction volume.[4]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reaction pH 8.0 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester stability.[1][2]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateMust be free of primary amines.[2][3]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[2]
Molar Ratio (Dye:Antibody) 10:1 to 20:1This is a starting point and may require optimization.[1]
Degree of Labeling (DOL) 2 - 7Optimal for maintaining antibody function and achieving good signal without self-quenching.[1]

Experimental Protocol: this compound Labeling of an Antibody

This protocol provides a general guideline for conjugating this compound to an antibody.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS). If not, perform a buffer exchange using dialysis or a desalting column.
  • The recommended antibody concentration is 2 mg/mL.[1]

2. Preparation of Reagents:

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
  • This compound Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

3. Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[1]
  • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1).
  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
  • Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[3]

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

5. Purification of the Conjugate:

  • Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) or extensive dialysis against an appropriate storage buffer (e.g., PBS).[3]

6. Characterization of the Conjugate:

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~678 nm (for Cy5.5). The DOL is the molar ratio of the dye to the antibody.[1]

Experimental Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product Ab_Prep Antibody Preparation (Buffer Exchange, pH 8.3) Reaction Mix Antibody and this compound (Incubate 4h RT or O/N on Ice) Ab_Prep->Reaction Dye_Prep Prepare this compound (10 mg/mL in DMSO) Dye_Prep->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Analyze Characterize Conjugate (Calculate DOL) Purify->Analyze Store Store Labeled Antibody Analyze->Store

Caption: Workflow for this compound antibody conjugation.

References

Technical Support Center: Post-Labeling Purification of Cy5.5-SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of unconjugated Cy5.5-SE dye from protein and antibody conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Labeling Reaction Troubleshooting

Q1: My labeling efficiency is low, resulting in a faint signal. What are the common causes and how can I improve it?

Low labeling efficiency can stem from several factors related to reaction conditions, buffers, and reagent quality.[1]

  • Reaction Conditions: The NHS ester reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[1][2] Hydrolysis of the NHS ester can compete with the labeling reaction, especially at higher pH and temperatures.[1]

    • Troubleshooting:

      • Verify the pH of your reaction buffer using a calibrated pH meter.[1]

      • If hydrolysis is suspected, consider performing the reaction at 4°C overnight.[1]

      • To improve a slow reaction, a slightly longer incubation at room temperature may be beneficial.[1]

      • Increasing the concentration of your protein and/or the molar excess of the this compound dye can also enhance labeling efficiency.[1]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester, significantly reducing labeling efficiency.[1]

    • Troubleshooting: Ensure your protein is in an amine-free buffer like PBS, MES, or HEPES.[3] If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[4]

  • Reagent Quality: this compound is susceptible to hydrolysis if exposed to moisture.[1] It is also poorly soluble in aqueous solutions and is typically dissolved in an organic solvent like anhydrous DMSO or DMF.[2]

    • Troubleshooting:

      • Always use a fresh solution of this compound dissolved immediately before use.[1]

      • Use anhydrous grade DMSO or DMF, as degraded DMF can contain amines that will react with the NHS ester.[1][2]

Q2: After purification, I still detect a significant amount of free dye. What went wrong?

Residual free dye is a common issue and can be attributed to several factors during the purification process.

  • Inefficient Purification Method: The chosen method may not be optimal for your specific protein's size and properties.

    • Troubleshooting:

      • For small proteins, ensure the size exclusion chromatography (SEC) resin has an appropriate fractionation range.[4]

      • If using spin columns, a single pass may be insufficient if the initial free dye concentration is very high.[5] Consider a second pass through a fresh column.[4][5]

      • For dialysis, ensure sufficient dialysis time and frequent buffer changes.[4]

  • Column Overload: Overloading a spin column or SEC column can lead to co-elution of the free dye with the labeled protein.[4]

    • Troubleshooting: Reduce the amount of reaction mixture loaded onto the column.

  • Insufficient Dialysis: Inadequate dialysis time or infrequent buffer changes will result in incomplete removal of the free dye.[4]

    • Troubleshooting: Increase the dialysis duration and perform at least three buffer changes.[4]

Post-Purification Troubleshooting

Q3: The fluorescence signal of my labeled protein is low, even though the labeling reaction seemed to work.

This could be due to over-labeling, leading to fluorescence quenching.[4]

  • Troubleshooting: Calculate the Degree of Labeling (DOL). An optimal DOL for Cy5 is typically between 2 and 4.[4] If the DOL is very high (>8), reduce the dye-to-protein ratio in the labeling step.[4]

Q4: My labeled antibody has lost its antigen-binding activity.

The Cy5.5 dye may have attached to lysine (B10760008) residues within or near the antigen-binding site, causing steric hindrance.[4]

  • Troubleshooting:

    • Reduce the DOL to decrease the probability of modifying a critical residue.[4]

    • Consider using site-specific labeling kits if the problem persists.[4]

Q5: My protein precipitated during dialysis.

Protein precipitation during dialysis can occur for several reasons, including the removal of stabilizing agents or changes in buffer composition.

  • Troubleshooting:

    • Ensure the dialysis buffer has the optimal pH and ionic strength for your protein's stability.

    • Consider adding stabilizing agents like glycerol (B35011) (5%) to the dialysis buffer.

    • Dialyze against a series of buffers with gradually decreasing concentrations of the initial buffer components (e.g., imidazole) to avoid abrupt changes.

Purification Method Comparison

The choice of purification method depends on factors like the protein's size and stability, the required purity, sample volume, and available equipment.[4] Below is a summary of common methods for removing unconjugated this compound.

Method Principle Typical Protein Recovery Dye Removal Efficiency Speed Pros Cons
Size Exclusion Chromatography (SEC) / Spin Columns Separation based on molecular size. Larger labeled proteins elute first, while smaller free dye molecules are retained.[4]>90% (can be lower, around 70-95% depending on protein and column)HighFast (minutes for spin columns)Rapid; high-throughput options available; effective for buffer exchange.[6]Potential for sample dilution; risk of protein loss if protein interacts with the resin.[2]
Dialysis Passive diffusion of small molecules (free dye) across a semi-permeable membrane while retaining larger molecules (labeled protein).[6]>90% (for concentrations >0.5 mg/mL)[7]Very HighSlow (hours to overnight)Gentle; can handle large volumes; effective for buffer exchange.[8]Time-consuming; requires large volumes of buffer; potential for protein loss with dilute samples.[7][8]
Acetone (B3395972)/Ethanol Precipitation Organic solvents reduce protein solubility, causing precipitation. The free dye remains in the supernatant.[9][10]>90% (with optimized protocols)[1][11]HighModerateConcentrates the protein sample; can be cost-effective.[12]Risk of protein denaturation and difficulty in resolubilizing the pellet; may not be suitable for all proteins.[12]

Note: The values presented are compiled from various sources and can vary depending on the specific protein, experimental conditions, and optimization.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid purification of small sample volumes.[4]

  • Column Preparation:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.[4]

  • Equilibration:

    • Place the column in a new collection tube.

    • Add 300-500 µL of your desired elution buffer (e.g., PBS) to the column.

    • Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least twice, discarding the flow-through each time.[4]

  • Sample Loading and Elution:

    • Place the equilibrated column into a clean collection tube.

    • Carefully load your labeling reaction mixture (typically up to 100 µL) onto the center of the resin bed.[3]

    • Centrifuge at 1,500 x g for 2 minutes to elute the labeled protein. The purified protein will be in the collection tube, while the free dye remains in the column resin.[4]

Protocol 2: Dialysis

This method is suitable for gentle buffer exchange and dye removal, especially for larger sample volumes.

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading:

    • Load your sample into the dialysis tubing, leaving some space for potential volume changes.

    • Securely close both ends of the tubing with clips.

  • Dialysis:

    • Place the sealed tubing in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[6]

    • Stir the buffer gently on a magnetic stir plate.

    • Dialyze for at least 2 hours at room temperature or 4°C.

  • Buffer Exchange:

    • Change the dialysis buffer. For efficient dye removal, perform at least three buffer changes. A common schedule is two changes of 2 hours each, followed by an overnight dialysis.[4]

  • Sample Recovery:

    • Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified protein solution to a clean tube.[4]

Protocol 3: Acetone Precipitation

This method is useful for concentrating the protein while removing free dye. Note that it may cause protein denaturation.[12]

  • Preparation:

    • Chill the required volume of acetone (at least 4 times your sample volume) to -20°C.[4]

  • Precipitation:

    • Place your protein sample in an acetone-compatible tube.

    • Add four volumes of cold (-20°C) acetone to your protein sample.[4]

    • Vortex the tube and incubate at -20°C for at least 60 minutes.[4]

  • Pelleting:

    • Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[4]

    • Carefully decant and discard the supernatant, which contains the free dye. Be careful not to disturb the protein pellet.[4]

  • Washing (Optional):

    • To remove residual dye and acetone, you can gently wash the pellet with a smaller volume of cold acetone and repeat the centrifugation step.

  • Drying and Resuspension:

    • Allow the pellet to air dry in the uncapped tube for about 30 minutes. Do not over-dry the pellet, as it may become difficult to dissolve.[4]

    • Resuspend the protein pellet in a suitable buffer for your downstream application.[4]

Visualizations

Experimental Workflows

G Workflow for this compound Labeling and Purification cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein (Amine-free buffer, pH 8.3) C Incubate (1 hr, RT, protected from light) A->C B Prepare this compound (Freshly in DMSO/DMF) B->C D Size Exclusion Chromatography C->D Rapid, Small Volume E Dialysis C->E Gentle, Large Volume F Precipitation C->F Concentration Needed G Calculate Degree of Labeling (DOL) D->G E->G F->G H Assess Purity (SDS-PAGE) G->H

Caption: General workflow for protein labeling with this compound and subsequent purification.

Troubleshooting Logic

G Troubleshooting Free Dye Post-Purification cluster_causes Troubleshooting Free Dye Post-Purification cluster_solutions Troubleshooting Free Dye Post-Purification A Free Dye Detected After Purification? B Inefficient Method A->B Yes C Column Overload A->C Yes D Insufficient Dialysis A->D Yes I No Free Dye Proceed to Analysis A->I No E Use resin with correct fractionation range B->E F Repeat purification step (e.g., second spin column) B->F G Reduce sample load C->G H Increase dialysis time and number of buffer changes D->H

Caption: Decision tree for troubleshooting the presence of residual free dye after purification.

References

Cy5.5-SE photobleaching in long-term imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Cy5.5-SE photobleaching during long-term imaging experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Question: Why is my this compound signal fading so quickly?

Answer: Rapid photobleaching of this compound can be attributed to several factors, primarily related to the imaging conditions and the sample environment. The primary mechanism of photobleaching for most organic fluorophores, including cyanine (B1664457) dyes like Cy5.5, is photo-oxidation.[1] This process involves the fluorophore entering a long-lived, non-fluorescent triplet state upon excitation.[2] While in this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn chemically degrade the fluorophore, leading to irreversible loss of fluorescence.[1]

Potential Causes and Solutions:

CauseSolution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection.[3][4]
Prolonged Exposure Time Decrease the exposure time per frame and/or the frequency of image acquisition to the minimum necessary to capture the biological event of interest.[3][4]
Presence of Molecular Oxygen Use an oxygen scavenging system in your imaging medium.[2][5][6] Common systems include glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD).[2]
Absence of Antifade Reagents Incorporate commercially available antifade reagents into your mounting medium or live-cell imaging buffer.[7][8][9] These reagents often contain antioxidants or triplet state quenchers.
Suboptimal Imaging Buffer pH Ensure the pH of your imaging buffer is stable and within the optimal range for Cy5.5, as significant pH variations can affect its fluorescence and photostability.[10]

Question: My fluorescence signal is inconsistent between experiments. What could be the cause?

Answer: Inconsistent fluorescence intensity can stem from variations in sample preparation, labeling efficiency, and imaging setup.

Potential Causes and Solutions:

CauseSolution
Variable Dye-to-Protein Ratio Optimize and standardize your labeling protocol to ensure a consistent degree of labeling (DOL). A common starting point is a 10-fold molar excess of dye to protein.[11]
Inconsistent Antifade Reagent Concentration If preparing your own antifade solution, ensure precise and consistent concentrations of all components. For commercial reagents, follow the manufacturer's instructions carefully.
Fluctuations in Laser Power Calibrate and monitor your laser output to ensure consistent excitation intensity across all experiments.
Different Imaging Medium Batches Prepare a large batch of imaging medium to be used across a set of related experiments to minimize variability.

Question: I am observing significant "blinking" of my this compound fluorophores. How can I minimize this?

Answer: Fluorophore blinking, a transient and reversible entry into a dark state, is often a precursor to irreversible photobleaching.[2][12] This phenomenon is primarily caused by the fluorophore transitioning into a long-lived triplet state.[1]

Potential Causes and Solutions:

CauseSolution
Fluorophore Triplet State Population Employ triplet state quenchers (TSQs) in your imaging medium.[12] Examples include Trolox (a vitamin E analog), cyclooctatetraene (B1213319) (COT), and 4-nitrobenzyl alcohol (NBA).[1][12]
Removal of Molecular Oxygen While oxygen scavengers reduce photobleaching, the removal of oxygen (a natural triplet state quencher) can sometimes increase blinking.[1] A careful balance between oxygen scavenging and the use of other antifade reagents is necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and use of this compound in long-term imaging.

1. What is the primary mechanism of this compound photobleaching?

The dominant photobleaching pathway for this compound, like other cyanine dyes, involves photo-oxidation.[1] Upon excitation, the fluorophore can transition from its excited singlet state to a metastable triplet state. This triplet state can then interact with molecular oxygen to produce highly reactive singlet oxygen, which subsequently reacts with and degrades the fluorophore, rendering it non-fluorescent.[1][13]

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore S1->Bleached Photodegradation ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O₂ ROS->Bleached Oxidation

Simplified Jablonski diagram illustrating photobleaching.

2. How can I mitigate photobleaching in my experiments?

Several strategies can be employed to reduce photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest exposure times that still provide an adequate signal-to-noise ratio.[3][4]

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting or imaging media. These can be commercially available solutions or individual components.[7]

    • Oxygen Scavengers: These systems, such as glucose oxidase/catalase, remove molecular oxygen from the medium, thereby preventing the formation of damaging reactive oxygen species.[2][5][6]

    • Triplet State Quenchers (TSQs): Molecules like Trolox, COT, and NBA can directly interact with the fluorophore in its triplet state, returning it to the ground state before it can react with oxygen.[1][12] Covalently linking a TSQ to the fluorophore has been shown to dramatically enhance photostability.[1][12]

  • Choose Photostable Alternatives: If photobleaching of this compound remains a significant issue, consider using more photostable alternative dyes in the far-red spectrum.

3. What are some common antifade reagents for Cy5.5?

Reagent TypeExamplesMechanism of Action
Oxygen Scavengers Glucose Oxidase & Catalase (GOC), Protocatechuic Acid & Protocatechuate-3,4-dioxygenase (PCA/PCD)Enzymatically remove dissolved molecular oxygen.[2][4]
Triplet State Quenchers Trolox, Cyclooctatetraene (COT), 4-Nitrobenzyl Alcohol (NBA)Deactivate the excited triplet state of the fluorophore, preventing ROS formation.[1][12]
Commercial Formulations ProLong™ series, SlowFade™ series, VECTASHIELD®Often contain a combination of antioxidants and quenchers in a glycerol-based mounting medium.[7][9]

4. What are the key photophysical properties of this compound?

PropertyValueReference
Excitation Maximum (λex) ~675 nm
Emission Maximum (λem) ~694 nm
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹[14]
Quantum Yield (Φ) ~0.28
Reactive Group N-hydroxysuccinimidyl (NHS) ester[15]
Reactivity Primary amines[15]

5. Are there more photostable alternatives to Cy5.5?

Yes, several alternative far-red fluorescent dyes offer improved photostability compared to Cy5.5.

Alternative DyeKey Advantages
Alexa Fluor 680 Spectrally similar to Cy5.5, with high brightness and photostability.[16]
DyLight 680 Another common alternative with spectral properties similar to Cy5.5.
iFluor 647 Reported to have stronger fluorescence and higher photostability than Cy5.[17]
ATTO 647N A robust dye often used in single-molecule studies and super-resolution microscopy due to its high photostability.[18]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for conjugating this compound to proteins. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[11][19] If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against the labeling buffer.[11] The pH of the protein solution should be between 8.3 and 8.5 for optimal labeling.[11][19]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[19]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution for the desired dye-to-protein molar ratio (a 10-fold molar excess is a common starting point).[11]

    • Slowly add the this compound stock solution to the protein solution while gently vortexing.[11]

    • Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.[11]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.[11][19]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~675 nm.

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) to 50% and storing at -20°C.[11]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Prepare Protein Solution (2-10 mg/mL, pH 8.3-8.5) Mix Mix Protein and Dye (10x molar excess of dye) Protein_Prep->Mix Dye_Prep Prepare this compound Stock (10 mg/mL in DMSO) Dye_Prep->Mix Incubate Incubate 1 hr at RT (in the dark) Mix->Incubate Purify Purify Conjugate (Gel filtration or Dialysis) Incubate->Purify Characterize Characterize (DOL) Purify->Characterize Store Store at 4°C or -20°C (protected from light) Characterize->Store

Workflow for protein labeling with this compound.

References

Impact of Tris or glycine buffers on Cy5.5-SE reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of Tris and glycine (B1666218) buffers on Cy5.5-SE (Succinimidyl Ester) labeling reactions. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris or glycine buffers for my this compound labeling reaction?

It is strongly advised to avoid using buffers that contain primary amines, such as Tris and glycine, for the labeling reaction itself.[1][2][3][4][5] The primary amines in these buffers will compete with the primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein) for reaction with the this compound.[1][3] This competition will significantly reduce the labeling efficiency of your target molecule.

Q2: What is the chemical basis for the interference of Tris and glycine buffers?

This compound is an amine-reactive dye. The succinimidyl ester moiety of this compound reacts with unprotonated primary aliphatic amine groups to form a stable amide bond. Both Tris (tris(hydroxymethyl)aminomethane) and glycine have primary amine groups that are nucleophilic and will react with the this compound, effectively consuming the dye and making it unavailable for labeling your protein or antibody of interest.

Q3: What are the recommended buffers for this compound labeling reactions?

For optimal labeling efficiency, use amine-free buffers at a slightly alkaline pH. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-9.0)[2][3][6]

  • 0.1 M Phosphate buffer (pH 7.2-8.5)[1][6]

  • 0.1-0.2 M Borate buffer (pH 8.3-9.0)[4]

  • HEPES buffer (pH 7.2-8.5)

Q4: What is the optimal pH for a this compound labeling reaction?

The optimal pH range for labeling with NHS esters like this compound is typically between 8.2 and 9.0.[7] In this pH range, the primary amino groups on the target protein are deprotonated and thus more nucleophilic, facilitating the reaction with the NHS ester. At a lower pH, the amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces the yield.[1][7]

Q5: How can I stop or "quench" the this compound labeling reaction?

Interestingly, while Tris or glycine buffers are detrimental to the labeling reaction itself, they are excellent for quenching the reaction.[2] By adding a final concentration of 50-100 mM Tris or glycine, any unreacted this compound will be quickly consumed, preventing further labeling of your target molecule or non-specific reactions.

Q6: What should I do if my protein is already in a Tris or glycine-containing buffer?

If your protein of interest is in an incompatible buffer, you must perform a buffer exchange before initiating the labeling reaction.[3] This can be achieved through methods such as:

  • Dialysis against a recommended amine-free buffer.

  • Using desalting columns or spin columns.

  • Tangential flow filtration (TFF) for larger volumes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions, with a focus on buffer-related problems.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency or No Labeling Presence of primary amine-containing substances in the reaction buffer (e.g., Tris, glycine).Perform a thorough buffer exchange of your protein into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3-9.0) before labeling.[3]
Incorrect pH of the reaction buffer.Verify that the pH of your labeling buffer is within the optimal range of 8.2-9.0 using a calibrated pH meter.[1]
Hydrolysis of this compound.Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the dye to aqueous environments before adding it to the protein solution.[1]
Inconsistent Labeling Results Incomplete removal of interfering substances from the protein sample.Ensure complete buffer exchange by using a sufficient volume of the new buffer and an adequate number of exchange steps.
Fluctuation in the pH of the reaction mixture.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
High Background Fluorescence Unreacted this compound dye present in the final sample.After the labeling reaction, quench any remaining active dye with a final concentration of 50-100 mM Tris or glycine. Purify the labeled protein from the free dye using size-exclusion chromatography, dialysis, or a suitable spin column.

Data Presentation

Table 1: Illustrative Impact of Tris and Glycine on this compound Labeling Efficiency

Buffer System (50 mM)Target Protein Labeling Efficiency (%)
0.1 M Sodium Bicarbonate, pH 8.595%
50 mM Tris-HCl, pH 8.5< 20%
50 mM Glycine, pH 8.5< 15%

Note: The values presented in this table are for illustrative purposes to demonstrate the expected trend based on the known chemical reactivity of NHS esters with primary amines. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound in Bicarbonate Buffer
  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • Add Tris or glycine buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted dye and byproducts by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25), a spin desalting column, or by dialysis.

Protocol 2: Buffer Exchange Using a Spin Desalting Column
  • Column Equilibration:

    • Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

    • Equilibrate the column by adding your desired amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) and centrifuging. Repeat this step 2-3 times.

  • Sample Loading:

    • Load your protein sample (in the original Tris or glycine buffer) onto the equilibrated column.

  • Elution:

    • Centrifuge the column according to the manufacturer's instructions to collect your protein, which is now in the desired labeling buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_in_Tris Protein in Tris/Glycine Buffer Buffer_Exchange Buffer Exchange Protein_in_Tris->Buffer_Exchange Protein_in_Bicarb Protein in Bicarbonate Buffer Buffer_Exchange->Protein_in_Bicarb Mix Mix Protein and Dye Protein_in_Bicarb->Mix Prepare_Dye Prepare this compound Stock Prepare_Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Quench Quench with Tris/Glycine Incubate->Quench Purify Purification Quench->Purify Labeled_Protein Purified Labeled Protein Purify->Labeled_Protein

Caption: Experimental workflow for this compound labeling.

signaling_pathway cluster_reactants Reactants cluster_products Products Cy5_SE This compound Labeled_Protein Labeled Protein (Stable Amide Bond) Cy5_SE->Labeled_Protein Desired Reaction Consumed_Dye Consumed Dye (No Labeling) Cy5_SE->Consumed_Dye Competing Reaction Protein_Amine Protein Primary Amine (-NH2) Protein_Amine->Labeled_Protein Buffer_Amine Tris/Glycine Primary Amine (-NH2) Buffer_Amine->Consumed_Dye

Caption: Competing reactions in the presence of amine buffers.

References

Determining the Degree of Labeling for Cy5.5-SE Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to accurately determine the degree of labeling (DOL) for biomolecules conjugated with Cy5.5-SE (Sulfo-Cyanine5.5 NHS ester). Accurate DOL determination is critical for ensuring the quality, consistency, and performance of fluorescently labeled reagents in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of fluorescent dye molecules covalently attached to a single biomolecule (e.g., an antibody or protein).[1] Determining the DOL is crucial for several reasons:

  • Consistency and Reproducibility: Knowing the DOL allows for consistent production of labeled biomolecules with similar fluorescence characteristics, ensuring reproducibility across experiments.[2]

  • Functional Integrity: Over-labeling can lead to precipitation, aggregation, or loss of biological activity of the protein.[3] Conversely, under-labeling results in a weak signal.[1]

  • Fluorescence Quenching: Excessively high DOL can cause self-quenching of the fluorophores, leading to a decrease in fluorescence intensity.[4][5]

  • Quantitative Analysis: For quantitative assays, an accurate DOL is essential for precise determination of the concentration of the labeled species.

Q2: What is this compound and how does it label biomolecules?

This compound (Sulfo-Cyanine5.5 N-hydroxysuccinimidyl ester) is a bright, far-red fluorescent dye amine-reactive.[4][6] The N-hydroxysuccinimidyl (NHS) ester group reacts specifically with primary amines (-NH2) on biomolecules, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable, covalent amide bond.[5][7] The sulfonated form of the dye enhances its water solubility.[1][8]

Q3: What parameters are required to calculate the DOL?

To calculate the DOL, you will need the following quantitative data, which should be summarized for easy reference:

ParameterSymbolValue
Molar Extinction Coefficient of Cy5.5εdye250,000 M-1cm-1 at ~675-683 nm[9]
Molar Extinction Coefficient of ProteinεproteinProtein-specific (e.g., IgG is ~210,000 M-1cm-1)
Correction Factor for Cy5.5 at 280 nmCF2800.101[9]
Absorbance of Conjugate at 280 nmA280Measured Experimentally
Absorbance of Conjugate at λmax of Cy5.5AmaxMeasured Experimentally
Pathlength of CuvettelTypically 1 cm

Note: The molar extinction coefficient and correction factor for Cy5.5 can vary slightly between manufacturers. It is always recommended to consult the datasheet provided by the supplier of your specific this compound reagent.

Experimental Protocol: Determining the DOL of a Cy5.5-Labeled Antibody

This protocol provides a step-by-step guide for determining the DOL of an antibody labeled with this compound.

1. Purification of the Labeled Antibody:

  • It is critical to remove all non-conjugated this compound from the labeled antibody solution.[7][8] This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin columns.[3]

2. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Set the wavelength to 280 nm and zero the instrument with the purification buffer.

  • Measure the absorbance of the purified labeled antibody solution (A280).

  • Set the wavelength to the maximum absorbance of Cy5.5 (typically around 675-683 nm) and zero the instrument with the purification buffer.

  • Measure the absorbance of the purified labeled antibody solution (Amax).

3. Calculation of DOL:

The DOL is calculated using the following formulas:

  • Concentration of the Protein (M): [Protein] = (A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) / (εₚᵣₒₜₑᵢₙ * l)

  • Concentration of the Dye (M): [Dye] = Aₘₐₓ / (εₐᵧₑ * l)

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Workflow for DOL Determination

DOL_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Labeling Label Antibody with This compound Purification Purify Labeled Antibody (e.g., Size-Exclusion Chromatography) Labeling->Purification Measure_A280 Measure Absorbance at 280 nm (A₂₈₀) Purification->Measure_A280 Measure_Amax Measure Absorbance at ~678 nm (Aₘₐₓ) Purification->Measure_Amax Calc_Prot_Conc Calculate Protein Concentration Measure_A280->Calc_Prot_Conc Measure_Amax->Calc_Prot_Conc Calc_Dye_Conc Calculate Dye Concentration Measure_Amax->Calc_Dye_Conc Calc_DOL Calculate DOL Calc_Prot_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low DOL (<2 for antibodies) - Insufficient amount of this compound used.- Suboptimal reaction conditions (e.g., pH too low).- Inactive this compound (hydrolyzed).- Protein concentration is too low.- Increase the molar ratio of dye to protein in the labeling reaction.- Ensure the labeling buffer pH is between 8.0 and 9.0.- Use fresh, anhydrous DMSO or DMF to dissolve the this compound immediately before use.- Concentrate the protein solution before labeling.
High DOL (>10 for antibodies) - Excessive amount of this compound used.- Decrease the molar ratio of dye to protein in the labeling reaction.
Precipitation of the conjugate - Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[3]- Reduce the molar ratio of dye to protein.- Perform the labeling reaction at a lower protein concentration.
Inaccurate DOL calculation - Presence of residual free dye.- Incorrect molar extinction coefficients or correction factor used.- Inaccurate spectrophotometer readings.- Ensure complete removal of unbound dye after the labeling reaction.[7][8]- Use the values provided by the manufacturer of the specific this compound lot.- Ensure the spectrophotometer is properly calibrated and that the absorbance readings are within the linear range of the instrument.
Loss of biological activity - Labeling of primary amines within the antigen-binding site or other critical functional domains.[10]- Reduce the DOL.- Consider using a different labeling chemistry that targets other functional groups (e.g., thiols) if available on the protein and less critical for its function.

References

Troubleshooting guide for impure antibody conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during antibody conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of impure antibody conjugates?

A1: Impure antibody conjugates can result from several factors throughout the experimental workflow. The most common culprits include:

  • Starting Material Impurity: The initial antibody solution may contain contaminants that interfere with the conjugation reaction. This includes protein impurities like BSA, or small molecule additives in the buffer.[1] It is recommended to use an antibody that is greater than 95% pure for conjugation.

  • Suboptimal Reaction Conditions: Factors such as incorrect pH, suboptimal molar ratios of reactants, and inappropriate buffer components can lead to inefficient conjugation and the formation of undesirable byproducts.[2][3]

  • Inefficient Purification: Failure to adequately remove unconjugated antibodies, excess labels or drugs, and reaction byproducts will result in an impure final product.[4][5]

  • Antibody and/or Label Instability: The antibody or the labeling reagent may degrade during the conjugation process due to factors like improper storage or harsh reaction conditions.[2][3]

Q2: My conjugation efficiency is low, resulting in a low yield of the desired conjugate. What could be the cause and how can I fix it?

A2: Low conjugation efficiency is a frequent issue. Here are the potential causes and troubleshooting steps:

  • Problem: Low Antibody Concentration: For efficient conjugation, the starting antibody concentration should be adequate. A concentration greater than 0.5 mg/mL is often recommended.[1] Compensating for a dilute antibody by adding a larger volume can dilute the conjugation reagents, hindering the reaction.[1]

    • Solution: Concentrate the antibody solution before conjugation using methods like ultrafiltration with appropriate molecular weight cut-off (MWCO) filters.[6][7]

  • Problem: Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., glycine, sodium azide) can compete with the antibody for the labeling reagent, reducing conjugation efficiency.[8]

    • Solution: Perform a buffer exchange into a conjugation-compatible buffer (e.g., PBS) using dialysis, desalting columns, or diafiltration.[1][9]

  • Problem: Incorrect Molar Ratio: An inappropriate molar ratio of the label or drug to the antibody can lead to either incomplete labeling or over-labeling, which can affect antibody function.[2][10]

    • Solution: Optimize the molar coupling ratio by performing a titration experiment. Start with a 10-20 fold molar excess of the labeling reagent for maleimide (B117702) chemistry as a general guideline, but this should be empirically determined.[2][11]

  • Problem: Inactive Reagents: The labeling reagent (e.g., NHS-ester, maleimide) may have hydrolyzed due to moisture or improper storage.[8]

    • Solution: Always use fresh or properly stored reagents. Dissolve NHS esters in an anhydrous solvent like DMSO or DMF immediately before use.[]

  • Problem: Suboptimal pH: The pH of the reaction buffer is critical for specific conjugation chemistries. For example, NHS-ester reactions are most efficient at a pH of 7.2-8.5, while maleimide-thiol reactions are optimal at a pH of 6.5-7.5.[2][3][13]

    • Solution: Ensure the reaction buffer has the correct pH for the chosen conjugation chemistry. Use non-nucleophilic buffers like phosphate (B84403) or HEPES for maleimide reactions.[3]

Q3: How do I remove unconjugated antibodies from my final conjugate preparation?

A3: Removing unconjugated antibodies is crucial for ensuring the specificity of your downstream applications.[4] Several chromatographic techniques can be employed for this purpose:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger antibody conjugate will elute before the smaller, unconjugated antibody if there is a significant size difference. However, this method is often not effective for separating unconjugated antibody from the conjugate.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. The conjugation process can alter the overall charge of the antibody, allowing for separation from the unconjugated form.

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs) and can also be used to separate unconjugated antibodies.[14]

  • Affinity Chromatography: If the label has a specific binding partner (e.g., biotin-streptavidin), affinity chromatography can be used to capture the conjugated antibody. Alternatively, Protein A or Protein G affinity chromatography can be used to capture antibodies, but this will not separate conjugated from unconjugated antibodies unless the conjugation interferes with the binding site.[15][16]

Q4: How can I effectively remove excess, unconjugated small molecules (dyes, drugs, linkers) after the conjugation reaction?

A4: The removal of small molecule impurities is essential to reduce background signal and potential toxicity.[5][17] Common methods include:

  • Dialysis: This is a simple method for removing small molecules from a solution of macromolecules by diffusion across a semi-permeable membrane with an appropriate MWCO.[9][18]

  • Desalting Columns (Size Exclusion Chromatography): These columns are packed with a resin that separates molecules based on size, allowing for the rapid removal of small molecules.[19]

  • Ultrafiltration/Diafiltration: This technique uses centrifugal devices or tangential flow filtration (TFF) systems with a specific MWCO membrane to retain the large antibody conjugate while allowing smaller, unconjugated molecules to pass through.[6][17][20] This method is efficient for both removal of small molecules and buffer exchange.[6]

Q5: My antibody conjugate is showing aggregation. What are the causes and how can I prevent it?

A5: Antibody aggregation is a serious issue that can lead to loss of activity and increased immunogenicity.[21]

  • Causes:

    • Hydrophobicity: Many drugs and dyes are hydrophobic. Their conjugation to the antibody surface can increase the overall hydrophobicity, leading to aggregation.[5][21]

    • High Drug-to-Antibody Ratio (DAR): A high number of conjugated molecules per antibody can increase the likelihood of aggregation.[10]

    • Inappropriate Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain excipients in the buffer can promote aggregation.

    • Manufacturing and Storage Conditions: High antibody concentrations, exposure to solvents, and improper storage temperatures can all contribute to aggregation.[21]

  • Prevention and Mitigation:

    • Optimize DAR: Aim for a lower, more homogeneous DAR. An average DAR of 2 to 4 is often considered a good balance between efficacy and safety for ADCs.[10]

    • Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that stabilizes the conjugate.

    • Proper Storage: Store the conjugate at the recommended temperature and concentration.

    • Purification: Use purification methods like SEC to remove existing aggregates.

Quantitative Data Summary

Table 1: Recommended Starting Material Purity and Concentration

ParameterRecommendationRationale
Antibody Purity > 95%Impurities can compete in the conjugation reaction, lowering efficiency.[1]
Antibody Concentration > 0.5 mg/mL[1]Ensures optimal reaction kinetics and prevents dilution of reagents.[1]

Table 2: Common Conjugation Chemistries and Recommended pH Ranges

Conjugation ChemistryReactive GroupsOptimal pH RangeNotes
NHS-Ester Primary Amines (Lysine, N-terminus)7.2 - 8.5[13]Reaction rate is pH-dependent; higher pH increases hydrolysis of the NHS ester.[13]
Maleimide-Thiol Sulfhydryls (Cysteine)6.5 - 7.5[2][3]At pH > 7.5, reaction with amines can occur.[3][8] Below pH 6.5, the reaction is slow.[2][3]

Experimental Protocols

Protocol 1: Buffer Exchange using Centrifugal Ultrafiltration

This protocol is for removing interfering substances from the antibody solution prior to conjugation.

  • Select Device: Choose a centrifugal ultrafiltration unit with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your antibody (e.g., 10-30 kDa for IgG).

  • Sample Loading: Add the antibody solution to the filter unit.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to reduce the volume.

  • Dilution: Add the desired conjugation buffer to the concentrated antibody in the filter unit, bringing the volume back to the original level.

  • Repeat: Repeat the centrifugation and dilution steps 3-5 times to ensure complete buffer exchange.[7]

  • Recovery: After the final centrifugation step, recover the concentrated antibody in the new buffer from the filter unit.

Protocol 2: Purification of Antibody Conjugate using Desalting Column

This protocol is for removing excess, unconjugated small molecules post-conjugation.

  • Column Equilibration: Equilibrate the desalting column with the desired storage buffer according to the manufacturer's protocol. This typically involves passing several column volumes of the buffer through the column.

  • Sample Application: Apply the conjugation reaction mixture to the top of the equilibrated column.

  • Elution: Elute the sample with the storage buffer. The larger antibody conjugate will pass through the column in the void volume and elute first. The smaller, unconjugated molecules will be retained by the resin and elute later.

  • Fraction Collection: Collect the fractions containing the purified antibody conjugate, which is often the first colored or protein-containing fraction to elute.

  • Concentration Measurement: Measure the protein concentration of the purified conjugate.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification cluster_qc Quality Control Ab_Start Start: Antibody Solution Purify_Ab Antibody Purification (if <95% pure) Ab_Start->Purify_Ab Check Purity Buffer_Ex Buffer Exchange Ab_Start->Buffer_Ex If pure Purify_Ab->Buffer_Ex Add_Label Add Label/Drug (Optimized Molar Ratio) Buffer_Ex->Add_Label Reaction Incubate (Controlled Temp & Time) Add_Label->Reaction Remove_Small Remove Unconjugated Label/Drug Reaction->Remove_Small Remove_Ab Remove Unconjugated Antibody Remove_Small->Remove_Ab Characterize Characterization (e.g., DAR, Aggregation) Remove_Ab->Characterize Final_Product Final Conjugate Characterize->Final_Product

Caption: General workflow for antibody conjugation, purification, and quality control.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Conjugation Yield Cause1 Impure Antibody? Start->Cause1 Cause2 Interfering Buffer? Start->Cause2 Cause3 Incorrect Molar Ratio? Start->Cause3 Cause4 Inactive Reagents? Start->Cause4 Cause5 Suboptimal pH? Start->Cause5 Sol1 Purify Antibody (>95%) Cause1->Sol1 Yes Sol2 Buffer Exchange to PBS Cause2->Sol2 Yes Sol3 Optimize Ratio (Titration) Cause3->Sol3 Yes Sol4 Use Fresh Reagents Cause4->Sol4 Yes Sol5 Adjust Buffer pH Cause5->Sol5 Yes

Caption: Troubleshooting logic for low antibody conjugation yield.

References

Storage conditions for Cy5.5-SE powder and stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Cy5.5-SE powder and stock solutions. Adherence to these guidelines is crucial for maintaining the stability and reactivity of the dye, ensuring reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is sensitive to moisture and light. It should be stored at -20°C in a desiccated, dark environment.[1][2][3] When stored correctly, the powder is stable for at least 12 to 24 months.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5][6] It is critical to use high-quality, anhydrous DMSO to prevent hydrolysis of the NHS ester. Once dissolved, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound stock solutions?

A3: The stability of the stock solution depends on the storage temperature. For short-term storage, up to one month, -20°C is suitable.[5] For long-term storage, up to six months, it is recommended to store the aliquots at -80°C.[5] Always protect the stock solutions from light.

Q4: Can I store the this compound stock solution at 4°C?

A4: No, it is not recommended to store this compound stock solutions at 4°C. The NHS ester is highly susceptible to hydrolysis in the presence of any residual moisture, which is more likely to occur at refrigerated temperatures, leading to a rapid loss of reactivity.

Q5: How many freeze-thaw cycles can a this compound stock solution aliquot tolerate?

A5: It is best to avoid any freeze-thaw cycles.[1] Each cycle can introduce moisture and lead to degradation of the dye, reducing its labeling efficiency. This is why preparing single-use aliquots is strongly recommended.

Q6: What are the signs of this compound degradation?

A6: A significant decrease in labeling efficiency is the primary indicator of degradation. Visually, you might not see any change in the color of the solution. To check the reactivity, you can perform a small-scale labeling reaction with a standard protein and compare the results with a fresh batch of the dye.

Storage Conditions Summary

FormStorage TemperatureDurationKey Considerations
Powder -20°C12-24 monthsStore in a desiccated and dark environment.[1][2][3][4]
Stock Solution -20°CUp to 1 monthAliquot into single-use volumes; protect from light.[5]
-80°CUp to 6 monthsRecommended for long-term storage; protect from light.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal after labeling Degraded this compound: Improper storage (exposure to moisture or light, multiple freeze-thaw cycles) has led to hydrolysis of the NHS ester.Use a fresh, properly stored aliquot of this compound. Perform a small-scale test reaction to confirm dye activity.
Incorrect buffer composition: Presence of primary amines (e.g., Tris, glycine) in the labeling buffer.[1][6]Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer at a pH of 8.2-8.5.[1][6]
Suboptimal protein concentration: Protein concentration is too low for efficient labeling.[1][6]Concentrate the protein solution to at least 2 mg/mL for optimal results.[1][6]
High background fluorescence Excess unbound dye: Insufficient removal of unconjugated this compound after the labeling reaction.Purify the conjugate using appropriate methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin columns to remove all free dye.[1]
Over-labeling of the protein: Using an excessive molar ratio of dye to protein can lead to precipitation and non-specific binding.Optimize the dye-to-protein molar ratio. Start with a lower ratio and perform a titration to find the optimal degree of labeling.
Precipitation observed in the stock solution Moisture contamination: The DMSO used was not anhydrous, or the vial was not properly sealed, leading to dye hydrolysis and precipitation.Use fresh, high-quality anhydrous DMSO. Ensure vials are tightly sealed and stored in a desiccated environment.
Low temperature precipitation: The dye may precipitate out of solution at very low temperatures, especially at high concentrations.Before use, allow the vial to warm to room temperature and vortex gently to ensure the dye is fully dissolved.

Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound Stock Solution
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). Use a new, sealed bottle of anhydrous DMSO for best results.

  • Dissolution: Vortex the vial gently for a few minutes until the powder is completely dissolved. The solution should be a clear, dark blue.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Visual Guides

Storage_Workflow This compound Storage and Handling Workflow cluster_powder This compound Powder cluster_solution This compound Stock Solution powder Receive this compound Powder store_powder Store at -20°C (Desiccated, Dark) powder->store_powder reconstitute Reconstitute in Anhydrous DMSO store_powder->reconstitute Prepare for Experiment aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_short Store at -20°C (≤ 1 Month, Dark) aliquot->store_short Short-term store_long Store at -80°C (≤ 6 Months, Dark) aliquot->store_long Long-term use Use in Labeling Experiment store_short->use store_long->use

Caption: Workflow for proper storage and handling of this compound.

EGFR_Signaling_Pathway EGFR Signaling Pathway Imaging with Cy5.5-EGF cluster_cell Cancer Cell EGF Cy5.5-EGF EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimerization EGFR->Dimer Autophos Autophosphorylation Dimer->Autophos Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophos->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Imaging EGFR signaling using a Cy5.5-labeled ligand.[7][8][9][10][11]

References

Validation & Comparative

A Head-to-Head Comparison of Cy5.5-SE and Alexa Fluor 680 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial decision of fluorophore selection for in vivo imaging, this guide provides a comprehensive, data-driven comparison of two prominent near-infrared (NIR) dyes: Cy5.5 succinimidyl ester (SE) and Alexa Fluor 680 NHS ester. In the realm of in vivo fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high-quality, reproducible data with optimal signal-to-noise ratios and deep tissue penetration. Both Cy5.5, a well-established cyanine (B1664457) dye, and Alexa Fluor 680, a member of the high-performance Alexa Fluor family, are widely utilized for these applications. However, a detailed examination of their photophysical properties and in vivo performance characteristics reveals important distinctions that can significantly influence experimental outcomes.

This guide delves into a side-by-side comparison of their spectral and physicochemical properties, supported by experimental data. We further provide detailed protocols for antibody conjugation and in vivo imaging to assist researchers in making an informed decision for their specific research needs.

Spectral and Physicochemical Properties: A Quantitative Overview

The performance of a fluorophore is fundamentally dictated by its spectral characteristics, including its excitation and emission maxima, molar extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While Cy5.5 and Alexa Fluor 680 are spectrally similar, Alexa Fluor 680 generally exhibits superior brightness and photostability.[1][2][3][4]

PropertyCy5.5Alexa Fluor 680Reference(s)
Excitation Maximum (nm) ~675-678~679[5]
Emission Maximum (nm) ~694-707~702[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~184,000[1]
Quantum Yield ~0.28~0.36[1]
Brightness (Ext. Coeff. x QY) ~70,000~66,240Calculated
Reactive Group Succinimidyl Ester (SE)N-hydroxysuccinimide (NHS) Ester
Reactivity Primary AminesPrimary Amines

Note: Brightness is a calculated value and can vary depending on the conjugation and local environment.

In Vivo Imaging Performance: A Comparative Analysis

While direct head-to-head quantitative comparisons of Cy5.5 and Alexa Fluor 680 in the same in vivo model are limited in published literature, the general consensus and available data indicate that Alexa Fluor 680 often provides a superior signal-to-noise ratio. One study qualitatively demonstrated that an antibody conjugated to Alexa Fluor 680 resulted in a fairly low background signal in vivo compared to the same antibody conjugated to Cy5.5, which showed high liver uptake.[3] This suggests potentially different biodistribution and clearance profiles, which can significantly impact target-specific imaging.

For deep tissue imaging, the selection of the fluorophore is critical. While both dyes operate in the near-infrared window, which allows for better tissue penetration compared to visible light fluorophores, the higher brightness and photostability of Alexa Fluor 680 can be advantageous for detecting signals from deeper tissues.[1][2][6]

Experimental Protocols

Antibody Conjugation with Cy5.5-SE and Alexa Fluor 680 NHS Ester

The following is a generalized protocol for conjugating amine-reactive succinimidyl ester dyes to antibodies. It is important to note that the optimal dye-to-protein ratio should be determined empirically for each specific antibody and application to avoid over-labeling, which can lead to fluorescence quenching and altered antibody function.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor 680 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification Column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL.

    • Ensure the pH of the antibody solution is between 8.3 and 8.5 for optimal reaction with the succinimidyl ester.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound or Alexa Fluor 680 NHS Ester to equilibrate to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody. A common starting point is a 10:1 molar ratio.

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

    • Elute with an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~675 nm for Cy5.5 or ~679 nm for Alexa Fluor 680).

Antibody conjugation workflow.
In Vivo Imaging Protocol for Tumor-Bearing Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging of tumor-bearing mice using a fluorescently labeled antibody.

Materials:

  • Tumor-bearing mice

  • Fluorescently labeled antibody (Cy5.5 or Alexa Fluor 680 conjugate)

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system with appropriate filters for NIR fluorescence

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system. Maintain the animal's body temperature.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the labeled antibody to determine the level of autofluorescence.

  • Probe Administration:

    • Administer the fluorescently labeled antibody via intravenous (tail vein) injection. The optimal dose should be determined empirically, but a typical starting dose is 1-2 nmol per mouse.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor targeting of the labeled antibody.

    • Use appropriate excitation and emission filters for the specific dye (e.g., excitation ~675 nm, emission ~720 nm).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence signal.

    • Calculate the signal-to-noise ratio (SNR) or tumor-to-background ratio (TBR) to assess the imaging contrast.

InVivo_Imaging_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Prep Anesthetize Mouse Pre_Image Acquire Baseline Image Animal_Prep->Pre_Image Injection Inject Labeled Antibody (IV) Pre_Image->Injection Post_Image Acquire Images at Multiple Time Points Injection->Post_Image ROI_Analysis ROI Analysis of Tumor and Organs Post_Image->ROI_Analysis Quantification Calculate SNR/TBR ROI_Analysis->Quantification

In vivo imaging workflow.

Conclusion and Recommendations

For demanding in vivo imaging applications that require high sensitivity, exceptional photostability, and a strong signal-to-noise ratio, Alexa Fluor 680 is generally the superior choice over Cy5.5. [1][2][3][4] Its higher quantum yield and resistance to photobleaching make it particularly well-suited for quantitative imaging and detecting targets deep within tissues. While Cy5.5 remains a viable and widely used fluorophore for many standard in vivo applications, researchers should be aware of its potential limitations in terms of brightness and photostability, as well as potential differences in biodistribution that may lead to higher background signals in certain organs like the liver.[3] The selection of the optimal fluorophore will ultimately depend on the specific experimental requirements, including the abundance of the target, the required imaging depth, and the instrumentation available.

References

Navigating the Far-Red Spectrum: A Comparative Guide to Cy5.5-SE Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, particularly for applications demanding deep tissue penetration and minimal autofluorescence like in vivo imaging, flow cytometry, and fluorescence microscopy, far-red fluorescent dyes are indispensable. For years, Cy5.5 succinimidyl ester (SE) has been a workhorse in this spectral region. However, the relentless pursuit of enhanced sensitivity and photostability has led to the development of a new generation of far-red dyes that offer significant advantages. This guide provides an objective comparison of prominent alternatives to Cy5.5-SE, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their specific applications.

Performance Face-Off: Key Photophysical Properties

The performance of a fluorescent dye is primarily determined by its molar extinction coefficient (ε), which dictates how efficiently it absorbs light, and its quantum yield (Φ), which measures its efficiency in converting absorbed light into emitted fluorescence. A higher value for both parameters generally translates to a brighter fluorescent probe. Photostability, or the dye's resistance to photobleaching under illumination, is another critical factor for applications requiring long-term imaging.

Here, we compare the key photophysical properties of this compound and its main competitors: Alexa Fluor 680-SE, DyLight 680-NHS ester, IRDye 680RD-NHS ester, iFluor 680-SE, and TYE 705-NHS ester.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound ~678~695~250,000~0.2870,000
Alexa Fluor 680-SE ~679~702~184,000[1]~0.3666,240
DyLight 680-NHS Ester ~692[2]~712[2]~140,000[3]Not readily available-
IRDye 680RD-NHS Ester ~680[4]~694[5]~170,000Not readily available-
iFluor 680-SE ~684[6]~701[6]~220,000Not readily available-
TYE 705-NHS Ester ~686~704Not readily availableNot readily available-

Note: Quantum yield and extinction coefficient can be influenced by the solvent and conjugation state. The values presented here are based on available data from manufacturers and literature and should be used for comparative purposes. Brightness is a calculated metric (ε x Φ) to provide a relative comparison. While not all quantum yields are publicly available, Alexa Fluor dyes are generally recognized for their high brightness and photostability.[7] For instance, some studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[8][9]

Illuminating Cellular Processes: Application in EGFR Signaling

Far-red fluorescent dyes are instrumental in elucidating complex cellular signaling pathways. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Fluorescently labeling antibodies or ligands that target EGFR allows for the visualization and tracking of receptor dynamics, internalization, and downstream signaling events.

Below is a diagram illustrating the experimental workflow for labeling an anti-EGFR antibody with a succinimidyl ester dye and its subsequent use in tracking the receptor.

G cluster_prep Antibody Preparation cluster_dye Dye Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_application Cellular Imaging antibody Anti-EGFR Antibody in Amine-Free Buffer (pH 8.3-8.5) reaction Incubate Antibody and Dye (1 hour, room temp, dark) antibody->reaction dye Far-Red Dye-SE in Anhydrous DMSO dye->reaction purify Size-Exclusion Chromatography reaction->purify labeled_ab Purified Labeled Anti-EGFR Antibody purify->labeled_ab incubation Incubate Cells with Labeled Antibody labeled_ab->incubation cells Cells Expressing EGFR cells->incubation imaging Fluorescence Microscopy / Flow Cytometry incubation->imaging

Experimental workflow for antibody labeling and cellular imaging.

The following diagram depicts a simplified representation of the EGFR signaling pathway that can be investigated using these fluorescently labeled probes.

G cluster_pathways Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Activates Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival G start Start: Need a Far-Red Dye q1 Primary Concern? start->q1 brightness Consider Dyes with High Extinction Coefficient and Quantum Yield (e.g., Alexa Fluor 680) q1->brightness Maximum Brightness photostability Choose Dyes with Known High Photostability (e.g., Alexa Fluor series) q1->photostability Highest Photostability cost Evaluate Performance vs. Price for Dyes like DyLight 680 or iFluor 680 q1->cost Cost-Effectiveness final_choice Select and Validate Dye for Specific Application brightness->final_choice photostability->final_choice cost->final_choice

References

A Comparative Guide to the Spectrophotometric Determination of Cy5.5-SE Degree of Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate determination of the Degree of Labeling (DOL) is paramount for ensuring the quality, consistency, and efficacy of fluorescently labeled biomolecules. This guide provides a comprehensive comparison of the spectrophotometric method for determining the DOL of Cy5.5-succinimidyl ester (SE) conjugates against other common fluorescent dyes. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.

Performance Comparison of Cy5.5-SE and Its Alternatives

The selection of a fluorescent dye for bioconjugation is a critical decision that impacts experimental outcomes. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (fluorescence efficiency), and the correction factor at 280 nm (necessary for accurate protein concentration determination). While Cy5.5 is a widely used near-infrared dye, several alternatives offer comparable or, in some aspects, superior performance.[1]

FeatureCy5.5Cy5Alexa Fluor 647DyLight 649
Excitation Maximum (nm) ~675~649~650~646
Emission Maximum (nm) ~694~666~668~674
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~250,000~270,000~250,000
Quantum Yield ~0.21~0.20~0.33Not Widely Reported
A280 Correction Factor 0.040.040.030.04
Reactive Group NHS esterNHS esterNHS esterNHS ester
Reactivity Primary aminesPrimary aminesPrimary aminesPrimary amines

Note: Spectral properties can be influenced by the local environment and conjugation to a biomolecule. The values presented are generally accepted approximations.

Experimental Protocol: Spectrophotometric DOL Determination of a Cy5.5-Labeled Antibody

This protocol outlines the steps for determining the DOL of an antibody conjugated with this compound.

1. Materials and Reagents:

  • This compound labeled antibody conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz or UV-transparent cuvettes

2. Procedure:

  • Purification of the Conjugate: It is crucial to remove any unconjugated this compound from the labeled antibody. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The purified conjugate should be in a suitable buffer, such as PBS.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to read absorbance at 280 nm (A280) and the maximum absorbance of Cy5.5, which is approximately 675 nm (Amax).

    • Use the buffer in which the conjugate is dissolved (e.g., PBS) as a blank to zero the instrument.

    • Measure the absorbance of the purified conjugate solution at both wavelengths. If the absorbance is too high (generally above 2.0), dilute the sample with a known volume of buffer and re-measure. Ensure the dilution factor is recorded for the final calculation.

  • Calculation of DOL: The DOL is the molar ratio of the dye to the protein. The following formulas are used:

    • Protein Concentration (M) = [A280 - (Amax × Correction Factor)] / ε_protein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~675 nm for Cy5.5).

        • The Correction Factor for Cy5.5 at 280 nm is 0.04.[2] This accounts for the dye's absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = Amax / ε_dye

      • Where:

        • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

        • ε_dye is the molar extinction coefficient of Cy5.5 at its Amax (~250,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

For antibodies, an optimal DOL generally falls between 3 and 8 to achieve bright fluorescence without significant quenching or loss of antibody function.[3]

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and its place among alternative methodologies, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Antibody Solution (2 mg/mL in amine-free buffer, pH 8.5) conjugation Mix Antibody and this compound (Molar ratio ~10:1 dye:protein) protein_prep->conjugation dye_prep Prepare this compound Stock (10 mM in anhydrous DMSO) dye_prep->conjugation incubation Incubate for 1 hour at room temperature in the dark conjugation->incubation separation Separate Conjugate from Free Dye (e.g., Size-Exclusion Chromatography) incubation->separation measurement Measure Absorbance at 280 nm and ~675 nm separation->measurement calculation Calculate DOL measurement->calculation

Caption: Workflow for this compound Antibody Labeling and DOL Determination.

method_comparison cluster_spectrophotometry Spectrophotometric Method cluster_hplc Alternative: HPLC-Based Method spec_principle Principle: Beer-Lambert Law spec_measurement Measurement: Absorbance at A280 and Amax spec_principle->spec_measurement spec_pros Pros: - Rapid and simple - Requires standard lab equipment spec_measurement->spec_pros spec_cons Cons: - Assumes pure protein - Less accurate for complex mixtures spec_pros->spec_cons hplc_principle Principle: Chromatographic Separation hplc_measurement Measurement: Peak integration from UV-Vis and fluorescence detectors hplc_principle->hplc_measurement hplc_pros Pros: - High accuracy and resolution - Can separate different labeled species hplc_measurement->hplc_pros hplc_cons Cons: - More complex and time-consuming - Requires specialized equipment hplc_pros->hplc_cons start DOL Determination Method start->spec_principle start->hplc_principle

Caption: Comparison of Spectrophotometric and HPLC-based DOL Determination.

References

A Head-to-Head Comparison of Cyanine Dye Photostability: Cy5.5-SE vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the photostability of a chosen dye is a critical determinant of experimental success. Unstable dyes that rapidly photobleach under illumination can lead to diminished signal, reduced imaging times, and compromised data quality. This guide provides an objective comparison of the photostability of Cy5.5-SE against other commonly used cyanine (B1664457) dyes, including Cy5-SE, Cy7-SE, and the spectrally similar Alexa Fluor 680-SE, supported by experimental data and detailed protocols.

The cyanine dye family, known for its high molar extinction coefficients and tunable fluorescence properties, is a cornerstone of modern bio-imaging. However, a key drawback of many cyanine dyes is their susceptibility to photobleaching, the light-induced chemical degradation of the fluorophore. This guide focuses on comparing the photostability of this compound, a popular choice for near-infrared (NIR) imaging, with its counterparts to aid in the selection of the most robust dye for demanding applications.

Quantitative Photostability Comparison

Direct quantitative comparisons of photostability across different studies can be challenging due to variations in experimental conditions such as illumination intensity, buffer composition, and the labeled biomolecule. However, by synthesizing data from multiple sources, a comparative picture emerges. The following table summarizes the available quantitative and qualitative data on the photostability of this compound and its alternatives.

DyeRelative PhotostabilityKey Findings
This compound ModerateGenerally considered to have moderate photostability among the cyanine dyes.
Cy5-SE Lower than this compoundStudies have shown that Cy5 is highly susceptible to photobleaching, particularly in the absence of photostabilizing agents.[1]
Cy7-SE Moderate to HighOften exhibits better photostability than Cy5, making it a suitable alternative for longer imaging experiments in the NIR spectrum.
Alexa Fluor 680-SE Significantly Higher than this compound [2]Consistently demonstrated to be substantially more resistant to photobleaching than spectrally similar cyanine dyes like Cy5.5.[2] This makes it a superior choice for applications requiring high photostability.

Experimental Protocols for Photostability Assessment

To ensure reproducible and comparable photostability data, a standardized experimental protocol is crucial. The following methodology outlines a common approach for assessing the photobleaching characteristics of succinimidyl ester (SE) dyes conjugated to proteins.

Protocol: Measuring Photostability of Antibody-Conjugated Dyes

1. Antibody Conjugation:

  • Materials: IgG antibody, amine-reactive succinimidyl ester dye (e.g., this compound), 0.1 M sodium bicarbonate buffer (pH 8.3), anhydrous DMSO, and a desalting column.

  • Procedure:

    • Dissolve the antibody in the bicarbonate buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mg/mL stock solution of the SE dye in anhydrous DMSO.

    • Add the dye solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Remove unconjugated dye using a desalting column.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's absorption maximum.

2. Sample Preparation for Microscopy:

  • Materials: Labeled antibody, appropriate buffer (e.g., PBS), microscope slides, and coverslips.

  • Procedure:

    • Dilute the labeled antibody to a suitable concentration in the imaging buffer.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

3. Photobleaching Measurement:

  • Equipment: A fluorescence microscope equipped with a suitable laser line for excitation, a sensitive detector (e.g., PMT or sCMOS camera), and image analysis software.

  • Procedure:

    • Locate a field of view with a uniform fluorescence signal.

    • Illuminate the sample continuously with the excitation laser at a constant power density.

    • Acquire a time-lapse series of images at a fixed frame rate.

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching half-life (t₁⸝₂) or the photobleaching rate constant.

Experimental Workflow for Photostability Assessment

The following diagram illustrates the key steps involved in a typical experiment to assess the photostability of a fluorescent dye.

G cluster_0 Preparation cluster_1 Labeling cluster_2 Imaging cluster_3 Analysis Dye_Prep Prepare Dye Stock (e.g., 10 mg/mL in DMSO) Conjugation Conjugate Dye to Antibody (1 hr, RT, dark) Dye_Prep->Conjugation Ab_Prep Prepare Antibody Solution (1-5 mg/mL in Bicarbonate Buffer) Ab_Prep->Conjugation Purification Purify Conjugate (Desalting Column) Conjugation->Purification DOL Determine Degree of Labeling (Spectrophotometry) Purification->DOL Sample_Mount Mount Labeled Antibody on Microscope Slide DOL->Sample_Mount Microscopy Continuous Laser Illumination & Time-Lapse Acquisition Sample_Mount->Microscopy Intensity_Measure Measure Fluorescence Intensity Over Time Microscopy->Intensity_Measure Curve_Fit Fit Decay Curve to Exponential Function Intensity_Measure->Curve_Fit Half_Life Calculate Photobleaching Half-Life (t₁⸝₂) Curve_Fit->Half_Life

Caption: Workflow for assessing dye photostability.

The Photobleaching Signaling Pathway

Photobleaching is a complex process involving the transition of a fluorophore to a highly reactive triplet state, which can then interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS can subsequently attack the fluorophore, leading to its irreversible degradation. The following diagram illustrates this simplified signaling pathway.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) Bleached Bleached Dye (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Oxidative Damage ROS->Bleached

Caption: Simplified photobleaching pathway.

Conclusion

The selection of a fluorescent dye with optimal photostability is paramount for the success of fluorescence-based assays. While this compound offers good performance in the near-infrared spectrum, for applications demanding extended imaging times and high illumination intensities, Alexa Fluor 680-SE presents a significantly more photostable alternative. Researchers should carefully consider the photophysical properties of the dyes and the specific requirements of their experimental setup to make an informed decision. The provided experimental protocol offers a framework for conducting in-house photostability comparisons to validate the best choice for a particular application.

References

Sulfo-Cy5.5 SE vs. Standard Cy5.5 SE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for generating high-quality, reliable data. Among the near-infrared (NIR) dyes, Cy5.5 and its sulfonated counterpart, Sulfo-Cy5.5, are widely utilized for their brightness and favorable spectral properties for in vivo and in vitro imaging. This guide provides an objective comparison of Sulfo-Cy5.5 SE and standard Cy5.5-SE, supported by experimental data and protocols to inform your selection process.

The fundamental difference between these two molecules lies in the addition of sulfonic acid groups to the cyanine (B1664457) dye structure. This modification, while seemingly minor, has significant implications for the dye's physical and chemical properties, directly impacting its handling and application in biological research.

Core Performance and Property Comparison

The addition of negatively charged sulfonate groups to the Cy5.5 molecule is the key differentiator, primarily enhancing its hydrophilicity.[1][2][3] This increased water solubility is the main advantage of Sulfo-Cy5.5 SE over the standard this compound.[4][5]

Physicochemical Properties

The primary distinction in physicochemical properties is solubility. Standard this compound is hydrophobic and has low aqueous solubility, necessitating the use of organic co-solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions before conjugation reactions.[4][6] In contrast, Sulfo-Cy5.5 SE is highly water-soluble, allowing for labeling reactions to be performed in entirely aqueous buffers.[1][3] This is particularly advantageous when working with sensitive proteins that may be denatured or precipitated by organic solvents.[4][7] Furthermore, the enhanced solubility of Sulfo-Cy5.5 SE reduces the tendency of the dye molecules to aggregate in aqueous solutions, which can otherwise lead to fluorescence quenching and unreliable labeling.[1][4][5]

PropertySulfo-Cy5.5 SEStandard this compoundAdvantage of Sulfo-Cy5.5 SE
Water Solubility HighLowEliminates the need for organic co-solvents; ideal for sensitive proteins.[3][4]
Organic Co-Solvent Not requiredRequired (DMSO, DMF)Simplifies labeling protocol and avoids potential protein denaturation.[4][7]
Aggregation Less prone to aggregationMore prone to aggregationLeads to more reliable and reproducible labeling results.[1][4]
Purification Efficient removal by dialysisLess efficient removal by dialysisSimplifies purification of the conjugate from free dye.[4][5]
Fluorescence Properties

Despite the structural modification, the core fluorophore remains the same. Consequently, the spectral properties of Sulfo-Cy5.5 SE and standard this compound are nearly identical.[4][5][8] Both dyes exhibit strong absorption and bright fluorescence in the far-red to near-infrared region of the spectrum, which is optimal for biological imaging due to reduced background autofluorescence from cells and tissues.[]

ParameterSulfo-Cy5.5 SEStandard this compound
Excitation Maximum (λex) ~673 - 678 nm[3][][10]~675 nm[11]
Emission Maximum (λem) ~691 - 707 nm[3][10][12]~694 nm[11]
Molar Extinction Coefficient (ε) ~195,000 - 250,000 M⁻¹cm⁻¹[][10]~250,000 M⁻¹cm⁻¹[8]
Quantum Yield (Φ) ~0.18 - 0.21[][12]Data not consistently available, but generally comparable.

Experimental Considerations and Protocols

The choice between Sulfo-Cy5.5 SE and standard this compound directly impacts the experimental workflow for labeling biomolecules such as antibodies or other proteins. The succinimidyl ester (SE) functional group on both dyes reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond.[13][14]

General Protein Labeling Protocol

This protocol provides a general methodology for labeling an IgG antibody. The key difference lies in the preparation of the dye stock solution (Step 2).

1. Preparation of Antibody:

  • The antibody solution should be at a concentration of 2-10 mg/mL for optimal labeling.[13][14]

  • The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing Tris or glycine (B1666218) are incompatible as they will compete for reaction with the SE dye.[13][14] If necessary, perform buffer exchange via dialysis or spin filtration.

  • Adjust the pH of the antibody solution to 8.5-9.0 using a bicarbonate buffer (e.g., 1 M sodium bicarbonate).[13][15]

2. Preparation of Dye Stock Solution:

  • For Sulfo-Cy5.5 SE: Dissolve the dye directly in an aqueous buffer (e.g., PBS) or deionized water to a concentration of 10 mg/mL (or 10 mM).[14]

  • For Standard this compound: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL (or 10 mM).[6][13]

3. Conjugation Reaction:

  • Calculate the required volume of dye solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a common starting point for optimization.[13][15]

  • Slowly add the calculated volume of the dye stock solution to the pH-adjusted antibody solution while gently vortexing.[13]

  • Note for Standard this compound: Ensure the final concentration of DMSO or DMF in the reaction mixture is less than 10-15% to minimize protein denaturation.[4][5]

  • Incubate the reaction for 60 minutes at room temperature, protected from light.[13][16]

4. Purification of the Conjugate:

  • Separate the labeled antibody from the unreacted free dye.

  • The most common method is size-exclusion chromatography, using a spin column or gel filtration column (e.g., Sephadex G-25).[16][17]

  • The first colored fraction to elute will be the high-molecular-weight antibody conjugate, while the free dye will elute later.

5. Characterization (Optional but Recommended):

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorption maximum (~675 nm).

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams are provided.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Dye (Stable Amide Bond) Protein->Conjugate Dye Dye-SE (NHS Ester) Dye->Conjugate Buffer Aqueous Buffer pH 8.0 - 9.0 Buffer->Conjugate facilitates NHS NHS Byproduct G cluster_dye 2. Dye Prep P_Prep 1. Protein Prep (Amine-free buffer, pH 8.5) React 3. Conjugation (Mix Protein + Dye, RT, 1 hr) P_Prep->React Sulfo Sulfo-Cy5.5 SE Dissolve in Water/Buffer Sulfo->React Aqueous Standard Standard this compound Dissolve in DMSO/DMF Standard->React <15% Organic Purify 4. Purification (Spin Column) React->Purify Final 5. Purified Conjugate Purify->Final

References

Safeguarding Signal: A Guide to Validating Labeled Antibody Activity Post-Cy5.5-SE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of antibodies with fluorescent dyes like Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a pivotal technique for a myriad of applications, including flow cytometry, immunofluorescence, and in vivo imaging. However, the very process of attaching a fluorophore can inadvertently alter the antibody's binding affinity and specificity.[1] This guide provides a comprehensive comparison of essential validation methods to ensure the integrity and functionality of your Cy5.5-conjugated antibodies, supported by detailed experimental protocols and comparative data.

The covalent attachment of a this compound dye to an antibody, typically targeting primary amines on lysine (B10760008) residues, is a powerful tool for fluorescent labeling.[1] While this enables sensitive detection, it is crucial to recognize that the conjugation process itself can impact the antibody's performance.[1] Over-labeling, for instance, can lead to fluorescence quenching and a decrease in binding affinity.[1] Therefore, rigorous validation is an indispensable step to guarantee reliable and reproducible experimental outcomes.

Comparative Analysis of Key Validation Assays

To ascertain the activity of a Cy5.5-conjugated antibody, a multi-pronged approach employing various validation assays is recommended. Each method offers unique insights into the antibody's performance post-conjugation. The three most common and informative assays are Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Immunofluorescence (IF).

Validation MethodPrincipleKey Parameters AssessedAdvantagesDisadvantages
ELISA Measures the binding of the conjugated antibody to its target antigen coated on a microplate.Binding Affinity (EC50), SpecificityQuantitative, high-throughput, relatively low cost.[2][3]Antigen conformation may differ from native state.[3][4]
Flow Cytometry Quantifies the fluorescence intensity of cells stained with the conjugated antibody.Target Specificity, Binding Affinity (Titration), Signal-to-Noise RatioProvides quantitative data on a cell-by-cell basis, suitable for multiplexing.[5][6][7]Requires specialized equipment and expertise.
Immunofluorescence Visualizes the localization of the target antigen within cells or tissues using the conjugated antibody.Specificity, Subcellular Localization, Signal IntegrityProvides spatial information about antigen expression.[8]Can be less quantitative than ELISA or flow cytometry.

Experimental Protocols

I. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity Determination

This protocol outlines an indirect ELISA to compare the binding affinity of the Cy5.5-conjugated antibody to its unconjugated counterpart.

Materials:

  • 96-well ELISA plates

  • Recombinant target antigen

  • Unconjugated primary antibody

  • Cy5.5-conjugated primary antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (for unconjugated primary)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Prepare serial dilutions of both the unconjugated and Cy5.5-conjugated antibodies in blocking buffer. Add 100 µL of each dilution to the respective wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation (for unconjugated antibody wells): Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to the wells containing the unconjugated primary antibody. Incubate for 1 hour at room temperature. For the Cy5.5-conjugated antibody wells, add 100 µL of blocking buffer.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to all wells and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. For the Cy5.5-conjugated antibody, fluorescence can also be read at the appropriate excitation/emission wavelengths (Ex/Em: ~675/694 nm).

  • Data Analysis: Plot the absorbance or fluorescence values against the antibody concentration and determine the half-maximal effective concentration (EC50) for both the conjugated and unconjugated antibodies. A significant increase in the EC50 for the conjugated antibody indicates a decrease in binding affinity.[9]

II. Flow Cytometry for Specificity and Titration

This protocol validates the specificity and determines the optimal concentration of the Cy5.5-conjugated antibody.

Materials:

  • Target-positive and target-negative cell lines

  • Cy5.5-conjugated antibody

  • Unconjugated antibody (as a blocking control)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target-positive and target-negative cells. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.

  • Antibody Titration: Prepare a series of dilutions of the Cy5.5-conjugated antibody in FACS buffer.

  • Staining: Add 100 µL of each antibody dilution to 100 µL of the cell suspension (1x10⁵ cells). Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells three times with FACS buffer by centrifugation.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity in the Cy5.5 channel.

  • Specificity Check: Stain the target-negative cell line with the optimal concentration of the Cy5.5-conjugated antibody. A low fluorescence signal confirms specificity.

  • Blocking Control: Pre-incubate target-positive cells with an excess of the unconjugated antibody for 30 minutes before adding the Cy5.5-conjugated antibody. A significant decrease in fluorescence intensity indicates specific binding.[10]

  • Data Analysis: Plot the mean fluorescence intensity (MFI) against the antibody concentration to determine the optimal staining concentration (the concentration that gives the best signal-to-noise ratio).[6]

III. Immunofluorescence for Localization and Signal Integrity

This protocol assesses the ability of the Cy5.5-conjugated antibody to specifically bind to its target and visualize its subcellular localization.

Materials:

  • Target-positive cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Cy5.5-conjugated antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation: Culture target-positive cells on coverslips. Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (if targeting intracellular antigens): Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Washing: Repeat the washing step.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Antibody Staining: Dilute the Cy5.5-conjugated antibody to its optimal concentration (determined by flow cytometry) in blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 and the nuclear counterstain.

  • Analysis: Assess the specificity of the staining by observing the correct subcellular localization of the fluorescence signal. Compare the signal intensity and pattern to that obtained with an unconjugated primary antibody followed by a fluorescently labeled secondary antibody (indirect immunofluorescence).[11][12]

Visualizing the Workflow

To ensure a systematic approach to validation, the following workflow is recommended:

G cluster_0 Conjugation & Purification cluster_1 Initial Characterization cluster_2 Functional Validation cluster_3 Data Analysis & Comparison A Antibody + this compound B Conjugation Reaction A->B C Purification (e.g., Size Exclusion Chromatography) B->C D Spectrophotometry (Degree of Labeling) C->D E ELISA (Binding Affinity) C->E F Flow Cytometry (Specificity & Titration) C->F G Immunofluorescence (Localization & Signal Integrity) C->G H Compare Conjugated vs. Unconjugated Antibody Performance E->H F->H G->H I Final Validated Conjugated Antibody H->I

Figure 1. Workflow for Cy5.5-Antibody Conjugation and Validation.

This workflow begins with the conjugation and purification of the antibody, followed by an initial characterization to determine the degree of labeling. The core of the process involves parallel functional validation using ELISA, flow cytometry, and immunofluorescence. Finally, a comparative analysis of the data from the conjugated and unconjugated antibody ensures that the labeled antibody retains its essential functional characteristics.

By adhering to these rigorous validation protocols, researchers can confidently utilize their Cy5.5-conjugated antibodies, leading to more accurate and reproducible results in their critical applications.

References

Cy5 vs. Cy5.5: A Comparative Guide for Fluorescence Resonance Energy Transfer

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, Fluorescence Resonance Energy Transfer (FRET) stands as a powerful technique for elucidating molecular interactions, conformational changes, and spatial proximity. The choice of donor and acceptor fluorophores is paramount to the success of any FRET experiment. Among the plethora of available dyes, the cyanine (B1664457) family, particularly Cy5 and Cy5.5, are frequently employed as acceptor fluorophores in the far-red region of the spectrum. This guide provides a detailed comparison of Cy5 and Cy5.5 to aid researchers in selecting the optimal dye for their FRET-based applications.

Spectral and Photophysical Properties

A thorough understanding of the spectral and photophysical characteristics of the acceptor dye is crucial for designing a robust FRET experiment. The key parameters for Cy5 and Cy5.5 are summarized below.

PropertyCy5Cy5.5Reference(s)
Excitation Maximum (λex) ~649 nm~675 nm[]
Emission Maximum (λem) ~670 nm~694 nm[]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[]
Quantum Yield (Φ) ~0.27~0.28[]
Förster Distance (R₀) with Cy3 ~5.0 - 5.4 nmNot explicitly stated, but expected to be in a similar range[2][3]

Key Observations:

  • Spectral Shift: Cy5.5 exhibits a red-shifted absorption and emission spectrum compared to Cy5.[] This shift can be advantageous in reducing background fluorescence from biological samples and minimizing spectral overlap with other fluorophores in multi-color imaging experiments.

  • Molar Extinction Coefficient and Quantum Yield: Both dyes possess high molar extinction coefficients, indicating efficient light absorption, and comparable quantum yields, suggesting similar brightness upon excitation.[]

Performance in FRET Applications

The choice between Cy5 and Cy5.5 as a FRET acceptor often depends on the specific experimental requirements, including the donor fluorophore, the biological system, and the instrumentation.

Cy5 as a FRET Acceptor:

Cy5 has been a workhorse in single-molecule FRET studies for many years, frequently paired with Cy3.[4][5] Its well-characterized photophysical properties and the extensive body of literature detailing its use make it a reliable choice. However, Cy5 is known to be susceptible to photobleaching, particularly in the presence of certain buffers and high laser powers.[4] It is also sensitive to its local environment, which can sometimes lead to fluctuations in its fluorescence emission.[]

Cy5.5 as a FRET Acceptor:

The red-shifted spectrum of Cy5.5 offers several potential advantages. The longer wavelength of excitation and emission can lead to deeper tissue penetration and reduced autofluorescence, making it a suitable candidate for in vivo imaging applications.[6] In multi-color FRET experiments, the spectral separation between Cy5 and Cy5.5 can be exploited to minimize crosstalk between detection channels.[4] However, it is important to note that some studies have indicated that there can be significant spectral overlap between Cy5 and Cy5.5, which requires careful filter selection and data correction.[4]

Experimental Considerations and Protocols

A typical single-molecule FRET (smFRET) experiment involves the site-specific labeling of biomolecules with donor and acceptor dyes, immobilization on a surface, and imaging using a sensitive fluorescence microscope.

Experimental Protocol: Single-Molecule FRET with Cy3 and Cy5/Cy5.5

This protocol outlines the general steps for an in vitro smFRET experiment using DNA as a model system.

1. DNA Labeling and Purification:

  • Synthesize or purchase DNA oligonucleotides with a single amine-modified nucleotide at the desired labeling position.

  • React the amine-modified DNA with NHS-ester derivatives of Cy3 (donor) and either Cy5 or Cy5.5 (acceptor) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) overnight at room temperature.

  • Purify the labeled DNA from unreacted dyes using methods such as HPLC or gel electrophoresis.

2. Sample Chamber Preparation:

  • Clean glass coverslips and microscope slides thoroughly.

  • Functionalize the coverslip surface with biotinylated BSA or a PEG/biotin-PEG mixture to allow for specific immobilization of the labeled molecules via a streptavidin-biotin linkage.[7]

3. Immobilization and Imaging:

  • Incubate the biotinylated and dye-labeled DNA in the prepared sample chamber to allow for surface immobilization.

  • Wash the chamber to remove unbound molecules.

  • Add an imaging buffer containing an oxygen scavenging system (e.g., protocatechuic acid/protocatechuate dioxygenase) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.[5]

  • Image the sample using a total internal reflection fluorescence (TIRF) microscope equipped with appropriate lasers for exciting the donor (e.g., 532 nm for Cy3) and detectors for capturing both donor and acceptor fluorescence.

4. Data Analysis:

  • Identify single-molecule fluorescence spots and extract the time traces of donor and acceptor intensities.

  • Calculate the FRET efficiency (E) for each molecule using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor fluorescence intensities, respectively.

  • Analyze the distribution and dynamics of FRET efficiencies to infer information about molecular conformations and interactions.

Visualizing FRET and Experimental Workflow

FRET Signaling Pathway

FRET_Signaling cluster_donor Donor (e.g., Cy3) cluster_acceptor_Cy5 Acceptor (Cy5) cluster_acceptor_Cy5_5 Acceptor (Cy5.5) Donor_Ground S0 Donor_Excited S1 Donor_Ground->Donor_Excited Donor_Excited->Donor_Ground Acceptor_Cy5_Ground S0 Donor_Excited->Acceptor_Cy5_Ground FRET Acceptor_Cy5_5_Ground S0 Donor_Excited->Acceptor_Cy5_5_Ground FRET Donor_Fluorescence Donor Fluorescence Donor_Excited->Donor_Fluorescence Acceptor_Cy5_Excited S1 Acceptor_Cy5_Ground->Acceptor_Cy5_Excited Acceptor_Cy5_Excited->Acceptor_Cy5_Ground Acceptor_Cy5_Fluorescence Acceptor Fluorescence (Cy5) Acceptor_Cy5_Excited->Acceptor_Cy5_Fluorescence Acceptor_Cy5_5_Excited S1 Acceptor_Cy5_5_Ground->Acceptor_Cy5_5_Excited Acceptor_Cy5_5_Excited->Acceptor_Cy5_5_Ground Acceptor_Cy5_5_Fluorescence Acceptor Fluorescence (Cy5.5) Acceptor_Cy5_5_Excited->Acceptor_Cy5_5_Fluorescence Excitation Excitation (e.g., 532 nm) Excitation->Donor_Ground Absorption FRET_Workflow Start Start Labeling Biomolecule Labeling (Donor & Acceptor) Start->Labeling Purification Purification of Labeled Biomolecules Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization Imaging Single-Molecule Fluorescence Imaging Immobilization->Imaging Data_Analysis Data Analysis (FRET Efficiency) Imaging->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End

References

Evaluating Background Fluorescence of Cy5.5-SE Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled molecules, minimizing background fluorescence is paramount for achieving high signal-to-noise ratios and generating reliable data. This guide provides a comprehensive comparison of Cy5.5-succinimidyl ester (SE) conjugates with popular alternatives, focusing on their background fluorescence characteristics and overall performance. We present supporting experimental data, detailed protocols for evaluation, and visual workflows to aid in the selection of the most suitable fluorophore for your application.

Performance Comparison of Near-Infrared (NIR) Dyes

The selection of a fluorescent dye significantly impacts the sensitivity and clarity of imaging and detection assays. Below is a comparison of key performance metrics for Cy5.5 and two common alternatives, Alexa Fluor 680 and IRDye 800CW. These dyes are often used in applications such as in vivo imaging, Western blotting, and immunofluorescence, where low background is critical.

FeatureCy5.5Alexa Fluor 680IRDye 800CW
Excitation Max (nm) ~675~679~774
Emission Max (nm) ~694~702~797
Quantum Yield ~0.23[1]~0.36High, but specific value varies
Photostability ModerateHighVery High[2]
Background Fluorescence ModerateLowVery Low[3]
Brightness GoodVery BrightExcellent
pH Sensitivity Sensitive to acidic pHInsensitive over a wide pH rangeInsensitive over a wide pH range

Key Observations:

  • IRDye 800CW consistently demonstrates the lowest background fluorescence, making it an excellent choice for applications requiring high sensitivity and deep tissue penetration.[3] Studies have shown a significant reduction in background and an enhanced tumor-to-background ratio when using IRDye 800CW compared to Cy5.5 for in vivo imaging.[3]

  • Alexa Fluor 680 offers a balance of high brightness, good photostability, and low background, making it a robust alternative to Cy5.5.[4] It is spectrally similar to Cy5.5, allowing for use with existing filter sets.[5]

  • Cy5.5 , while a widely used dye, can exhibit higher background fluorescence compared to the other two options, which may necessitate more stringent washing protocols and optimization to achieve a clear signal.[1][3]

Experimental Protocol: Evaluating Background Fluorescence of Antibody-Dye Conjugates

This protocol provides a step-by-step method for assessing the background fluorescence of a fluorescently labeled antibody.

1. Antibody Conjugation and Purification:

  • Conjugation: React the succinimidyl ester (SE) of the desired dye (Cy5.5, Alexa Fluor 680, or IRDye 800CW) with the primary antibody in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3-8.5). The dye-to-antibody molar ratio should be optimized, typically starting at a 10:1 ratio.

  • Purification: Remove unconjugated "free" dye from the antibody-dye conjugate solution. This is a critical step to reduce non-specific background. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method.

2. Cell Culture and Fixation:

  • Cell Seeding: Plate cells of interest (e.g., HeLa, A431) onto glass-bottom dishes or coverslips and culture to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

3. Blocking and Permeabilization:

  • Blocking: Incubate the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 for permeabilization if targeting intracellular antigens) for 1 hour at room temperature. This step minimizes non-specific binding of the antibody.

4. Staining and Washing:

  • Primary Antibody Incubation: Dilute the fluorescently labeled primary antibody to a range of concentrations in the blocking buffer and incubate with the cells for 1-2 hours at room temperature, protected from light. Include a "no primary antibody" control (blocking buffer only) to assess autofluorescence.

  • Washing: Wash the cells extensively with PBS containing a mild detergent (e.g., 0.05% Tween 20) to remove unbound antibodies. Perform at least three washes of 5-10 minutes each.

5. Imaging and Analysis:

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system equipped with the appropriate laser lines and emission filters for the selected dye. Use identical acquisition settings (e.g., laser power, exposure time, gain) for all samples to ensure a fair comparison.

  • Background Measurement: In the acquired images, measure the mean fluorescence intensity of a region of interest (ROI) in an area without cells (background). Also, measure the mean fluorescence intensity of ROIs placed on the stained cells (signal).

  • Signal-to-Noise Ratio (SNR) Calculation: Calculate the SNR by dividing the mean signal intensity by the mean background intensity. A higher SNR indicates better performance with lower background.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow Experimental Workflow for Evaluating Background Fluorescence cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis conjugation Antibody-Dye Conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification staining Antibody Staining purification->staining cell_culture Cell Culture & Seeding fixation Fixation (4% PFA) cell_culture->fixation blocking Blocking (5% BSA) fixation->blocking blocking->staining washing Washing staining->washing imaging Fluorescence Imaging washing->imaging background_measurement Background Measurement imaging->background_measurement snr_calculation SNR Calculation background_measurement->snr_calculation

Caption: Workflow for evaluating antibody-conjugate background fluorescence.

FRET_Drug_Delivery FRET-Based Signaling for Targeted Drug Delivery cluster_system Nanoparticle Drug Delivery System cluster_cell Target Cancer Cell cluster_process Mechanism of Action nanoparticle Nanoparticle donor Donor Fluorophore (e.g., Quantum Dot) nanoparticle->donor attached binding Targeted Binding nanoparticle->binding targets linker Cleavable Linker (Enzyme-sensitive) donor->linker conjugated via acceptor Acceptor (Drug) & Quencher linker->acceptor attached cell Cancer Cell receptor Overexpressed Receptor cell->receptor enzyme Intracellular Enzyme cell->enzyme cleavage Linker Cleavage enzyme->cleavage acts on internalization Endocytosis binding->internalization internalization->cleavage fret_disruption FRET Disruption cleavage->fret_disruption drug_release Drug Release & Fluorescence Recovery fret_disruption->drug_release apoptosis Cell Apoptosis drug_release->apoptosis

References

Safety Operating Guide

Proper Disposal of Cy5.5-SE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Cy5.5-SE is paramount. This guide provides essential procedural steps for the proper handling and disposal of Cy5.5-succinimidyl ester and its associated waste streams.

Cyanine5.5-succinimidyl ester (this compound) is a fluorescent dye widely used in biomedical research for labeling proteins, antibodies, and other molecules. Due to its chemical properties, this compound is classified as a hazardous substance and requires specific disposal procedures to mitigate risks to human health and the environment. This document outlines the necessary steps for its safe disposal, in line with general laboratory safety protocols and hazardous waste regulations.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for similar compounds indicates that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause allergic skin or respiratory reactions.[1]

Required PPE:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat is essential to protect from splashes.

  • Respiratory Protection: If handling the powder form outside of a fume hood, a respirator may be necessary.[1]

Disposal Procedures for this compound Waste

The primary route for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management company, typically coordinated by the institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Segregation

Proper segregation of waste at the source is critical. Different waste streams containing this compound should be collected in separate, clearly labeled containers.

  • Solid Waste: This includes unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, and paper towels), and gels.

  • Liquid Waste: This category comprises stock solutions of this compound (typically in an organic solvent like DMSO or DMF), reaction mixtures, and the initial rinses of contaminated glassware.[1] Note that the first rinse of a container that held a highly toxic chemical must be collected as hazardous waste.

  • Sharps Waste: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container.

Step 2: Waste Collection and Labeling

All waste must be collected in appropriate, leak-proof containers. Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Cy5.5-succinimidyl ester"), and any other components in the mixture (e.g., DMSO, buffers). The date of accumulation and the generating lab's information should also be included.

Step 3: Storage

Hazardous waste containers should be stored in a designated and properly ventilated satellite accumulation area within the laboratory.[2][3] These containers must be kept closed except when adding waste.

Step 4: Disposal Request

Once a waste container is full, a request for pickup should be submitted to your institution's EHS office. Do not dispose of any this compound waste down the drain or in the regular trash.[1][4] The SDS for a similar compound explicitly states to "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air."[1] This underscores the importance of professional hazardous waste disposal.

Decontamination of Surfaces

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Gently sweep or scoop the absorbed material into a hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any remaining dye.

  • Wash the area with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Quantitative Disposal Parameters

Specific quantitative parameters for the disposal of this compound are not broadly published and are highly dependent on local and institutional regulations. The following table provides a summary of general parameters that require consultation with your institution's EHS office.

ParameterValueNotes
EPA Waste Code To be determined by EHSClassification will depend on the specific waste stream and its characteristics.
Neutralization pH Range Not RecommendedChemical neutralization of cyanine (B1664457) dyes without a validated protocol is not advised.
Concentration Limits for Sewer Disposal ProhibitedHazardous chemicals like this compound should not be disposed of down the drain.[1][4]
Incineration Temperature To be determined by the waste disposal facilityRequires a specialized chemical incinerator.[1]

Experimental Protocols

Detailed experimental protocols for working with this compound can be found from various suppliers. These protocols typically involve dissolving the dye in an organic solvent like DMSO to create a stock solution, which is then added to the protein or molecule to be labeled in a suitable buffer, often with a slightly basic pH (e.g., 8.5 ± 0.5).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cy5_5_SE_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate Waste by Type A->B C Collect in Labeled, Leak-Proof Hazardous Waste Containers B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from Institutional EHS D->E F Professional Disposal via Licensed Waste Management (e.g., Incineration) E->F

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5-SE

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Cy5.5-SE in laboratory settings, ensuring the protection of researchers and the integrity of experimental outcomes.

Researchers and drug development professionals working with Cy5.5-succinimidyl ester (this compound), a far-red fluorescent dye, must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following potential health effects:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin irritation and serious eye irritation. [2]

  • May cause respiratory irritation. [2]

  • May cause allergic skin reactions or allergy or asthma symptoms or breathing difficulties if inhaled. [1]

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesChemical safety goggles as described by OSHA.[1] Must provide a complete seal around the eyes.
Face ShieldRecommended when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][4] Double gloving is recommended.
Body Protection Laboratory Coat or GownA disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials is preferred.[4][5]
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.[1] A full face-piece respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6]

Operational Plan: From Receipt to Labeling

A systematic approach to handling this compound is crucial for safety and experimental success. The following step-by-step protocol outlines the key stages of the operational workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the vial in a cool, dry, and well-ventilated place, protected from light.[7] The recommended storage temperature is -20°C.

  • Keep the container tightly closed when not in use.[1][2]

2. Preparation of Stock Solution:

  • All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[2]

  • Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO to a concentration of 10 mM.[7]

  • Mix well by vortexing or pipetting.[7]

3. Protein Labeling Protocol:

  • For optimal labeling, it is recommended to use a protein (e.g., antibody) concentration of 2 mg/mL.[7]

  • The pH of the protein solution should be maintained at 8.5 ± 0.5 for efficient conjugation. If necessary, adjust the pH using 1 M sodium bicarbonate.[7]

  • The recommended molar ratio of this compound to protein is approximately 10:1.[7]

  • Gently mix the reaction solution and incubate in the dark at room temperature for 60 minutes.[7] Avoid vigorous shaking to prevent protein denaturation.[7]

The following diagram illustrates the safe handling workflow for this compound.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Labeling cluster_disposal Waste Management A Receiving & Inspection B Storage at -20°C (Protect from Light) A->B C Equilibrate to Room Temp. B->C D Work in Fume Hood C->D E Reconstitute in DMSO D->E F Wear Full PPE E->F G Perform Labeling Reaction F->G H Incubate in Dark G->H I Collect Liquid Waste H->I J Collect Solid Waste H->J K Neutralize Waste (if required) I->K L Dispose via Certified Vendor J->L K->L

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and paper towels, should be considered contaminated solid waste.

  • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste containing this compound, including unused stock solutions and reaction mixtures, in a separate, sealed, and clearly labeled hazardous waste container.[1]

Waste Treatment and Disposal:

  • Do not dispose of this compound waste down the drain or in regular trash.[1][6]

  • For some dyes, it is recommended to neutralize the pH of the waste solution before disposal.[8] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance on neutralization procedures.

  • All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.[2][9]

By adhering to these comprehensive safety and handling guidelines, researchers can minimize risks and create a secure laboratory environment for working with this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.